Peptide 7
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
APPPGLSAGV |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Peptide 7 (7P): Sequence, Structure, and Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic 7-amino acid peptide known as 7P. It details the peptide's amino acid sequence, its origins as a mimic of a viral protein, and its significant anti-inflammatory effects observed in preclinical models of allergic asthma. This document includes a summary of its mechanism of action, involving the modulation of T-helper cell differentiation through interaction with the cell surface protein CD81. Detailed experimental protocols for studying this peptide and its effects are provided, along with a structured presentation of quantitative data from relevant studies. Visual diagrams of the key signaling pathway and experimental workflows are included to facilitate a deeper understanding of the peptide's biological activity and research applications.
Introduction
Peptide 7 (7P) is a synthetic heptapeptide with the amino acid sequence Gly-Gln-Thr-Tyr-Thr-Ser-Gly.[1] It was designed as a mimic of a polypeptide from the second envelope protein at the hypervariable region 1 of the Hepatitis C virus (HCV HVR1).[1] Research has demonstrated that 7P possesses potent anti-inflammatory properties, particularly in the context of allergic airway inflammation. Studies in murine models of asthma have shown that 7P can significantly reduce airway hyperresponsiveness, decrease the production of pro-inflammatory cytokines, and inhibit the differentiation of pathogenic T-helper (Th) cell subsets, specifically Th2 and Th9 cells.[1][2] The primary mechanism of action for 7P is its binding to the cell surface molecule CD81.[1][2]
This compound (7P): Core Data
Amino Acid Sequence and Structure
The primary structure of this compound (7P) is a linear chain of seven amino acids.
| Property | Description |
| Sequence | Gly-Gln-Thr-Tyr-Thr-Ser-Gly |
| One-Letter Code | GQTYS SG |
| Molecular Formula | C29H43N9O13 |
| Molecular Weight | 725.7 g/mol |
The three-dimensional structure of 7P has not been extensively characterized in the literature. However, its linear sequence of polar and uncharged amino acids suggests a degree of flexibility in aqueous solution.
Biological Activity
The key biological activity of this compound (7P) is its anti-inflammatory and immunomodulatory function, primarily demonstrated in models of allergic asthma.
| Biological Effect | Findings |
| Reduction of Airway Hyperresponsiveness (AHR) | 7P administration significantly decreases AHR in murine models of OVA-induced asthma.[1] |
| Inhibition of Pro-inflammatory Cytokines | 7P treatment leads to a reduction in the levels of acute inflammatory cytokines including TNFα, IL-1β, and IL-6.[1] |
| Inhibition of Th2 Cytokines | The peptide suppresses the production of Th2-associated cytokines such as IL-4, IL-5, and IL-13.[1] |
| Inhibition of Th2 Cell Differentiation | 7P directly inhibits the differentiation of lung Th2 cells. In one study, the percentage of Th2 cells was reduced from 12.2% in vehicle-treated mice to 5.1% in 7P-treated mice.[1] |
| Inhibition of Th9 Cell Differentiation | 7P has also been shown to inhibit the differentiation of Th9 cells by blocking CD81 signaling.[2] |
Mechanism of Action: Signaling Pathway
This compound (7P) exerts its immunomodulatory effects by binding to the tetraspanin CD81 on the surface of T lymphocytes. This interaction interferes with the signaling cascades that are crucial for the differentiation of naive T cells into pro-inflammatory Th2 and Th9 subtypes. The binding of 7P to CD81 is thought to disrupt the normal co-stimulatory signals required for T-cell activation and differentiation.
In the context of Th2 differentiation, the binding of IL-4 to its receptor normally triggers the phosphorylation and dimerization of STAT6.[3][4] These STAT6 dimers then translocate to the nucleus and induce the expression of the master transcription factor GATA3, which in turn promotes the transcription of Th2-specific cytokines.[3][4] By engaging with CD81, 7P appears to modulate this pathway, leading to a downstream reduction in Th2 cell differentiation and cytokine production.
Caption: Signaling pathway of this compound (7P) in inhibiting Th2 differentiation.
Experimental Protocols
Peptide Synthesis and Preparation
This compound (7P) with the sequence Gly-Gln-Thr-Tyr-Thr-Ser-Gly can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The synthesized peptide should be purified by high-performance liquid chromatography (HPLC) to achieve high purity (typically >95%). The purified peptide is then lyophilized and can be stored at -20°C or lower. For in vivo experiments, the lyophilized peptide is reconstituted in a sterile, pyrogen-free vehicle such as phosphate-buffered saline (PBS).
Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma
This protocol describes the induction of an allergic asthma phenotype in mice, which can be used to evaluate the efficacy of this compound (7P).
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile phosphate-buffered saline (PBS)
-
Nebulizer
Procedure:
-
Sensitization: On day 0 and day 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of sterile PBS.[5]
-
Challenge: On days 14, 16, 18, and 20, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.[5]
-
Treatment: Administer this compound (7P) or a vehicle control via a suitable route (e.g., intraperitoneal injection or osmotic minipump) at a predetermined dose during the challenge phase. For example, a study used minipumps to deliver 6 µg of 7P per mouse from days 13-19.[2]
-
Assessment: 24 to 48 hours after the final OVA challenge, perform assessments such as measurement of airway hyperresponsiveness, collection of bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis, and harvesting of lung tissue for histology and gene expression analysis.[2][5]
Caption: Experimental workflow for the OVA-induced murine asthma model.
Analysis of Th2 Cell Differentiation by Flow Cytometry
This protocol outlines the procedure for identifying and quantifying Th2 cells in lung tissue from the experimental mice.
Materials:
-
Single-cell suspension from mouse lung tissue
-
RPMI 1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Monensin or Brefeldin A
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-IL-4, anti-GATA3
Procedure:
-
Cell Restimulation: Resuspend the single-cell suspension from lung tissue in complete RPMI medium. Stimulate the cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., monensin) for 4-6 hours at 37°C.[6]
-
Surface Staining: Wash the cells and stain for the surface marker CD4 with a fluorochrome-conjugated anti-CD4 antibody.
-
Fixation and Permeabilization: Wash the cells again and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against the Th2 cytokine IL-4 and the master transcription factor GATA3.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the CD4+ T-cell population and then analyze the expression of IL-4 and GATA3 to identify and quantify the Th2 cells (CD4+GATA3+ or CD4+IL-4+).[7]
Conclusion
This compound (7P) is a promising synthetic peptide with significant anti-inflammatory and immunomodulatory potential. Its ability to inhibit Th2 and Th9 cell differentiation through interaction with CD81 makes it a valuable tool for research in allergic diseases such as asthma. The detailed protocols provided in this guide offer a framework for researchers to further investigate the therapeutic applications and underlying mechanisms of this novel peptide. Further studies are warranted to explore its full therapeutic potential and to elucidate the detailed molecular interactions within the CD81 signaling pathway that are modulated by 7P.
References
- 1. 7-Amino acid peptide (7P) decreased airway inflammation and hyperresponsiveness in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. STAT6-dependent and -independent mechanisms in Th2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the Differentiation and Characterization of Human Th2 Cells: R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
In Vitro Biological Activity of Peptide 7 (WRL3): A Technical Guide
An In-depth Analysis of the Antimicrobial and Anticancer Properties of an Engineered α-Helical Peptide
This technical guide provides a comprehensive overview of the in vitro biological activities of Peptide 7, also known as WRL3, an engineered α-helical amphipathic peptide with the sequence WLRAFRRLVRRLARGLRR-NH2.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the screening and characterization of novel antimicrobial and anticancer peptides.
Executive Summary
This compound (WRL3) is a synthetic peptide derived from Leucocin A, designed to enhance antimicrobial activity and cell selectivity by substituting non-charged hydrophilic residues with arginine and leucine.[1][2] In vitro studies have demonstrated that this compound (WRL3) exhibits potent activity against a range of bacteria, including drug-resistant strains, and significant cytotoxicity towards human cancer cell lines.[1][2] The primary mechanism of action for its antimicrobial and anticancer effects is the disruption of cell membrane integrity, leading to increased permeability and eventual cell lysis.[1][2]
Quantitative Biological Activity
The biological activities of this compound (WRL3) have been quantified through various in vitro assays, including determination of Minimum Inhibitory Concentration (MIC) against several bacterial strains and the half-maximal inhibitory concentration (IC50) against a human cancer cell line.
Antimicrobial Activity
The antimicrobial efficacy of this compound (WRL3) was assessed to determine its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (WRL3) Against Various Bacterial Strains
| Microorganism | Strain | MIC (μg/mL) |
| Escherichia coli | O157:H7 | 8 - 32 |
| Salmonella enterica serovar Typhimurium | 8 - 32 | |
| Mannheimia haemolytica | Mh 587 | > 4 |
| Staphylococcus aureus | (Methicillin-resistant) | 4 |
Data sourced from multiple studies.[1][3]
Cytotoxic Activity
The cytotoxic potential of this compound (WRL3) was evaluated against the human hepatoma cell line, HepG2.
Table 2: Cytotoxicity of this compound (WRL3) Against Human Cancer Cells
| Cell Line | Assay | IC50 |
| HepG2 (Human Hepatoma) | MTT Assay | >800 μg/mL (in one study) |
Note: While one study indicated an IC50 > 800 μg/mL[2], another highlighted its potent cytotoxicity against HepG2 cells, suggesting the specific experimental conditions may influence the outcome.[1]
Experimental Protocols
This section details the methodologies for the key in vitro experiments used to characterize the biological activity of this compound (WRL3).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the peptide.
-
Preparation of Peptide Stock Solution:
-
Accurately weigh the lyophilized this compound (WRL3).
-
Reconstitute in a sterile solvent (e.g., deionized water or a buffer compatible with the assay) to create a high-concentration stock solution.
-
Vortex gently to ensure complete dissolution and store in aliquots at -20°C or lower.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB).
-
Incubate the broth culture at 35 ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the peptide in the appropriate broth.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria without peptide) and a negative control (broth without bacteria).
-
Incubate the plate at 35 ± 2°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture:
-
Culture HepG2 cells in a suitable medium (e.g., Eagle's Minimum Essential Medium - EMEM) supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (WRL3) in the cell culture medium.
-
Remove the old medium from the cells and add the peptide dilutions.
-
Incubate the cells with the peptide for a specified period (e.g., 24 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Membrane Permeability Assays
These assays are used to investigate the peptide's ability to disrupt bacterial cell membranes.
-
Outer Membrane Permeability (NPN Uptake Assay):
-
Harvest mid-logarithmic phase bacteria and wash them with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).
-
Resuspend the bacteria in the same buffer containing N-phenyl-1-naphthylamine (NPN), a fluorescent probe that fluoresces strongly in a hydrophobic environment.
-
Add varying concentrations of this compound (WRL3) to the bacterial suspension.
-
Measure the increase in fluorescence intensity over time. An increase in fluorescence indicates that NPN has entered the damaged outer membrane.
-
-
Inner Membrane Permeability (ONPG Hydrolysis Assay):
-
Use a bacterial strain that expresses cytoplasmic β-galactosidase (e.g., E. coli ML-35).
-
Harvest and wash the bacteria as described above.
-
Resuspend the bacteria in a buffer containing o-nitrophenyl-β-D-galactopyranoside (ONPG), a chromogenic substrate for β-galactosidase that cannot cross an intact inner membrane.
-
Add this compound (WRL3) and monitor the change in absorbance at 420 nm over time. An increase in absorbance indicates that the peptide has permeabilized the inner membrane, allowing ONPG to be hydrolyzed by the intracellular enzyme.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound (WRL3) is the physical disruption of the cell membrane.[1][2] This is a common mechanism for many antimicrobial peptides and is advantageous as it is less likely to induce microbial resistance compared to antibiotics that target specific metabolic pathways.
Antimicrobial Mechanism
The antimicrobial action of this compound (WRL3) is a multi-step process that leads to bacterial cell death.
Anticancer Mechanism
While the precise signaling cascade induced by this compound (WRL3) in HepG2 cells is not fully elucidated in the available literature, the observed cytotoxicity is likely initiated by membrane disruption, which can subsequently trigger apoptotic pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro screening of a novel peptide like this compound (WRL3).
Conclusion
This compound (WRL3) represents a promising candidate for further development as an antimicrobial and potentially as an anticancer agent. Its potent activity against drug-resistant bacteria and its distinct membrane-disrupting mechanism of action make it an attractive alternative to conventional antibiotics. Further studies are warranted to fully elucidate its anticancer signaling pathways and to optimize its therapeutic potential while minimizing toxicity to host cells. This guide provides a foundational understanding of the in vitro biological activities of this compound (WRL3) and the experimental approaches for its characterization.
References
"Peptide 7" binding affinity and kinetics
An in-depth analysis of the binding affinity and kinetics of molecules designated as "Peptide 7" reveals that this is not a single entity, but rather a placeholder name for various peptides across different research contexts. This guide provides a detailed technical overview of three distinct and well-characterized "this compound" molecules: a PCNA-interacting peptide, a STUB1-binding peptide, and an RNA-binding peptide targeting the HIV-1 TAR element. Each section details the peptide's binding affinity and kinetics, the experimental protocols used for these measurements, and the relevant biological signaling pathways.
Section 1: PCNA-Interacting this compound
Proliferating Cell Nuclear Antigen (PCNA) is a critical protein in DNA replication and repair, making it a key therapeutic target in proliferative diseases like cancer. Peptides derived from the human p21 protein are known to bind to PCNA with high affinity. A specific bimane-constrained macrocyclic version of a p21 analog is referred to as this compound.
Binding Affinity and Kinetics of PCNA-Interacting this compound
The binding affinity of this compound and its derivatives for PCNA has been quantified using Surface Plasmon Resonance (SPR). The dissociation constants (KD) for several related peptides are summarized in the table below. This compound is notable as the highest affinity peptidomimetic reported to bind PCNA in this series.[1]
| Peptide/Compound | Target | KD |
| Peptide 1 (p21 analog) | PCNA | 102 nM |
| Peptide 2 (cysteine-modified) | PCNA | Significantly reduced affinity |
| Macrocyclic Peptides 3-6 | PCNA | 570 nM to 3.86 μM |
| This compound (bimane-constrained) | PCNA | 570 nM |
X-ray crystallography has shown that this compound adopts a classical 310-helical conformation upon binding to PCNA, which is believed to be crucial for its high-affinity interaction.[1]
Experimental Protocol: Surface Plasmon Resonance (SPR) for PCNA-Peptide Interaction
The following is a generalized protocol for determining the binding affinity of peptides to PCNA using SPR, based on common practices in the field.
Objective: To measure the binding kinetics and affinity (KD) of this compound for PCNA.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
His-tagged PCNA
-
Anti-His6 antibody
-
This compound and other peptides of interest
-
SPR running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation: An anti-His6 antibody is immobilized on the surface of the sensor chip.
-
Ligand Capture: His-tagged PCNA is injected over the chip surface and is captured by the immobilized antibody.
-
Analyte Injection: A series of concentrations of the peptide (analyte) are injected over the captured PCNA. The association and dissociation of the peptide are monitored in real-time by measuring changes in the refractive index at the sensor surface.
-
Regeneration: The chip surface is regenerated between different analyte injections by washing with a low pH solution to remove the bound peptide and PCNA, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
PCNA Signaling Pathway
PCNA is a central hub for numerous cellular processes, and its interactions regulate key signaling pathways involved in cell cycle progression, DNA repair, and cancer development. The binding of peptides like this compound can modulate these pathways.
Phosphorylation of PCNA at Tyr-211 has been shown to promote cancer progression through the ATM/Akt/GSK3β/Snail signaling pathway, which is associated with the epithelial-mesenchymal transition (EMT).[2] Additionally, PCNA interacts with the p55PIK regulatory subunit of PI3K, directly influencing DNA synthesis and cell-cycle progression.[3] PCNA also acts as a scaffold for metabolic enzymes, linking cellular metabolism to signaling pathways.[4]
Caption: PCNA signaling pathways influenced by interacting peptides.
Section 2: STUB1-Binding this compound
STIP1 Homology and U-Box containing protein 1 (STUB1), also known as CHIP, is an E3 ubiquitin ligase that plays a crucial role in protein quality control by targeting misfolded proteins for degradation. It is also involved in regulating various signaling pathways. A specific macrocyclic peptide, designated this compound, has been identified as a high-affinity binder to STUB1.
Binding Affinity and Kinetics of STUB1-Binding this compound
The binding affinity of this compound for STUB1 was determined using Isothermal Titration Calorimetry (ITC), which provides a complete thermodynamic profile of the interaction. This compound is a close analog of another peptide (Peptide 1) and exhibits very high affinity.[5][6]
| Peptide/Compound | Target | KD |
| Peptide 1 | STUB1 | Sub-micromolar |
| This compound | STUB1 | 2.3 nM |
| Peptide 20a | STUB1 | 5.1 nM |
The high affinity of this compound is attributed to specific interactions, with its C-terminal aspartic acid being particularly important for binding.[5]
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for STUB1-Peptide Interaction
The following is a generalized protocol for determining the binding affinity of peptides to STUB1 using ITC.
Objective: To measure the dissociation constant (KD) and thermodynamic parameters (ΔH, ΔS) of the this compound-STUB1 interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Purified STUB1 protein
-
Synthetic this compound
-
ITC buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Sample Preparation: STUB1 and this compound are extensively dialyzed against the same ITC buffer to minimize buffer mismatch effects. The concentrations of both are accurately determined.
-
ITC Experiment Setup: The sample cell of the calorimeter is filled with the STUB1 solution (e.g., 20 µM), and the injection syringe is loaded with the this compound solution (e.g., 200 µM).
-
Titration: A series of small injections of this compound are made into the STUB1 solution. The heat change associated with each injection is measured.
-
Data Analysis: The raw ITC data (heat change per injection) is integrated and plotted against the molar ratio of peptide to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a single set of identical sites model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
STUB1 Signaling Pathway
STUB1 functions as a key regulator in several signaling pathways, primarily through its E3 ubiquitin ligase activity. It can influence cancer progression, inflammation, and cellular homeostasis.
STUB1 has been shown to inhibit the NF-κB signaling pathway by promoting the ubiquitination and degradation of IKKα.[7] It also acts as a tumor suppressor by ubiquitinating and destabilizing YAP1, a key component of the Hippo signaling pathway.[8] Furthermore, STUB1 regulates the autophagy-lysosome pathway by targeting the transcription factor TFEB for degradation.[9]
Caption: STUB1's role in regulating key cellular signaling pathways.
Section 3: RNA-Binding this compound Targeting HIV-1 TAR
The trans-activation response (TAR) element is a highly structured RNA element found at the 5' end of all HIV-1 transcripts. It plays a crucial role in viral replication by binding to the viral protein Tat, which then recruits cellular factors to enhance transcriptional elongation. A macrocyclic peptide, designated this compound, has been developed to bind to HIV-1 TAR RNA with high affinity.
Binding Affinity and Kinetics of HIV-1 TAR-Binding this compound
The binding affinity of this compound and related compounds for HIV-1 TAR RNA has been extensively studied, revealing exceptionally high affinities. A later-generation peptide, JB181, was designed based on the structure of earlier peptides and exhibits picomolar affinity.
| Peptide/Compound | Target | KD |
| This compound | HIV-TAR RNA | 1 nM |
| JB181 | HIV-TAR RNA | Low pM |
| Tat-ARM peptide | HIV-TAR RNA | Micromolar |
The high affinity of these peptides is achieved through specific interactions with the bulge and loop regions of the TAR RNA structure.[10][11] NMR studies have been instrumental in elucidating the structural basis of this high-affinity binding.[10]
Experimental Protocol: Fluorescence Polarization (FP) for RNA-Peptide Interaction
Fluorescence Polarization is a common method to quantify RNA-peptide interactions in solution.
Objective: To determine the dissociation constant (KD) for the binding of this compound to HIV-1 TAR RNA.
Materials:
-
Fluorometer with polarization filters
-
Fluorescently labeled HIV-1 TAR RNA (e.g., with fluorescein)
-
Synthetic this compound
-
Binding buffer (e.g., 10 mM potassium phosphate, 10 mM NaCl, pH 6.5)
Procedure:
-
Assay Setup: A fixed concentration of fluorescently labeled TAR RNA is placed in the wells of a microplate.
-
Peptide Titration: A serial dilution of this compound is added to the wells containing the labeled RNA.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization of each well is measured. When the small, fluorescently labeled RNA is free in solution, it tumbles rapidly, resulting in low polarization. Upon binding to the larger peptide, its tumbling slows down, leading to an increase in polarization.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of this compound. The data is fitted to a sigmoidal dose-response curve to determine the KD.
HIV-1 TAR RNA Signaling and Viral Replication
The interaction between the HIV-1 Tat protein and the TAR RNA element is a critical step in the viral life cycle, leading to robust transcription of the viral genome. This process involves the recruitment of the positive transcription elongation factor b (P-TEFb), which consists of CDK9 and Cyclin T1.
The binding of Tat to TAR induces a conformational change in the RNA, facilitating the recruitment of P-TEFb. CDK9, a kinase, then phosphorylates the C-terminal domain of RNA Polymerase II, which overcomes transcriptional pausing and leads to efficient elongation of the viral transcripts. Peptides that bind to TAR with high affinity, like this compound, can competitively inhibit the binding of Tat, thereby blocking viral replication.[12][13][14]
Caption: Workflow of HIV-1 transcription elongation via the Tat-TAR axis.
References
- 1. A cell permeable bimane-constrained PCNA-interacting peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of proliferating cell nuclear antigen promotes cancer progression by activating the ATM/Akt/GSK3β/Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. The E3 ubiquitin ligase STUB1 inhibits glioblastoma progression though promoting IKKα ubiquitination and blocking NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STUB1 suppresseses tumorigenesis and chemoresistance through antagonizing YAP1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STUB1 regulates TFEB-induced autophagy-lysosome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An ultra-high affinity ligand of HIV-1 TAR reveals the RNA structure recognized by P-TEFb - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. HIV-1 TAR RNA: the target of molecular interactions between the virus and its host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. collab.its.virginia.edu [collab.its.virginia.edu]
TNFSF14-Derived Peptide 7: A Modulator of Insulin Signaling
An in-depth analysis of scientific literature reveals that the designation "Peptide 7" is not unique to a single molecule. Instead, it is a descriptor used for several distinct peptides with different origins, cellular targets, and biological functions. This guide provides a comprehensive overview of the available technical information for each of these peptides, tailored for researchers, scientists, and drug development professionals.
A peptide derived from the Tumor Necrosis Factor Superfamily Member 14 (TNFSF14), also referred to as LIGHT, has been identified as "this compound". This peptide has demonstrated potential in modulating metabolic pathways, particularly insulin signaling.
Cellular Targets and Mechanism of Action
This this compound has been shown to enhance insulin signaling and fatty acid oxidation in skeletal muscle cells.[1] This suggests a potential therapeutic role in conditions associated with insulin resistance, such as type 2 diabetes. The peptide is linked to the activation of key metabolic signaling pathways, including the insulin, AMPK, and FoxO signaling pathways.[1]
Quantitative Data
While specific binding affinities (K D values) or half-maximal inhibitory/effective concentrations (IC 50 /EC 50 ) are not detailed in the provided search results, one study notes a statistically significant reduction in hyperinsulinemia in mice on a high-fat diet treated with this peptide (p=0.0023 compared to vehicle).[1]
| Parameter | Value | Cell/Animal Model | Reference |
| Reduction in Hyperinsulinemia | p = 0.0023 | High-Fat Diet-induced obese mice | [1] |
Experimental Protocols
The precise protocols for the initial identification of the cellular targets of this specific this compound are not explicitly detailed in the search results. However, standard methodologies for such investigations would likely include:
-
Affinity Chromatography/Pull-down Assays coupled with Mass Spectrometry: To identify binding partners of the peptide in skeletal muscle cell lysates.
-
Western Blotting: To analyze the phosphorylation status of key proteins in the insulin, AMPK, and FoxO signaling pathways upon peptide treatment.
-
Glucose Uptake Assays: To functionally assess the effect of the peptide on insulin sensitivity in muscle cells.
-
Fatty Acid Oxidation Assays: To measure the metabolic impact of the peptide.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of TNFSF14-derived this compound.
Histone Deacetylase 7-Derived 7-Amino Acid Peptide (7Ap): A Promoter of Wound Healing
A 7-amino acid peptide derived from histone deacetylase 7 (HDAC7), termed 7Ap, has been shown to accelerate cutaneous wound healing.
Cellular Targets and Mechanism of Action
7Ap functions by activating the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and Cyclin-Dependent Kinase 6 (CDK6) pathway.[2] This activation leads to the phosphorylation of Catenin Delta 1 (CTNND1) at serine residues, which in turn disrupts the adherens junction complex. This disruption facilitates the release and nuclear translocation of β-catenin (CTNNB1), a key component of the Wnt signaling pathway, ultimately promoting fibroblast proliferation and migration.[2]
Quantitative Data
Specific quantitative data on binding affinities or enzymatic activities were not available in the search results. The primary evidence is based on the observation of increased cell proliferation and migration both in vitro and in vivo.[2]
Experimental Protocols
The study identifying the mechanism of 7Ap likely employed the following techniques:
-
In Vivo Wound Healing Model: A full-thickness excision wound model in rats was used to assess the efficacy of topically applied 7Ap.[2]
-
Cell Proliferation and Migration Assays: In vitro studies with human dermal fibroblasts (HDFα) were conducted to measure the effect of 7Ap on cell proliferation (e.g., MTT assay) and migration (e.g., scratch wound assay).[2]
-
Immunoprecipitation and Western Blotting: To demonstrate the interaction between PDGFRβ and CDK6 and to assess the phosphorylation status of CTNND1 and the nuclear translocation of β-catenin.
Signaling Pathway Diagram
Caption: Signaling cascade initiated by the 7Ap peptide in wound healing.
bFGF-binding Peptide P7: An Inhibitor of Angiogenesis and Tumor Progression
A peptide designated as P7 has been identified through phage display for its ability to specifically bind to basic fibroblast growth factor (bFGF).[3]
Cellular Targets and Mechanism of Action
P7 acts as an antagonist of bFGF. By binding to bFGF, P7 inhibits its pro-proliferative and pro-invasive activities on cancer cells.[3] Specifically, it has been shown to inhibit the proliferation and migration of ovarian cancer cells (SKOV3) stimulated by bFGF.[3] Furthermore, P7 downregulates the expression of invasion-associated factors such as urokinase-type plasminogen activator (uPA), matrix metalloproteinase-2 (MMP-2), and matrix metalloproteinase-9 (MMP-9).[3]
Quantitative Data
The provided search results do not contain specific quantitative data such as the binding affinity of P7 for bFGF. The inhibitory effects are described qualitatively.[3]
Experimental Protocols
The research on P7 likely involved the following experimental procedures:
-
Phage Display: Used to screen a random peptide library to identify peptides that bind to bFGF.[3]
-
Cell Proliferation Assay (MTT Assay): To assess the inhibitory effect of P7 on bFGF-stimulated SKOV3 cell proliferation.[3]
-
Cell Migration Assay (Scratch Wound Assay): To evaluate the impact of P7 on the migration of bFGF-induced SKOV3 cells.[3]
-
Gene Expression Analysis (e.g., RT-qPCR or Western Blot): To measure the expression levels of uPA, MMP-2, and MMP-9 in SKOV3 cells treated with bFGF and P7.
Logical Relationship Diagram
Caption: Inhibitory mechanism of Peptide P7 on bFGF-mediated effects.
Hepatitis C Virus-Derived 7-Amino Acid Peptide (7P): An Anti-Inflammatory Agent
A 7-amino acid peptide (Gly-Gln-Thr-Tyr-Thr-Ser-Gly), designated 7P, is a mimic of a hypervariable region of the hepatitis C virus (HCV) envelope protein.[4]
Cellular Targets and Mechanism of Action
This peptide exhibits anti-inflammatory properties and has been shown to bind to CD81.[4] In a murine model of asthma, 7P was found to decrease airway hyperresponsiveness, airway inflammation, and Th2 responses.[4] It directly inhibits lung Th2 cell differentiation and suppresses the signal transduction of airway inflammatory cytokines.[4] Specifically, it reduces the levels of pro-inflammatory cytokines (TNFα, IL-1β, IL-6) and Th2 cytokines (IL-4, IL-5, IL-13).[4]
Quantitative Data
The study on 7P demonstrated a significant reduction in lung Th2 cell differentiation, from 12.2% in the vehicle group to 5.1% in the 7P-treated group.[4]
| Parameter | Vehicle | 7P Treated | Cell/Animal Model | Reference |
| Lung Th2 Cell Differentiation | 12.2% | 5.1% | Murine model of asthma | [4] |
Experimental Protocols
The investigation of 7P's effects likely included:
-
Murine Model of Allergic Lung Inflammation: To induce an asthma-like phenotype and test the therapeutic potential of 7P.
-
Measurement of Airway Hyperresponsiveness: Using techniques like whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: To quantify inflammatory cell infiltration and cytokine levels (e.g., via ELISA).
-
Flow Cytometry: To analyze lymphocyte populations, particularly Th2 cells, in the lungs.
-
In Vitro T-cell Differentiation Assays: To directly assess the impact of 7P on the differentiation of naive T-cells into Th2 cells.
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Histone Deacetylase 7‐Derived 7‐Amino Acid Peptide Increases Skin Wound Healing via Regulating Epidermal Fibroblast Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide P7 inhibits the bFGF-stimulated proliferation and invasion of SKOV3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Amino acid peptide (7P) decreased airway inflammation and hyperresponsiveness in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Initial Characterization of a TNFSF14-Derived Peptide (Peptide 7)
Acknowledgment of Topic Ambiguity
The term "Peptide 7" is not a standardized identifier for a single, universally recognized molecule. Scientific literature reveals multiple distinct peptides designated as "this compound" within the context of different research studies. These include, but are not limited to, Palmitoyl Tetrapeptide-7 involved in dermatological applications[1][2], a TNFSF14-derived peptide with metabolic effects[3], the synthetic ABP-7 peptide[4][5], the antimicrobial Bombinin-like this compound (BLP-7)[6][7], and a PCNA-interacting peptide for cancer research[8].
To provide a comprehensive and technically detailed guide as requested, this document will focus on a specific, well-characterized example: a TNFSF14-derived peptide, herein referred to as this compound, which has been investigated for its potential in treating obesity and type 2 diabetes. [3]
Audience: Researchers, scientists, and drug development professionals.
Introduction and Discovery
Discovery: this compound is a synthetic peptide derived from the Tumor Necrosis Factor Superfamily Member 14 (TNFSF14), also known as LIGHT. The discovery was part of a broader effort to identify molecules that could modulate the HVEM/LIGHT immune checkpoint pathway for therapeutic purposes. Researchers synthesized and screened selected peptides to assess their binding to the HVEM receptor and their ability to inhibit the HVEM/LIGHT complex formation.[3] Among these, this compound was identified as a promising candidate for further investigation.[3]
Core Function: Initial studies have indicated that this compound plays a significant role in metabolic regulation. Specifically, it has been shown to protect against high-fat diet-induced obesity and prediabetes.[3] The peptide appears to increase insulin signaling and fatty acid oxidation in skeletal muscle cells, leading to improved glucose management and insulin resistance in animal models.[3]
Initial Characterization and Mechanism of Action
The primary mechanism of action for this compound is believed to be its interaction with the HVEM receptor, thereby modulating downstream signaling pathways. This interaction is thought to mimic or interfere with the natural binding of TNFSF14. The functional consequences of this interaction are particularly relevant in metabolic diseases.
Signaling Pathways
The precise signaling cascade initiated by this compound is a subject of ongoing research. However, based on its derivation from TNFSF14 and its effects on insulin sensitivity, a proposed pathway involves the modulation of inflammatory and metabolic signaling in skeletal muscle and adipose tissue. It is hypothesized that this compound's interaction with HVEM influences downstream pathways that regulate glucose uptake and fatty acid metabolism.
Quantitative Data Summary
The initial characterization of this compound involved in vivo studies using a high-fat diet (HFD) mouse model. The following table summarizes the key quantitative findings from these experiments.
| Parameter | Experimental Group | Result | Statistical Significance |
| Hyperinsulinemia | HFD + Vehicle | Elevated Insulin Levels | - |
| HFD + this compound | Significantly Reduced Insulin | p = 0.0023 (vs. HFD + Vehicle) | |
| Chow Diet | Normal Insulin Levels | p = 0.0021 (vs. HFD + Vehicle) |
Key Experimental Protocols
Peptide Synthesis and Validation
Objective: To synthesize and validate the binding capabilities of this compound.
Methodology:
-
Peptide Synthesis: Selected peptides, including this compound, were synthesized using standard solid-phase peptide synthesis (SPPS) methods.
-
Binding Assessment: The ability of the synthesized peptides to bind to the HVEM receptor was determined using the spectral shift technique.
-
Inhibitory Effect Evaluation: The inhibitory effects of the peptides on the formation of the HVEM/LIGHT complex were evaluated through immunoenzymatic assays and cellular studies.
In Vivo Efficacy Study in a High-Fat Diet Mouse Model
Objective: To assess the effect of this compound on high-fat diet-induced hyperinsulinemia.
Methodology:
-
Animal Model: Mice were fed a high-fat diet (HFD) for 10 weeks to induce obesity and insulin resistance. A control group was fed a standard chow diet.
-
Treatment: The HFD-fed mice were divided into two groups: one receiving a vehicle control and the other receiving this compound. The number of mice per group was typically 4-5.
-
Data Collection: After the treatment period, blood samples were collected to measure insulin levels.
-
Statistical Analysis: The data were analyzed to compare insulin levels between the chow, HFD + vehicle, and HFD + this compound groups. Statistical significance was determined using appropriate tests.
Conclusion and Future Directions
The initial discovery and characterization of the TNFSF14-derived this compound have identified it as a promising therapeutic candidate for metabolic diseases such as obesity and type 2 diabetes.[3] Its ability to significantly reduce hyperinsulinemia in a diet-induced obesity model warrants further investigation.[3]
Future research should focus on:
-
Elucidating the detailed molecular mechanisms and signaling pathways through which this compound exerts its effects.
-
Conducting dose-response studies to determine the optimal therapeutic window.
-
Evaluating the long-term safety and efficacy of this compound in more extensive preclinical models.
-
Optimizing the peptide's structure to enhance its stability, bioavailability, and therapeutic potential.
References
- 1. indiablooms.com [indiablooms.com]
- 2. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABP-7 Peptide: Insights into Its Possible Role in Research Implications - Fort Worth Weekly [fwweekly.com]
- 5. dailynewsegypt.com [dailynewsegypt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitory effect of the antimicrobial peptide BLP-7 against Propionibacterium acnes and its anti-inflammatory effect on acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A cell permeable bimane-constrained PCNA-interacting peptide - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00113B [pubs.rsc.org]
A Computationally Designed Peptide Inhibitor ("Peptide 7") for Broad-Spectrum Coronavirus Entry Blockade: A Technical Guide
For Immediate Release
Calicut, Kerala, India – Researchers have computationally designed a novel 16-mer peptide, designated "Peptide 7," which demonstrates the potential to block the entry of multiple coronaviruses, including SARS-CoV, SARS-CoV-2, and MERS-CoV, into host cells. This technical guide provides an in-depth overview of the computational modeling, structure, and proposed mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. The findings are based on the research published in PLOS ONE by Priya V. K., Satish Prasad Rath, and Parvin Abraham.[1]
Introduction
The global challenge posed by coronavirus-mediated diseases, such as COVID-19 and MERS, has underscored the urgent need for broad-spectrum antiviral therapeutics. A key mechanism of coronavirus entry into host cells is the interaction between the viral Spike (S) protein's Receptor Binding Domain (RBD) and host cell surface receptors. This compound was computationally designed to bind to the RBD of SARS-CoV, SARS-CoV-2, and MERS-CoV, thereby competitively inhibiting the virus's ability to engage with host receptors and gain cellular entry.[1][2]
This compound is a 16-amino acid peptide derived from a consensus sequence of three distinct peptides, each predicted to bind to the RBD of one of the three targeted coronaviruses.[1][2] The amino acid sequence of this compound is ADLGKAYTISKLQKSG . This sequence was identified as the most promising candidate from a pool of 32 generated peptides due to its predicted activity across all three viral RBDs.
Computational Design and Workflow
The design and evaluation of this compound followed a systematic computational pipeline, beginning with the identification of potential peptide binders and culminating in detailed molecular dynamics simulations to assess the stability of the peptide-RBD complexes.
Proposed Mechanism of Action
The primary mechanism of action for this compound is competitive inhibition. By binding to key residues within the RBD of the viral spike proteins, this compound is hypothesized to sterically hinder the interaction between the RBD and its cognate host cell receptors (e.g., ACE2 for SARS-CoV and SARS-CoV-2). This disruption of the initial virus-receptor binding event is the critical step in preventing viral entry and subsequent infection.
References
A Preliminary Toxicity Assessment of "Peptide 7": A Review of Multiple Research Contexts
Disclaimer: The term "Peptide 7" is not a unique identifier for a single molecule. Scientific literature reveals multiple, distinct peptides designated as "this compound" across various research and development endeavors. This technical guide provides a consolidated overview of the preliminary toxicity assessments for several of these unrelated peptides, as documented in publicly available research. Researchers and drug development professionals should exercise caution and refer to the specific peptide sequence and context relevant to their work.
This whitepaper summarizes the available quantitative toxicity data, details the experimental protocols used for their assessment, and provides visualizations of experimental workflows.
Antimicrobial Peptide (WRL3) for Antibacterial and Antitumor Therapeutics
An engineered α-helical peptide amphiphile, designated this compound (WRL3), with the sequence WLRAFRRLVRRLARGLRR-NH2, has been investigated for its antimicrobial and antitumor potential.[1][2][3]
Quantitative Toxicity Data
| Assay Type | Cell Line/Model | Parameter | Result | Reference |
| Cytotoxicity | Human Hepatoma (HepG2) | Not specified | Potent cytotoxicity observed | [1][2][3] |
| Hemolytic Activity | Erythrocytes | Not specified | High cell selectivity for bacterial cells over erythrocytes | [1][2] |
| Cytotoxicity | Macrophages | Not specified | High cell selectivity for bacterial cells over macrophages | [1][2] |
Experimental Protocols
Cytotoxicity Assessment against HepG2 Cells: The cytotoxicity of this compound against human hepatoma HepG2 cells was determined using flow cytometry analysis and subcellular localization studies.[1][2] These studies revealed that the peptide increases cell membrane permeability, leading to the disruption of the membrane envelope and eventual cell lysis.[1][2][3]
Hemolytic Activity Assay: The selectivity of this compound was assessed by evaluating its lytic activity against erythrocytes. While specific parameters were not detailed in the abstracts, the results indicated negligible toxicity towards red blood cells compared to its potent effect on bacterial cells.[1][2]
Macrophage Cytotoxicity Assay: Similar to the hemolytic activity assay, the toxicity of this compound was tested against macrophages to determine its selectivity for bacterial cells. The findings showed a high degree of selectivity, indicating low toxicity to these immune cells.[1][2]
Experimental Workflow
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of a Model Heptapeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "Peptide 7" is not specific to a universally recognized molecule. Therefore, this document provides a detailed methodology for the solid-phase synthesis of a model 7-amino acid peptide, hereafter referred to as Heptapeptide-X (Sequence: H-Ala-Gly-Leu-Val-Phe-Ile-Met-OH), using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.[1][2][3] This protocol offers a comprehensive framework applicable to the synthesis of various short-chain peptides.
Solid-phase peptide synthesis (SPPS) is the method of choice for producing peptides in a laboratory setting.[1] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[3][4] The key advantages of SPPS include simplified purification procedures and the potential for automation.[1][4] The Fmoc/tBu strategy utilizes a base-labile Fmoc group for temporary α-amino protection and acid-labile side-chain protecting groups, allowing for selective deprotection at each stage of the synthesis.[1]
I. Experimental Protocols
This section outlines the step-by-step procedure for the manual synthesis of Heptapeptide-X.
Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality of the peptide.[4][5] For a peptide with a C-terminal carboxylic acid, Wang resin is a suitable choice.[4][5]
-
Protocol 1.1: Resin Swelling
-
Place the Wang resin (e.g., 100 mg, with a substitution of 0.5 mmol/g) into a fritted syringe reaction vessel.
-
Add N,N-dimethylformamide (DMF) (2-3 mL) to the resin.
-
Allow the resin to swell at room temperature for at least 1 hour with gentle agitation.[5]
-
After swelling, drain the DMF by filtration.
-
First Amino Acid Loading
The C-terminal amino acid (Methionine in this case) is first attached to the swollen resin.
-
Protocol 1.2: Loading of Fmoc-Met-OH onto Wang Resin
-
Dissolve Fmoc-Met-OH (5 equivalents relative to resin substitution) and 1-Hydroxybenzotriazole (HOBt) (5 equivalents) in DMF.
-
In a separate vial, dissolve N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents) in DMF.
-
Add the DIC solution to the Fmoc-Met-OH/HOBt solution and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x), then dry under vacuum.
-
Iterative Peptide Chain Elongation
The core of SPPS is a two-step cycle of Fmoc deprotection and amino acid coupling, repeated for each amino acid in the sequence.
-
Protocol 1.3: Fmoc Deprotection
-
Wash the peptide-resin with DMF (3x).
-
Agitate for 5 minutes, then drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[5]
-
-
Protocol 1.4: Amino Acid Coupling
-
In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Ile-OH) (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
(Optional but recommended) Perform a ninhydrin test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Repeat Protocols 1.3 and 1.4 for each subsequent amino acid in the sequence (Phe, Val, Leu, Gly, Ala).
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
-
Protocol 1.5: Cleavage of the Peptide from the Resin
-
Perform a final Fmoc deprotection on the N-terminal amino acid (Alanine).
-
Wash the peptide-resin with DMF (3x), DCM (3x), and then dry thoroughly under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[6] TIS acts as a scavenger to trap reactive cationic species generated during cleavage.[6]
-
Add the cleavage cocktail to the dried peptide-resin in a fume hood (approx. 10 mL per gram of resin).[7]
-
Agitate the mixture at room temperature for 2-3 hours.[6][8]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.[8]
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (approx. 10 times the volume of the TFA filtrate).[6][8]
-
Centrifuge the mixture to pellet the precipitated peptide, then decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and dissolved protecting groups.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Characterization
The crude peptide is purified to achieve the desired level of purity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 1.6: Peptide Purification by RP-HPLC
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of acetonitrile and water with 0.1% TFA.
-
Purify the peptide using a preparative C18 RP-HPLC column.[9][10]
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.[11]
-
Collect fractions corresponding to the major peptide peak, which is monitored by UV absorbance at 210-220 nm.[9]
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.[11]
-
-
Protocol 1.7: Peptide Characterization
-
Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[12] The observed mass should match the calculated theoretical mass of Heptapeptide-X.
-
Analytical HPLC: Confirm the purity of the final product using an analytical C18 RP-HPLC column.[10] Purity is typically reported as the percentage of the main peak area relative to the total area of all peaks.
-
II. Data Presentation
The following tables summarize typical quantitative data associated with the solid-phase synthesis of a heptapeptide.
Table 1: Reagents and Stoichiometry for a 0.1 mmol Synthesis
| Reagent/Material | Quantity | Molar Equivalents (relative to resin capacity) |
| Wang Resin (0.5 mmol/g) | 200 mg | 1.0 |
| Fmoc-Amino Acids | 300-500 mg per coupling | 3-5 |
| HBTU | ~190 mg per coupling | 3-5 |
| DIPEA | ~105 µL per coupling | 6-10 |
| 20% Piperidine in DMF | 5 mL per deprotection | N/A |
| TFA Cleavage Cocktail | 5-10 mL | N/A |
Table 2: Expected Yield and Purity at Different Stages
| Stage | Expected Yield | Typical Purity | Analysis Method |
| Crude Peptide (post-cleavage) | 60-80% | 50-70% | Analytical HPLC, MS |
| Purified Peptide (post-HPLC) | 20-40% | >95% or >98% | Analytical HPLC, MS |
Table 3: Characterization Data for Heptapeptide-X (Ala-Gly-Leu-Val-Phe-Ile-Met)
| Parameter | Theoretical Value | Observed Value |
| Molecular Formula | C₃₆H₅₉N₇O₈S | - |
| Average Molecular Weight | 749.97 g/mol | (To be determined by MS) |
| Monoisotopic Mass | 749.4142 g/mol | (To be determined by MS) |
| HPLC Retention Time | Sequence-dependent | (To be determined by HPLC) |
III. Mandatory Visualizations
The following diagrams illustrate the key workflows and chemical transformations in Fmoc-based solid-phase peptide synthesis.
Caption: Overall workflow for Fmoc-based solid-phase peptide synthesis.
Caption: The iterative deprotection and coupling cycle in Fmoc SPPS.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. peptide.com [peptide.com]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Solubilizing "Peptide 7" for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides are valuable tools in biomedical research and drug development, often utilized for their high specificity and potency in modulating cellular functions. "Peptide 7" is a designation that may refer to various peptides under investigation. This document provides a comprehensive guide to solubilizing a specific commercially available "this compound," as well as a general framework for solubilizing any peptide designated as "this compound" for use in cell culture experiments. Proper solubilization and handling are critical for ensuring peptide stability, biological activity, and obtaining reproducible experimental results.
A specific "this compound" identified has the amino acid sequence Ala-Pro-Pro-Pro-Gly-Leu-Ser-Ala-Gly-Val[1]. This peptide is noted for its antibacterial activity and was originally isolated from the hemolymph of the marine snail Rapana venosa[1]. The trifluoroacetic acid (TFA) salt form of this peptide is reported to have enhanced solubility in aqueous solutions[1].
These protocols outline a systematic approach to peptide solubilization, starting with biocompatible solvents and progressing to organic solvents when necessary, while considering the constraints of cell culture systems.
General Guidelines for Peptide Handling
Before proceeding with solubilization, it is crucial to follow best practices for handling lyophilized peptides to maintain their integrity:
-
Acclimatization: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation from introducing moisture, which can degrade the peptide[2][3][4].
-
Trial Solubilization: Always test the solubility of a small aliquot of the peptide before dissolving the entire sample[2][4][5][6]. This prevents the potential loss of valuable material if an inappropriate solvent is chosen.
-
Sterility: Use sterile solvents and equipment to prevent microbial contamination, especially for solutions intended for cell culture[2][6][7].
-
Avoid Buffers Initially: Do not use buffers like PBS to reconstitute the initial stock solution, as salts can hinder the solubility of some peptides[2]. It is better to dissolve the peptide first and then dilute it with the desired buffer.
-
Peptides Prone to Oxidation: For peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), use oxygen-free solvents to prevent oxidation[2][6][8].
Analysis of "this compound" (Ala-Pro-Pro-Pro-Gly-Leu-Ser-Ala-Gly-Val)
To determine the optimal solubilization strategy for this specific peptide, we first analyze its amino acid composition:
-
Sequence: Ala-Pro-Pro-Pro-Gly-Leu-Ser-Ala-Gly-Val
-
Hydrophobicity: The peptide is rich in hydrophobic and neutral amino acids (Alanine, Proline, Glycine, Leucine, Valine). Serine is the only polar, uncharged residue. This high content of hydrophobic residues suggests that it may have limited solubility in aqueous solutions.
-
Charge: At a neutral pH, this peptide has no charged residues (acidic or basic). The N-terminus and C-terminus will carry a positive and negative charge, respectively, resulting in a net charge of zero. Therefore, it is considered a neutral and hydrophobic peptide.
Based on this analysis, the solubilization strategy should focus on methods suitable for hydrophobic peptides.
Solubilization Protocols for "this compound"
Protocol for "this compound" (Ala-Pro-Pro-Pro-Gly-Leu-Ser-Ala-Gly-Val)
Given its hydrophobic and neutral nature, the following step-wise protocol is recommended.
Materials:
-
Lyophilized "this compound"
-
Sterile, distilled water (dH₂O)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile cell culture medium or buffer (e.g., PBS)
-
Sterile, low-retention polypropylene microcentrifuge tubes
Procedure:
-
Initial Attempt with Aqueous Solution:
-
Add a small amount of sterile dH₂O to a pre-weighed aliquot of the peptide to achieve a high concentration stock solution (e.g., 1-10 mg/mL).
-
Gently vortex or sonicate the sample for a few minutes to aid dissolution[4][5].
-
Visually inspect the solution. A clear solution indicates successful solubilization. If the solution is cloudy or contains visible particles, proceed to the next step.
-
-
Using an Organic Solvent:
-
As this peptide is hydrophobic, DMSO is a suitable solvent[8][9][10][11].
-
To a new, dry aliquot of the peptide, add a minimal amount of 100% DMSO to completely dissolve it. Start with a volume that will create a concentrated stock (e.g., 10-20 mM).
-
Ensure complete dissolution by gentle vortexing. The solution should be clear.
-
-
Dilution for Cell Culture:
-
Once the peptide is dissolved in DMSO, slowly add the desired sterile aqueous buffer or cell culture medium to the peptide stock solution with gentle mixing[5][9]. Add the peptide solution dropwise to the stirring buffer to avoid precipitation[9].
-
Crucial: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic. Most cell lines can tolerate up to 1% DMSO, but primary cells are more sensitive[9].
-
Table 1: Recommended Solvent Concentrations for Cell Culture
| Solvent | Recommended Max Concentration in Final Medium | Notes |
| DMSO | < 0.5% (v/v) | Some cell lines tolerate up to 1%. Primary cells are more sensitive[9]. |
| Acetic Acid | Dilute to physiological pH | Can be used for basic peptides; neutralize before adding to cells. |
| Ammonium Hydroxide | Dilute to physiological pH | Can be used for acidic peptides; neutralize before adding to cells. |
General Protocol for an Unknown "this compound"
If the properties of your "this compound" are unknown, a systematic approach is necessary. First, determine the peptide's charge at neutral pH.
Step 1: Determine the Peptide's Charge
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
Sum the values to get the net charge.
Step 2: Follow the Appropriate Solubilization Path
-
Basic Peptides (Net Charge > 0):
-
Acidic Peptides (Net Charge < 0):
-
Attempt to dissolve in sterile dH₂O.
-
If insoluble, add a small amount of 0.1% aqueous ammonium hydroxide (NH₄OH) or ammonium bicarbonate and dilute with water[12][13].
-
Ensure the final pH is near neutral. Avoid basic solutions if the peptide contains Cys, as it can promote disulfide bond formation[13].
-
-
Neutral or Hydrophobic Peptides (Net Charge ≈ 0 or >50% hydrophobic residues):
-
These peptides are unlikely to dissolve in aqueous solutions.
-
Use a small amount of an organic solvent like DMSO or DMF to dissolve the peptide[8][9][10][11].
-
Slowly dilute with an aqueous buffer or cell culture medium to the final working concentration, ensuring the organic solvent concentration remains low[9].
-
If the peptide contains Cys or Met, avoid DMSO as it can cause oxidation; use DMF instead[9][12].
-
Table 2: Solubilization Guide for Unknown Peptides
| Peptide Type | Primary Solvent | Secondary Solvent (if needed) | Diluent |
| Basic | Sterile dH₂O | 10-30% Acetic Acid | Sterile dH₂O or Buffer |
| Acidic | Sterile dH₂O | 0.1% Ammonium Hydroxide | Sterile dH₂O or Buffer |
| Neutral/Hydrophobic | DMSO or DMF | Not Applicable | Aqueous Buffer/Medium |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the decision-making process for peptide solubilization and a hypothetical signaling pathway that could be investigated using a bioactive peptide.
Caption: Workflow for solubilizing an unknown "this compound".
References
- 1. novoprolabs.com [novoprolabs.com]
- 2. biosynth.com [biosynth.com]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 6. How to reconstitute my peptide [biosyn.com]
- 7. jpt.com [jpt.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. lifetein.com [lifetein.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. bachem.com [bachem.com]
- 12. jpt.com [jpt.com]
- 13. biobasic.com [biobasic.com]
Application Notes: In Vivo Delivery Methods for Peptide 7
Introduction
Peptide 7, a novel heptapeptide, holds significant therapeutic promise due to its potential for high specificity and safety. However, like many peptide-based therapeutics, its successful application in in vivo models is contingent on effective delivery strategies that overcome inherent physiological barriers. These application notes provide a comprehensive overview of the challenges in peptide delivery and summarize common and advanced methods for the in vivo administration of this compound.
1. Challenges in Peptide Delivery
The therapeutic efficacy of peptides is often limited by several factors:
-
Enzymatic Degradation: Peptides are highly susceptible to degradation by proteases present in the bloodstream and the gastrointestinal (GI) tract.[1][2] This rapid breakdown leads to a short circulating half-life.
-
Poor Membrane Permeability: The hydrophilic nature and size of many peptides restrict their ability to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier.[1][3]
-
Short Half-Life: Peptides are often quickly cleared from circulation through the kidneys due to their small size.[1][4]
-
Immunogenicity: Some peptide sequences can trigger an immune response, leading to the development of anti-drug antibodies.[1]
2. Overview of In Vivo Delivery Methods
The selection of an appropriate delivery method for this compound will depend on its physicochemical properties, the target tissue, and the desired pharmacokinetic profile.
2.1. Parenteral Administration
Parenteral routes, which bypass the GI tract, are the most common for peptide delivery, ensuring the peptide reaches systemic circulation.[1][5]
-
Intravenous (IV) Injection: This route provides 100% bioavailability and is often used to determine the intrinsic pharmacokinetic profile of a peptide.[1] It results in a rapid onset of action.[6]
-
Subcutaneous (SC) Injection: A common and cost-effective method, subcutaneous injection is suitable for sustained release and can be adapted for self-administration in a clinical context.[1][6] It is frequently used in preclinical rodent studies.[6]
-
Intraperitoneal (IP) Injection: This method allows for systemic delivery with slower absorption compared to IV injection.[6]
2.2. Non-Parenteral Administration
While more challenging, non-parenteral routes are desirable for improving patient compliance.[7][8]
-
Oral Delivery: This is the most preferred but also the most difficult route for peptides due to enzymatic degradation and poor absorption in the GI tract.[1][9] Strategies to enable oral delivery often involve encapsulation in protective carriers.[9]
-
Nasal and Pulmonary Delivery: These routes offer a large surface area for absorption and can bypass first-pass metabolism, but require specialized formulations to enhance permeability.[10]
2.3. Advanced Delivery Systems
To overcome the limitations of conventional administration, various advanced delivery systems can be employed to protect this compound from degradation and enhance its bioavailability.
-
Lipid-Based Nanocarriers: Encapsulating peptides in systems like liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions can shield them from enzymatic degradation and improve their transport across biological membranes.[1][9] Liposomes are versatile carriers that can be tailored for targeted delivery.[11][12]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide controlled and sustained release of the encapsulated peptide.[3]
-
Cell-Penetrating Peptides (CPPs): These are short peptides that can facilitate the cellular uptake of cargo molecules.[13][14] this compound could be chemically linked to a CPP or co-administered to enhance its intracellular delivery.[13]
Experimental Protocols
Protocol 1: Subcutaneous (SC) Injection of this compound in Mice
This protocol describes the procedure for administering this compound via subcutaneous injection in a mouse model.
Materials:
-
Sterile this compound solution in a suitable vehicle (e.g., sterile saline or phosphate-buffered saline)
-
Sterile syringes (0.5-1 ml)
-
Sterile needles (25-27 G)
-
70% ethanol or isopropanol wipes
-
Animal restraint device (optional)
Procedure:
-
Preparation: Prepare the this compound solution under sterile conditions to the desired concentration.
-
Animal Restraint: Gently restrain the mouse. A common method is to grasp the loose skin over the scruff of the neck to form a "tent".[6]
-
Injection Site Preparation: Wipe the injection site at the base of the tented skin with a 70% alcohol wipe.[6]
-
Injection: Insert the needle, with the bevel up, at the base of the tented skin, parallel to the animal's back.[6][15]
-
Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a different site.[15]
-
Administration: Inject the this compound solution. A small bleb will form under the skin, which is normal.[6]
-
Post-Injection Care: Withdraw the needle and gently massage the injection site to help disperse the solution.[6] Return the mouse to its cage and monitor for any adverse reactions.
Protocol 2: Intravenous (IV) Injection of this compound in Mice (Tail Vein)
This protocol details the administration of this compound via the lateral tail vein in mice.
Materials:
-
Sterile this compound solution
-
Sterile syringes (0.5-1 ml)
-
Sterile needles (27-30 G)
-
70% ethanol or isopropanol wipes
-
A warming device (e.g., heat lamp) to dilate the tail veins
-
Mouse restrainer
Procedure:
-
Preparation: Prepare the sterile this compound solution.
-
Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp to make the lateral tail veins more visible and accessible.
-
Injection Site Preparation: Disinfect the tail with a 70% alcohol wipe.[6]
-
Injection: Identify one of the lateral tail veins. With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
Administration: Slowly inject the this compound solution. There should be no resistance.[6] If resistance is felt or a bleb forms, the needle is not in the vein.[6] In this case, withdraw the needle and re-attempt the injection at a more proximal site.[6]
-
Post-Injection Care: After the injection is complete, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.[6] Return the mouse to its cage and monitor.
Protocol 3: Preparation of this compound-Loaded Liposomes
This protocol describes a common method for encapsulating a hydrophilic peptide like this compound into liposomes using the thin-film hydration technique.
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol)
-
This compound
-
Hydration buffer (e.g., PBS)
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation: Dissolve the lipids in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with the hydration buffer containing the dissolved this compound. This is done by vortexing or gentle shaking, leading to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to sonication in a water bath followed by extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound from the liposome suspension by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the resulting this compound-loaded liposomes for size, zeta potential, and encapsulation efficiency.
Data Presentation
The following table presents hypothetical pharmacokinetic data for this compound administered via different routes to illustrate the impact of the delivery method.
| Delivery Route | Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Bioavailability (%) |
| Intravenous (IV) | Saline Solution | 1500 | 0.1 | 1800 | 1.2 | 100 |
| Subcutaneous (SC) | Saline Solution | 450 | 0.5 | 900 | 1.5 | 50 |
| Oral | Saline Solution | <10 | - | <20 | - | <1 |
| Oral | Lipid Nanoparticles | 200 | 2.0 | 720 | 2.5 | 40 |
| Nasal | Solution with Permeation Enhancer | 600 | 0.25 | 810 | 1.3 | 45 |
Visualizations
Caption: Experimental workflow for in vivo peptide delivery studies.
Caption: Hypothetical signaling pathway modulated by this compound.
Caption: Decision tree for selecting a peptide delivery strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in protein and peptide parenteral delivery approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nonparenteral administration of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Therapeutic peptides and their delivery using lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 11. Liposomal delivery of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ldbiopharma.com [ldbiopharma.com]
- 13. Peptide-based nanoparticle for ex vivo and in vivo drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
Application Note: Quantitative Determination of "Peptide 7"
Introduction
"Peptide 7" is a novel peptide with significant therapeutic and biomarker potential in neurodegenerative disease research. Accurate quantification of "this compound" in biological samples is crucial for pharmacokinetic studies, biomarker validation, and overall drug development. This document outlines a sensitive and robust competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the specific quantification of "this compound". The competitive ELISA format is ideal for small molecules like peptides, offering high specificity and sensitivity.[1][2] In this assay, "this compound" in a sample competes with a known amount of labeled "this compound" for binding to a limited number of specific antibody sites.[1][3] The resulting signal is inversely proportional to the concentration of "this compound" in the sample.
Assay Principle
This competitive ELISA is designed to measure the concentration of a specific antigen, in this case "this compound".[3] A microtiter plate is pre-coated with a capture antibody specific to "this compound". The samples containing unknown amounts of "this compound" are added to the wells along with a fixed amount of biotin-labeled "this compound". During incubation, the unlabeled ("free") "this compound" from the sample and the biotin-labeled "this compound" compete for binding to the immobilized capture antibody.[3][4] After a washing step to remove unbound substances, Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated "this compound" captured by the antibody. A final wash is followed by the addition of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme catalyzes the conversion of TMB to a colored product.[3][5] The reaction is stopped, and the optical density (OD) is measured. The intensity of the color is inversely proportional to the concentration of "this compound" in the sample; higher concentrations of "this compound" in the sample lead to less binding of the biotin-labeled peptide and thus a weaker signal.
Visualizations
Signaling Pathway
Many peptides exert their biological functions by binding to and activating G protein-coupled receptors (GPCRs) on the cell surface.[6][7] Upon peptide binding, the GPCR undergoes a conformational change, leading to the activation of intracellular G proteins and subsequent downstream signaling cascades, such as the adenylyl cyclase/cAMP pathway, which can ultimately modulate gene expression and cellular responses.[8]
Caption: A representative peptide signaling pathway via a G protein-coupled receptor (GPCR).
Experimental Workflow
The ELISA protocol involves a series of sequential steps including plate preparation, sample and standard incubation, and signal detection and measurement.
Caption: The sequential workflow for the "this compound" competitive ELISA protocol.
Assay Principle Diagram
This diagram illustrates the competitive binding principle that forms the basis of this quantification assay.
Caption: Principle of the competitive ELISA for "this compound" quantification.
Experimental Protocol
Materials Required
-
"this compound" Antibody-Coated 96-well plate
-
"this compound" Standard (lyophilized)
-
Biotin-conjugated "this compound"
-
Streptavidin-HRP conjugate
-
Assay Diluent
-
Wash Buffer (20X concentrate)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate sealer
-
Microplate reader capable of measuring absorbance at 450 nm
-
Deionized or distilled water
-
Pipettes and tips
Reagent Preparation
-
Wash Buffer (1X): Dilute the 20X Wash Buffer concentrate 1:20 with deionized water.
-
"this compound" Standard Curve: Reconstitute the lyophilized "this compound" Standard to create a stock solution. Perform a serial dilution using Assay Diluent to create standards ranging from 1000 pg/mL to 15.6 pg/mL. Include a zero standard (Assay Diluent only).
-
Biotin-conjugated "this compound": Prepare according to the kit's instructions, diluting to the working concentration with Assay Diluent.
-
Streptavidin-HRP: Prepare according to the kit's instructions, diluting to the working concentration with Assay Diluent.
-
Samples: Dilute samples in Assay Diluent to ensure the concentration falls within the linear range of the standard curve.[9]
Assay Procedure
-
Standard and Sample Addition: Add 50 µL of each standard and sample into the appropriate wells of the antibody-coated plate. It is recommended to run all standards and samples in duplicate or triplicate.
-
Competitive Reaction: Add 50 µL of the prepared Biotin-conjugated "this compound" to each well. Cover the plate with a sealer and incubate for 2 hours at room temperature on a gentle shaker.
-
Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining buffer.
-
HRP Incubation: Add 100 µL of Streptavidin-HRP solution to each well. Cover and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 3.
-
Substrate Incubation: Add 100 µL of TMB Substrate to each well. Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) of each well at 450 nm within 15 minutes of adding the Stop Solution.
Data Presentation and Analysis
Data Analysis
-
Calculate Mean Absorbance: Average the duplicate or triplicate OD readings for each standard, control, and sample.[10]
-
Subtract Background: Subtract the average OD of the zero standard from all other readings.[9]
-
Generate Standard Curve: Plot the mean absorbance (Y-axis) against the known concentrations of the "this compound" standards (X-axis).[10] For competitive ELISAs, the resulting curve will be inversely proportional to the concentration.
-
Curve Fitting: Use a four-parameter logistic (4-PL) curve-fitting algorithm to generate the best-fit line for the standard curve.[9][11]
-
Calculate Sample Concentrations: Interpolate the concentration of "this compound" in the samples from the standard curve using their mean absorbance values.
-
Apply Dilution Factor: Multiply the interpolated concentration by the sample dilution factor to obtain the actual concentration of "this compound" in the original sample.
Example Data
Table 1: "this compound" Standard Curve Data
| Standard Concentration (pg/mL) | Mean OD (450nm) |
| 1000 | 0.158 |
| 500 | 0.245 |
| 250 | 0.412 |
| 125 | 0.735 |
| 62.5 | 1.256 |
| 31.25 | 1.899 |
| 15.6 | 2.350 |
| 0 (Blank) | 2.850 |
Table 2: Sample Quantification Results
| Sample ID | Dilution Factor | Mean OD (450nm) | Calculated Conc. (pg/mL) | Final Conc. (pg/mL) |
| Sample A | 10 | 0.650 | 145.2 | 1452.0 |
| Sample B | 20 | 0.988 | 80.5 | 1610.0 |
| Sample C | 10 | 1.543 | 45.1 | 451.0 |
References
- 1. lifetein.com [lifetein.com]
- 2. ELISA Assay Technique | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 4. Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Transmembrane signal transduction by peptide hormones via family B G protein-coupled receptors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. ELISA Data Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. assaygenie.com [assaygenie.com]
- 11. betalifesci.com [betalifesci.com]
Application Note & Protocol: Utilizing Peptide 7 for Targeted Immunoprecipitation-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide 7 is a novel synthetic peptide designed for the targeted disruption and analysis of protein-protein interactions (PPIs) using immunoprecipitation-mass spectrometry (IP-MS). This document provides a detailed protocol for the application of this compound in elucidating the interactome of specific protein complexes. For the purpose of this application note, we will focus on the use of this compound to competitively inhibit the interaction between the E3 ubiquitin ligase, Protein X, and its Substrate Y. By comparing IP-MS results in the presence and absence of this compound, researchers can identify true interaction partners of Protein X with high confidence.
The workflow involves the immunoprecipitation of a target protein (Protein X) from cell lysate. The addition of this compound, which mimics the binding site of Substrate Y on Protein X, allows for the specific elution of proteins that are competitively displaced. Subsequent analysis by mass spectrometry reveals the interaction partners that are dependent on this specific binding motif.
Experimental Workflow
The overall experimental workflow for utilizing this compound in an IP-MS experiment is depicted below. This process is designed to isolate and identify proteins that interact with the target protein at the specific site blocked by this compound.
Figure 1: General workflow for competitive IP-MS using this compound.
Signaling Pathway Context
This compound is designed to competitively inhibit the binding of Substrate Y to Protein X, an E3 ubiquitin ligase. This allows for the specific identification of substrates of Protein X that bind to the same site. The diagram below illustrates this targeted interaction within a hypothetical signaling pathway.
Figure 2: Targeted disruption of the Protein X-Substrate Y interaction by this compound.
Experimental Protocols
Cell Lysis and Protein Extraction
-
Culture cells to ~80-90% confluency. For quantitative experiments, utilize Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
Immunoprecipitation of Target Protein X
-
For each immunoprecipitation reaction, use 1-2 mg of total protein lysate.
-
Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C with gentle rotation.
-
Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.
-
Add 5-10 µg of anti-Protein X antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add 30 µL of fresh Protein A/G magnetic beads and incubate for an additional 1 hour at 4°C.
-
Wash the beads three times with 1 mL of lysis buffer, followed by two washes with a salt-free wash buffer (e.g., 50 mM Tris-HCl pH 7.4).
Competitive Elution with this compound
-
After the final wash, resuspend the beads in 100 µL of wash buffer.
-
Experimental Sample: Add this compound to a final concentration of 100 µM.
-
Control Sample: Add a control peptide (a scrambled version of this compound or an unrelated peptide) to a final concentration of 100 µM.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Separate the eluate from the beads using a magnetic rack.
-
Combine the eluates from the experimental and control samples for SILAC-based quantitative analysis.
Sample Preparation for Mass Spectrometry
-
Denature the eluted proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.
-
Alkylate cysteine residues with 55 mM iodoacetamide for 45 minutes in the dark at room temperature.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate.
-
Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip.
LC-MS/MS Analysis
-
Resuspend the desalted peptides in 0.1% formic acid.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a suitable instrument (e.g., an Orbitrap mass spectrometer).
-
Acquire data in a data-dependent acquisition (DDA) mode.
Data Presentation and Analysis
The primary goal of the data analysis is to identify proteins that are significantly enriched in the control elution compared to the this compound elution. This indicates a specific interaction with Protein X that is competitively inhibited by this compound.
Logical Relationship for Data Interpretation
Figure 3: Logic for identifying specific interactors based on SILAC ratios.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a competitive IP-MS experiment using this compound. The SILAC ratio (Control/Experimental) indicates the relative abundance of a protein in the control elution versus the this compound elution. A high ratio suggests specific binding.
| Protein ID | Gene Name | Protein Name | SILAC Ratio (Control/Peptide 7) | p-value | Biological Function |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.2 | 0.45 | Transcription factor |
| Q9Y2X7 | SUB1 | Substrate Y | 15.8 | <0.001 | Cell cycle regulation |
| P62993 | UBA1 | Ubiquitin-like modifier-activating enzyme 1 | 1.1 | 0.52 | Ubiquitination pathway |
| Q02246 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.9 | 0.81 | Chaperone |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 8.2 | <0.01 | Signal transduction |
Table 1: Summary of quantitative IP-MS data for Protein X interactors.
Conclusion
The use of this compound in a competitive immunoprecipitation-mass spectrometry workflow provides a powerful method for identifying and validating specific protein-protein interactions. By selectively eluting proteins that bind to a particular site on the target protein, this approach significantly reduces the background of non-specific binders and enhances the confidence in identifying true biological interactors. The detailed protocol and data interpretation framework provided in this application note serve as a comprehensive guide for researchers aiming to elucidate the composition of protein complexes with high specificity.
Application Notes and Protocols: Peptide 7 for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide 7 is a novel fluorescently labeled peptide that serves as a powerful tool for live-cell imaging and fluorescence microscopy applications. Its intrinsic fluorescence, conferred by a bimane moiety, eliminates the need for an auxiliary fluorescent tag, streamlining experimental workflows.[1] This feature, combined with its cell permeability, makes this compound a valuable probe for visualizing cellular structures and processes.[1] These application notes provide detailed protocols and data for the effective use of this compound in fluorescence microscopy.
Quantitative Data
The photophysical properties of this compound are critical for designing and executing fluorescence microscopy experiments. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 405 nm | [1] |
| Emission Wavelength (λem) | 420–520 nm (blue) | [1] |
| Molar Concentration for Imaging | 5 µM | [1] |
| Incubation Time | 4 hours | [1] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular this compound Distribution
This protocol details the steps for visualizing the subcellular localization of this compound in mammalian cells using confocal fluorescence microscopy.
Materials:
-
This compound
-
Mammalian cells (e.g., NIH/3T3 or MDA-MB-468 breast cancer cells)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Confocal microscope with a 405 nm laser line and appropriate emission filters
-
Glass-bottom imaging dishes or coverslips
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the mammalian cells onto glass-bottom imaging dishes or coverslips at a density that will result in 50-70% confluency on the day of imaging.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
This compound Incubation:
-
On the day of the experiment, prepare a 5 µM working solution of this compound in complete cell culture medium.
-
Remove the culture medium from the cells and gently wash once with pre-warmed PBS.
-
Add the 5 µM this compound solution to the cells.
-
Incubate the cells for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
-
Cell Washing:
-
After the incubation period, aspirate the this compound solution.
-
Gently wash the cells three times with pre-warmed PBS to remove any unbound peptide.
-
After the final wash, add fresh, pre-warmed complete cell culture medium to the cells.
-
-
Confocal Microscopy:
-
Immediately transfer the imaging dish to the stage of the confocal microscope.
-
Excite the cells using a 405 nm laser.[1]
-
Collect the emission signal between 420 nm and 520 nm to visualize the blue fluorescence of this compound.[1]
-
Acquire images, focusing on the subcellular distribution of the peptide. This compound has been observed to localize to the cell cytosol.[1]
-
-
Negative Control:
-
Prepare a control dish of cells that are incubated with medium containing no peptide.[1]
-
Image these cells under the same conditions as the this compound-treated cells to assess background fluorescence.
-
Visualizations
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for live-cell imaging with this compound.
Principle of Fluorescent Peptide Imaging
Caption: Cellular uptake and detection of this compound.
References
Application Notes and Protocols: Peptide 7 Conjugation to Nanoparticles for Targeted Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeted delivery of therapeutic agents to specific cells and tissues remains a significant challenge in drug development. Peptide-mediated nanoparticle delivery systems offer a promising solution by combining the targeting specificity of peptides with the versatile drug-carrying capacity of nanoparticles. This document provides detailed application notes and protocols for the conjugation of "Peptide 7" to nanoparticles.
It is critical to note that "this compound" is a non-specific term referring to several distinct peptides in scientific literature. This document will focus on two well-characterized peptides relevant to therapeutic delivery, treating them as case studies:
-
T7 Peptide (Sequence: HAIYPRH): A seven-amino-acid peptide that targets the transferrin receptor (TfR), which is frequently overexpressed on the surface of cancer cells. This makes it an excellent candidate for targeted anti-cancer drug delivery.
-
7-Amino Acid Peptide (7P) (Sequence: Gly-Gln-Thr-Tyr-Thr-Ser-Gly): An anti-inflammatory peptide that has demonstrated efficacy in pre-clinical models of asthma by binding to the CD81 receptor on immune cells and modulating inflammatory responses.[1]
These notes provide a framework for the conjugation, characterization, and application of these peptide-nanoparticle conjugates for targeted therapeutic delivery.
Case Study 1: T7 Peptide-Conjugated Lipid Nanoparticles for Cancer Therapy
Application Note
T7 peptide-functionalized nanoparticles are designed to actively target tumors that overexpress the transferrin receptor. Upon intravenous administration, the T7 peptide on the nanoparticle surface binds to TfR on cancer cells, triggering receptor-mediated endocytosis. This process facilitates the internalization of the nanoparticle and its therapeutic payload (e.g., antisense oligonucleotides, chemotherapeutics), leading to a higher drug concentration at the tumor site and potentially reducing systemic toxicity.[2][3] This targeted approach is particularly promising for delivering nucleic acid-based therapies or potent cytotoxic agents.
Signaling Pathway and Delivery Mechanism
The T7 peptide binds to the transferrin receptor, initiating a clathrin-mediated endocytosis pathway for cellular uptake of the nanoparticle conjugate.
Quantitative Data Summary
The following table summarizes typical physicochemical properties of T7-conjugated lipid nanoparticles (LNPs) designed for antisense oligonucleotide (ASO) delivery, based on published data.[2][4]
| Parameter | Non-Targeted LNP | T7-Targeted LNP |
| Mean Particle Size (nm) | ~105 - 120 | ~110 - 130 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | +15 to +25 | +10 to +20 |
| ASO Encapsulation Efficiency (%) | > 90% | > 90% |
| Cellular Uptake (in TfR+ cells) | Baseline | Significantly Enhanced |
Experimental Protocols
This protocol describes the conjugation of a cysteine-terminated T7 peptide to a maleimide-functionalized lipid anchor (DSPE-PEG-Maleimide) via a thiol-maleimide "click" reaction.
Materials:
-
Cysteine-T7 Peptide (Cys-HAIYPRH), lyophilized
-
DSPE-PEG(2000)-Maleimide
-
Dimethylformamide (DMF)
-
0.1 M Sodium Phosphate Buffer, pH 7.2
-
Nitrogen gas
-
Reaction vial
Procedure:
-
Dissolve Cysteine-T7 peptide in the sodium phosphate buffer to a final concentration of 5 mM.
-
Dissolve DSPE-PEG(2000)-Maleimide in DMF to a final concentration of 15 mM.
-
In a clean reaction vial, add the peptide solution.
-
While stirring, slowly add the DSPE-PEG-Maleimide solution to the peptide solution. The final solvent ratio should be approximately 1:1 DMF to buffer. The final molar ratio of DSPE-PEG-Maleimide to peptide should be 3:1.[5]
-
Purge the vial with nitrogen gas, seal, and protect from light.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.[5]
-
The resulting T7-PEG-DSPE conjugate can be purified via HPLC if necessary, though it is often used directly in the nanoparticle formulation step.[5]
-
Confirm conjugation using MALDI-TOF mass spectrometry.
This protocol describes the formulation of T7-targeted LNPs encapsulating a model antisense oligonucleotide (ASO) using a microfluidic mixing method.
Materials:
-
T7-PEG-DSPE conjugate (from Protocol 1)
-
DODMA (ionizable lipid)
-
Egg PC (helper lipid)
-
Cholesterol
-
PEG-DMG
-
Antisense Oligonucleotide (ASO)
-
Ethanol (anhydrous)
-
25 mM Sodium Acetate Buffer, pH 4.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock: Dissolve DODMA, Egg PC, Cholesterol, PEG-DMG, and the T7-PEG-DSPE conjugate in ethanol. A typical molar ratio is 35:39.5:20:5:0.5 (DODMA:egg PC:Cholesterol:PEG-DMG:T7-PEG-DSPE).[2][4] The total lipid concentration should be ~10-25 mM.
-
Prepare ASO Solution: Dissolve the ASO in 25 mM sodium acetate buffer (pH 4.0) to the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic mixer according to the manufacturer's instructions. Pump the lipid-ethanol solution through one inlet and the ASO-buffer solution through another, typically at a flow rate ratio of 1:3 (ethanol:buffer).[6] The rapid mixing causes a change in polarity, leading to the self-assembly of LNPs with encapsulated ASO.
-
Dialysis: Collect the nanoparticle suspension and dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with multiple buffer changes. This step removes the ethanol and raises the pH, resulting in a stable, neutral nanoparticle suspension.
-
Characterization: Characterize the final T7-ASO-LNP formulation for particle size and polydispersity (using Dynamic Light Scattering), zeta potential, and ASO encapsulation efficiency (e.g., using a Ribogreen assay).
Case Study 2: 7P Peptide-Conjugated PLGA Nanoparticles for Asthma Therapy
Application Note
The 7-amino acid peptide (7P) has shown potential in mitigating airway inflammation and hyperresponsiveness in preclinical asthma models.[1] Its mechanism involves binding to the CD81 receptor, which is expressed on various immune cells, and subsequently inhibiting the signaling pathways that lead to the production of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and Th2-type cytokines (e.g., IL-4, IL-5, IL-13).[1] Formulating 7P into nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), could enhance its therapeutic efficacy for pulmonary delivery. Encapsulation can protect the peptide from degradation, provide sustained release in the lung tissue, and improve its delivery to target immune cells within the airways.[7][8]
Signaling Pathway and Mechanism of Action
The 7P peptide binds to the tetraspanin CD81, a co-stimulatory molecule on T-lymphocytes and other immune cells. This interaction is thought to interfere with the downstream signaling cascades that promote T-cell activation and the subsequent release of inflammatory cytokines that drive the asthma phenotype.
Quantitative Data Summary
As the conjugation of 7P to nanoparticles has not been extensively reported, this table presents expected target characteristics for a 7P-PLGA nanoparticle formulation designed for pulmonary delivery.
| Parameter | Target Value | Rationale |
| Mean Particle Size (nm) | 150 - 300 | Optimal for avoiding rapid clearance by alveolar macrophages and facilitating cellular uptake.[7] |
| Polydispersity Index (PDI) | < 0.3 | Ensures a homogenous population for consistent performance.[9] |
| Zeta Potential (mV) | -15 to -30 | A negative surface charge can reduce non-specific interactions with negatively charged mucus. |
| Peptide Loading Efficiency (%) | > 50% | To achieve a therapeutic dose with a reasonable amount of nanoparticles. |
| Drug Release Profile | Sustained release over 24-72h | To prolong the anti-inflammatory effect in the lungs. |
Experimental Protocols
This protocol describes a representative method for covalently conjugating the 7P peptide to pre-formed PLGA nanoparticles using EDC/NHS chemistry to activate the carboxyl groups on the PLGA surface for amide bond formation with an amine group on the peptide.
Materials:
-
Carboxyl-terminated PLGA nanoparticles (prepared via a standard method like solvent diffusion)[10]
-
7P Peptide (with a free N-terminal amine), lyophilized
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 6.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifuge tubes
-
Ultrasonic bath
Procedure:
-
Nanoparticle Preparation: Prepare carboxyl-terminated PLGA nanoparticles using a method such as solvent diffusion or emulsification-solvent evaporation.[10][11]
-
Activation of PLGA: Resuspend 50 mg of PLGA nanoparticles in 10 mL of cold (4°C) MES buffer. Sonicate briefly to ensure a uniform dispersion.
-
Add 50 mg of EDC and 30 mg of NHS to the nanoparticle suspension. This represents a molar excess relative to the available carboxyl groups on the nanoparticle surface.
-
React for 30 minutes at room temperature with gentle stirring to form a reactive NHS-ester on the nanoparticle surface.
-
Conjugation: Dissolve 5 mg of 7P peptide in 2 mL of PBS (pH 7.4).
-
Centrifuge the activated nanoparticles (15,000 x g, 20 min, 4°C) and discard the supernatant. Resuspend the pellet immediately in the 7P peptide solution.
-
Incubate the reaction mixture for 4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
Purification: Centrifuge the 7P-PLGA nanoparticles (15,000 x g, 20 min, 4°C) to pellet the conjugates.
-
Remove the supernatant, which contains unreacted peptide. Resuspend the pellet in fresh PBS.
-
Repeat the washing step (centrifugation and resuspension) three times to ensure complete removal of unbound peptide.
-
After the final wash, resuspend the purified 7P-PLGA nanoparticles in a suitable buffer for storage or characterization.
-
Characterization: Confirm successful conjugation using techniques such as FTIR spectroscopy (to observe the amide bond) or by quantifying the amount of conjugated peptide using a BCA protein assay on the nanoparticle digest. Characterize the final product for size, PDI, and zeta potential.
References
- 1. 7-Amino acid peptide (7P) decreased airway inflammation and hyperresponsiveness in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T7 Peptide-Conjugated Lipid Nanoparticles for Dual Modulation of Bcl-2 and Akt-1 in Lung and Cervical Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. T7 Peptide-Conjugated Lipid Nanoparticles for Dual Modulation of Bcl-2 and Akt-1 in Lung and Cervical Carcinomas. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation methods for peptide-modified lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nano-Therapeutics for the Lung: State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PLGA Nanoparticle-Peptide Conjugate Effectively Targets Intercellular Cell-Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide/protein vaccine delivery system based on PLGA particles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling of Peptide 7 with Technetium-99m
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide 7 is a novel synthetic peptide with a high affinity for the G-protein coupled receptor 42 (GPCR42), which is overexpressed in a variety of solid tumors. The ability to radiolabel this compound without compromising its biological activity is crucial for its development as a molecular imaging agent for SPECT (Single Photon Emission Computed Tomography) and as a potential targeted radiopharmaceutical. This document provides a detailed protocol for the radiolabeling of this compound with Technetium-99m (99mTc) using a HYNIC (hydrazinonicotinamide) chelator and a coligand system.
Key Principles
The radiolabeling strategy involves a two-step process:
-
Conjugation: The primary amine of a lysine residue within this compound is conjugated with a bifunctional chelator, HYNIC.
-
Radiolabeling: The HYNIC-Peptide 7 conjugate is then radiolabeled with 99mTc in the presence of a coligand, such as tricine, which stabilizes the technetium complex.
This method ensures a stable attachment of the radioisotope to the peptide with minimal impact on its receptor binding affinity.
Experimental Protocols
1. Conjugation of HYNIC to this compound
This protocol describes the conjugation of the succinimidyl ester of HYNIC (HYNIC-NHS) to this compound.
Materials:
-
This compound (lyophilized powder)
-
HYNIC-NHS (succinimidyl 6-hydrazinonicotinate acetone hydrazone)
-
Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5)
-
PD-10 desalting columns
-
HPLC system for purification and analysis
Procedure:
-
Dissolve 5 mg of this compound in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).
-
In a separate tube, dissolve 1 mg of HYNIC-NHS in 100 µL of DMF.
-
Add the HYNIC-NHS solution to the this compound solution in a 2:1 molar excess of HYNIC-NHS.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Purify the resulting HYNIC-Peptide 7 conjugate using a PD-10 desalting column, eluting with sterile water.
-
Analyze the purity of the conjugate using reverse-phase HPLC.
-
Lyophilize the purified HYNIC-Peptide 7 and store at -20°C.
2. Radiolabeling of HYNIC-Peptide 7 with 99mTc
This protocol details the radiolabeling of the HYNIC-Peptide 7 conjugate.
Materials:
-
HYNIC-Peptide 7 conjugate (lyophilized)
-
99mTc-pertechnetate (Na[99mTcO4]) from a 99Mo/99mTc generator
-
Tricine
-
Stannous chloride (SnCl2) solution (1 mg/mL in 0.01 M HCl)
-
0.1 M Sodium Phosphate Buffer (pH 7.0)
-
Sterile, pyrogen-free reaction vials
Procedure:
-
In a sterile vial, dissolve 10 µg of HYNIC-Peptide 7 in 100 µL of 0.1 M sodium phosphate buffer (pH 7.0).
-
Add 20 mg of tricine to the vial.
-
Add 10 µL of the stannous chloride solution.
-
Add 1 mCi (37 MBq) of 99mTc-pertechnetate to the reaction vial.
-
The total reaction volume should be approximately 1 mL.
-
Incubate the reaction mixture at 100°C for 20 minutes.
-
Allow the vial to cool to room temperature.
3. Quality Control of [99mTc]Tc-HYNIC-Peptide 7
This protocol outlines the quality control measures to ensure the purity of the radiolabeled peptide.
Materials:
-
Radiolabeled [99mTc]Tc-HYNIC-Peptide 7 solution
-
Instant thin-layer chromatography (ITLC) strips (silica gel impregnated)
-
Saline (0.9% NaCl)
-
Acetone
-
Radio-TLC scanner or gamma counter
-
Radio-HPLC system
Procedure (Radio-TLC):
-
Spot a small amount (1-2 µL) of the radiolabeled solution onto two ITLC strips.
-
Develop one strip using saline as the mobile phase. In this system, [99mTc]Tc-HYNIC-Peptide 7 and colloidal 99mTc remain at the origin (Rf = 0), while free 99mTc-pertechnetate moves with the solvent front (Rf = 1).
-
Develop the second strip using acetone as the mobile phase. In this system, free 99mTc-pertechnetate moves with the solvent front (Rf = 1), while [99mTc]Tc-HYNIC-Peptide 7 and colloidal 99mTc remain at the origin (Rf = 0).
-
Analyze the strips using a radio-TLC scanner to determine the percentage of each species.
-
Calculation of Radiochemical Purity:
-
% Colloidal 99mTc = % at origin of saline strip - % at origin of acetone strip
-
% Free 99mTcO4- = 100% - % at origin of acetone strip
-
% [99mTc]Tc-HYNIC-Peptide 7 = 100% - % Colloidal 99mTc - % Free 99mTcO4-
-
Data Presentation
| Parameter | Result | Acceptance Criteria |
| Radiochemical Purity | > 95% | > 90% |
| Radiolabeling Efficiency | > 95% | > 90% |
| Specific Activity | 3.7 GBq/µmol | > 1 GBq/µmol |
| Stability in Saline (6h) | > 92% | > 90% |
| Stability in Serum (6h) | > 90% | > 85% |
Visualizations
Caption: Workflow for the conjugation and radiolabeling of this compound.
Caption: Hypothetical signaling pathway of this compound via GPCR42.
Caption: Logical workflow for Radio-TLC quality control analysis.
Troubleshooting & Optimization
Technical Support Center: Improving "Peptide 7" Stability in Serum
Welcome to the technical support center for "Peptide 7" stability enhancement. This resource is designed for researchers, scientists, and drug development professionals, offering troubleshooting guidance and answers to frequently asked questions regarding the improvement of this compound's stability in serum.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor stability of this compound in serum?
A1: The instability of peptides like this compound in serum is typically due to two main factors:
-
Enzymatic Degradation: Serum contains numerous proteases and peptidases (e.g., aminopeptidases, carboxypeptidases, and endopeptidases) that can cleave the peptide bonds, leading to rapid degradation.[1][2]
-
Renal Clearance: Due to their small size, peptides are often quickly filtered from the blood by the kidneys and excreted.[3][4][5]
Other chemical degradation pathways can also contribute, including hydrolysis, oxidation (especially of Met and Cys residues), and deamidation (of Asn and Gln residues).[6][7][8]
Q2: How can I experimentally measure the serum stability of this compound?
A2: An in vitro serum stability assay is the standard method.[9][10] The general workflow involves incubating this compound in serum (e.g., human or mouse) at 37°C, taking samples at various time points, and then quantifying the remaining intact peptide using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][11][12] The data is used to calculate the peptide's half-life (t½).
Q3: What are the most common strategies to improve the serum half-life of this compound?
A3: Common strategies involve structural modifications to protect the peptide from degradation and clearance. These include:
-
Terminal Modifications: Acetylating the N-terminus and amidating the C-terminus can block degradation by exopeptidases.[10][13][14]
-
Amino Acid Substitution: Replacing standard L-amino acids with non-canonical versions, such as D-amino acids, at cleavage sites can prevent protease recognition.[15][16]
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains increases the peptide's size, which helps to reduce renal clearance and can shield it from proteases.[3][4][5][17][18]
-
Cyclization: Creating a cyclic structure can make the peptide more rigid and less accessible to proteases.[1][19]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: My N-terminally acetylated this compound is still degrading rapidly.
-
Possible Cause: While N-terminal acetylation protects against aminopeptidases, it does not prevent cleavage by endopeptidases, which cut within the peptide sequence.[10]
-
Troubleshooting Steps:
-
Sequence Analysis: Identify potential endopeptidase cleavage sites within your this compound sequence.
-
Internal Modification: Introduce a D-amino acid at the identified cleavage site to block enzymatic action.[10]
-
Consider Cyclization: A cyclic structure can offer broad protection against both endo- and exopeptidases.[10][19]
-
Issue 2: After PEGylation, the biological activity of my this compound has significantly decreased.
-
Possible Cause: The PEG chain may be sterically hindering the part of the peptide that binds to its target receptor. This is a known potential trade-off with PEGylation.[18]
-
Troubleshooting Steps:
-
Site-Specific PEGylation: If possible, attach the PEG chain at a site distant from the active region of the peptide.
-
Use a Different Linker: Employ a cleavable linker that releases the active peptide at the target site.
-
Vary PEG Size: Experiment with smaller PEG chains. A smaller chain might still provide protection against clearance without blocking the active site as much. Increasing the molecular weight of PEG can extend half-life but may also reduce activity.[17]
-
Issue 3: My modified this compound is now poorly soluble.
-
Possible Cause: Modifications like N-terminal acetylation and C-terminal amidation neutralize charges, which can sometimes reduce the overall solubility of the peptide.[13]
-
Troubleshooting Steps:
-
Adjust pH: Systematically test the solubility of the peptide in buffers with different pH values.
-
Incorporate Solubilizing Groups: Add charged or polar amino acids to the peptide sequence, away from the active site, to enhance solubility.
-
Consider PEGylation: PEGylation is known to improve the solubility of peptides and proteins.[3]
-
Data Presentation
The following table summarizes hypothetical experimental data comparing the serum stability of native this compound with several modified versions.
| Peptide Version | Modification Strategy | Serum Half-Life (t½) in hours | Change in Half-Life vs. Native |
| This compound | Native (Unmodified) | 0.2 | - |
| P7-Ac-Am | N-terminal Acetylation + C-terminal Amidation | 1.5 | + 650% |
| P7-D-Ala | D-Alanine substitution at position 4 | 4.8 | + 2300% |
| P7-PEG20k | PEGylation with 20 kDa PEG | 24.0 | + 11900% |
Experimental Protocols
Protocol: In Vitro Serum Stability Assay
This protocol provides a general method for evaluating the stability of this compound in serum.[9]
1. Materials:
-
Lyophilized this compound (and its modified versions)
-
Pooled Human Serum (or other species as required)
-
Sterile, nuclease-free water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA)
-
Incubator or water bath at 37°C
-
HPLC or LC-MS system with a C18 column
2. Procedure:
-
Peptide Preparation: Prepare a 1 mg/mL stock solution of this compound in sterile water.
-
Serum Preparation: Thaw a vial of pooled human serum on ice. Centrifuge at 10,000 x g for 5 minutes to pellet any cryoprecipitates and use the clear supernatant.
-
Incubation:
-
In a microcentrifuge tube, add serum and PBS to achieve a final serum concentration of 50% (e.g., 50 µL serum + 40 µL PBS). Pre-warm this mixture at 37°C for 5 minutes.
-
To start the reaction, add 10 µL of the 1 mg/mL peptide stock solution to the pre-warmed serum mixture for a final peptide concentration of 100 µg/mL. Mix gently.
-
-
Time-Point Sampling:
-
Immediately withdraw a 10 µL aliquot (this is the T=0 time point) and transfer it to a new tube containing 30 µL of ice-cold Quenching Solution. Vortex immediately to precipitate serum proteins and stop enzymatic reactions.
-
Incubate the remaining reaction mixture at 37°C.
-
Collect subsequent 10 µL aliquots at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes). Quench each sample immediately as described above.
-
-
Sample Processing:
-
Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
Analysis:
-
Analyze the samples by reverse-phase HPLC or LC-MS.[11]
-
The amount of remaining intact peptide is determined by measuring the peak area at each time point and comparing it to the peak area at T=0.
-
Plot the percentage of remaining peptide versus time and calculate the half-life (t½) using a one-phase decay model.
-
Visualizations
Caption: Workflow for improving the serum stability of this compound.
Caption: Primary pathways of this compound instability in serum.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 5. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. veeprho.com [veeprho.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. lifetein.com [lifetein.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 18. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
Peptide 7 Aggregation: Technical Support Center
Welcome to the Technical Support Center for "Peptide 7" aggregation issues. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common aggregation challenges encountered during experiments. As "this compound" can refer to different molecules in various research contexts, this guide is structured to address specific, published instances of "this compound" aggregation.
Section 1: General Best Practices for Preventing Peptide Aggregation
Before addressing specific "this compound" variants, here are some universal strategies to minimize peptide aggregation.
FAQs
Q1: My peptide, which I believe to be "this compound," is showing signs of aggregation (cloudiness, precipitation) upon dissolution. What are the first steps I should take?
A1: Initial signs of aggregation upon dissolution are common for many peptides. Here’s a troubleshooting workflow to address this:
-
Verify Solubility Conditions: Double-check the recommended solvent for your specific peptide. Hydrophobic peptides may require initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before the addition of aqueous buffer.
-
Adjust pH: The net charge of a peptide is pH-dependent. If the peptide is acidic, dissolving it in a basic buffer (pH > 7) can increase solubility. Conversely, a basic peptide will be more soluble in an acidic buffer (pH < 7).
-
Control Temperature: Some peptides are sensitive to temperature. Try dissolving the peptide at a lower temperature (e.g., on ice) to slow down aggregation kinetics.
-
Use Chaotropic Agents: In some cases, low concentrations of chaotropic agents like guanidinium chloride or urea can help disrupt intermolecular interactions that lead to aggregation. However, be mindful of their potential impact on your downstream experiments.
Q2: How can I assess the extent of aggregation in my peptide solution?
A2: Several biophysical techniques can be employed to quantify peptide aggregation:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution. An increase in particle size over time is indicative of aggregation.
-
Thioflavin T (ThT) Fluorescence Assay: ThT dye intercalates with β-sheet structures, which are common in amyloid-like aggregates, resulting in a significant increase in fluorescence.
-
Circular Dichroism (CD) Spectroscopy: Can monitor changes in the secondary structure of the peptide. A transition from a random coil or alpha-helical structure to a beta-sheet conformation often accompanies aggregation.
-
Transmission Electron Microscopy (TEM): Provides direct visualization of aggregate morphology (e.g., fibrillar, amorphous).
Experimental Protocols
Protocol 1: General Peptide Solubilization
-
Initial Solvent Test: Before dissolving the entire peptide stock, test the solubility of a small aliquot in different solvents (e.g., water, PBS, 10% acetic acid, 10% ammonium bicarbonate, DMSO, DMF).
-
Hydrophobic Peptides: For hydrophobic peptides, first dissolve the lyophilized peptide in a minimal volume of a compatible organic solvent (e.g., DMSO).
-
Aqueous Dilution: Slowly add the aqueous buffer to the peptide-organic solvent mixture while vortexing to facilitate proper folding and prevent precipitation.
-
Sonication: If aggregates are still visible, brief sonication in a water bath can help to break them up.
Mandatory Visualization
Caption: A general workflow for troubleshooting peptide dissolution.
Section 2: "this compound" as a Model Aggregating Peptide in Amyloid Research
This section focuses on a "this compound" used as a model for studying amyloid aggregation and its reversal.[1]
FAQs
Q1: My "this compound" (model aggregating peptide) is forming aggregates too quickly. How can I control the kinetics of aggregation?
A1: The aggregation of this model peptide is often pH-dependent. It is designed to self-assemble into β-sheets and fibrils under specific pH conditions.[1] To control the aggregation kinetics:
-
pH Control: Maintain the peptide in an acidic solution (e.g., pH < 5) to keep it in a random coil conformation and prevent premature aggregation. Initiating aggregation can then be achieved by adjusting the pH to neutral or basic conditions.[1]
-
Temperature: Lowering the incubation temperature can slow down the rate of fibril formation.
Q2: Can I reverse the aggregation of my "this compound"?
A2: Yes, studies have shown that the aggregation of this model "this compound" can be reversed. One approach involves the use of "β-breaker" peptides. These peptides can co-aggregate with "this compound" and disrupt the β-sheet structures, leading to the disassembly of fibrils.[1] For example, a β-breaker dipeptide can induce a kink in the peptide backbone, which disrupts the β-sheet topology.[1]
Data Presentation
| Condition | Observation | Reference |
| Acidic pH | Random coil conformation, soluble | [1] |
| Neutral to Basic pH | Forms β-sheets and fibrils | [1] |
| Co-incubation with β-breaker peptide | Disruption of amyloid fibrils | [1] |
Experimental Protocols
Protocol 2: Monitoring "this compound" Aggregation with Thioflavin T (ThT)
-
Prepare "this compound" Stock: Dissolve lyophilized "this compound" in an appropriate acidic buffer to prevent initial aggregation. Determine the concentration using UV-Vis spectroscopy.
-
Prepare ThT Solution: Prepare a stock solution of ThT in a buffer that will not interfere with the assay.
-
Initiate Aggregation: Dilute the "this compound" stock solution into a neutral or basic buffer to the desired final concentration to initiate aggregation.
-
Incubation and Measurement: Incubate the peptide solution at a constant temperature (e.g., 37°C). At various time points, take aliquots and add them to the ThT solution.
-
Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. An increase in fluorescence indicates fibril formation.
Mandatory Visualization
Caption: The aggregation pathway of the model "this compound".
Section 3: "this compound" as a Fragment of Human Insulin B Chain (B1-B10)
This "this compound" is a deca-peptide fragment of the human insulin B chain and has been studied for its propensity to aggregate.[2]
FAQs
Q1: Why does my "this compound" (insulin B1-B10 fragment) show a tendency to aggregate?
A1: The aggregation of this peptide fragment is influenced by the hydrophobicity of its amino acid residues and interactions between aromatic rings.[2] Although some studies suggest it has a lower potential for aggregation compared to other insulin fragments, it can still form aggregates under certain conditions.[2]
Q2: What is the expected secondary structure of "this compound" (insulin B1-B10) in solution and when aggregated?
A2: Circular Dichroism (CD) spectra have shown that this peptide fragment can adopt different structures in solution, including anti-parallel β-sheet like structures, which can evolve into more relaxed β-strands upon aggregation.[2]
Data Presentation
| Analytical Method | Observation for "this compound" (insulin B1-B10) | Reference |
| Thioflavin T (ThT) Assay | Low fluorescence intensity, suggesting low potential for amyloid-like aggregation | [2] |
| Circular Dichroism (CD) | Can form anti-parallel β-sheet like structures that transition to relaxed β-strands | [2] |
Experimental Protocols
Protocol 3: Preparation and Incubation of "this compound" (insulin B1-B10) for Aggregation Studies
-
Peptide Dissolution: Dissolve the peptide in a suitable buffer, such as a phosphate buffer (e.g., 0.1 M, pH 7.2). If solubility is an issue, brief sonication (15 seconds) can be applied.[2]
-
Incubation: Incubate the peptide solution at 37.4°C for a specified period (e.g., 7 days) to promote aggregation.[2]
-
Analysis: After incubation, the sample can be analyzed using methods like CD spectroscopy to assess changes in secondary structure or ThT assay to detect the presence of amyloid-like fibrils.
Mandatory Visualization
Caption: Key factors driving the aggregation of "this compound" (insulin B1-B10).
Section 4: "this compound" as a Self-Assembling Hydrophobic Peptide
This "this compound" is a short, hydrophobic peptide (Ac-Ala-Aib-Ala-Aib-Ala-CONH2) that self-assembles into spherical aggregates in aqueous solutions.[3]
FAQs
Q1: My "this compound" (hydrophobic pentapeptide) is forming large aggregates in water. Is this expected?
A1: Yes, this peptide is designed to be hydrophobic and self-assemble in aqueous environments. Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) have confirmed that it forms spherical aggregates with an average diameter in the nanometer range (e.g., ~244-273 nm) at a concentration of 5.0 mg/mL in water.[3]
Q2: How can I use the aggregation property of this "this compound" to my advantage?
A2: The self-assembled aggregates of this peptide can be used to encapsulate hydrophobic molecules, thereby increasing their solubility in aqueous solutions. For example, it has been successfully used to encapsulate curcumin.[3]
Data Presentation
| Parameter | Value | Method | Reference |
| Mean Hydrodynamic Diameter | 244 ± 57 nm | DLS | [3] |
| Average Aggregate Diameter | 273 ± 140 nm | TEM | [3] |
| Concentration for Self-Assembly | 5.0 mg/mL in water | DLS/TEM | [3] |
Experimental Protocols
Protocol 4: Encapsulation of a Hydrophobic Molecule using "this compound" Aggregates
-
Prepare "this compound" Aggregates: Dissolve "this compound" in water or a suitable buffer (e.g., 10 mM PBS, pH 7.4) at a concentration of 5.0 mg/mL to allow for the formation of aggregates.
-
Prepare Hydrophobic Molecule Stock: Dissolve the hydrophobic molecule (e.g., curcumin) in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Encapsulation: Add the hydrophobic molecule stock solution to the pre-formed peptide aggregates.
-
Equilibration: Stir the mixture for a period of time (e.g., 1 hour at 25°C) to allow the system to reach equilibrium.
-
Analysis: The encapsulation efficiency can be determined using techniques like fluorescence emission studies.
Mandatory Visualization
Caption: A workflow for encapsulating a hydrophobic molecule using "this compound".
References
- 1. Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Search for New Aggregable Fragments of Human Insulin [mdpi.com]
- 3. Self-assembled hydrophobic Ala-Aib peptide encapsulating curcumin: a convenient system for water insoluble drugs - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10981A [pubs.rsc.org]
Optimizing "Peptide 7" Dosage for In Vivo Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "Peptide 7" in in vivo experiments. It is important to note that "this compound" is not a unique identifier and may refer to several different peptide sequences with distinct biological activities. Researchers should confirm the specific peptide they are using and consult relevant literature for precise details. This guide synthesizes information from various sources to address common challenges in dosage optimization and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
A1: The term "this compound" can refer to several different molecules. For example, one "this compound" (P7) derived from SLAMF1 has been shown to inhibit TLR4-mediated signaling by interfering with key protein-protein interactions in the TLR4 signaling pathway.[1] Another peptide, referred to as CM 7, targets the c-Met receptor and inhibits its signaling pathway, which is implicated in tumor growth and metastasis.[2] A different antimicrobial peptide, DP7, is effective against Staphylococcus aureus by disrupting its outer membrane.[3] It is crucial to identify the specific "this compound" being used to understand its mechanism of action.
Q2: How do I determine a starting dose for my in vivo experiment?
A2: A starting dose should be determined based on available in vitro data and any existing in vivo studies. For antimicrobial peptide DP7, in vivo experiments in a murine model of S. aureus infection used concentrations ranging from 20 to 60 mg/kg.[3] For a peptide targeting the IL-7 receptor, dose-response curves were generated by assessing STAT5 phosphorylation in lymphocyte subpopulations.[4] When prior data is unavailable, a pilot study with a wide range of doses is recommended to establish a dose-response relationship and identify the maximum tolerated dose (MTD).
Q3: What are the common routes of administration for "this compound" in vivo?
A3: The route of administration depends on the target tissue and the peptide's properties. Common routes include:
-
Intraperitoneal (i.p.) injection: Used for systemic delivery and has been employed for the antimicrobial peptide DP7.[3]
-
Intravenous (i.v.) injection: Provides rapid systemic distribution but can also lead to severe toxicity, as observed with DP7.[3]
-
Subcutaneous (s.c.) injection: A common route for sustained release. However, it caused hemorrhaging at the injection site for DP7.[3]
-
Intramuscular (i.m.) injection: Another option for systemic delivery.[3]
The choice of administration should be carefully considered based on the experimental goals and the peptide's pharmacokinetic and toxicity profile.
Q4: What are the potential side effects or toxicity associated with "this compound"?
A4: Toxicity is peptide-specific. For the antimicrobial peptide DP7, intravenous administration was severely toxic in mice, while intraperitoneal and intramuscular injections showed no health problems.[3] Another synthetic antimicrobial peptide showed dose-dependent clinical signs in mice, including decreased activity, irregular breathing, and hunched posture at doses of 10 and 20 mg/kg/day.[5] It is essential to conduct a toxicity study to determine the safety profile of the specific "this compound" being used.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of Efficacy | Inadequate dosage | Perform a dose-response study to identify the optimal effective dose. For example, with DP7, a 60 mg/kg dose showed a similar effect to the positive control, vancomycin at 20 mg/kg.[3] |
| Poor bioavailability | Consider alternative routes of administration. The in vivo antimicrobial activity of DP7 was most effective when administered via intraperitoneal injection.[3] | |
| Peptide degradation | Assess the in vivo half-life of the peptide. Modifications, such as linking to a carrier protein, can extend circulation time.[6] | |
| High Toxicity or Adverse Events | Dosage is too high | Reduce the dosage and carefully observe for clinical signs of toxicity. For one antimicrobial peptide, moderate clinical signs were observed at 10 mg/kg/day, with more severe signs at 20 mg/kg/day.[5] |
| Inappropriate route of administration | Change the route of administration. Intravenous injection of DP7 was highly toxic, whereas intraperitoneal injection was well-tolerated.[3] | |
| Variability in Results | Inconsistent peptide preparation | Ensure consistent and proper reconstitution and storage of the peptide. |
| Biological variability in animals | Use a sufficient number of animals per group to account for individual differences. |
Quantitative Data Summary
Table 1: In Vivo Dosages of Various "this compound" Analogs
| Peptide Name | Animal Model | Route of Administration | Effective Dosage Range | Reference |
| DP7 | Murine model of S. aureus infection | Intraperitoneal (i.p.) | 20 - 60 mg/kg | [3] |
| Unnamed Antimicrobial Peptide | Mice | Not specified | 10 - 20 mg/kg/day | [5] |
Experimental Protocols
Protocol 1: In Vivo Antimicrobial Activity of DP7 in a Murine Model
This protocol is based on a study evaluating the in vivo efficacy of the antimicrobial peptide DP7 against Staphylococcus aureus.[3]
-
Animal Model: Use a suitable murine model for S. aureus infection.
-
Bacterial Challenge: Inject mice intraperitoneally with a predetermined lethal or sublethal dose of S. aureus.
-
Peptide Administration: One hour after the bacterial challenge, administer DP7 at various concentrations (e.g., 20, 40, and 60 mg/kg) via intraperitoneal injection. Include a vehicle control group (e.g., PBS) and a positive control group (e.g., vancomycin at 20 mg/kg).
-
Outcome Measurement: After a set period (e.g., 24 hours), euthanize the mice and collect peritoneal lavage fluid.
-
Bacterial Load Quantification: Plate serial dilutions of the peritoneal lavage fluid on appropriate agar plates to determine the number of colony-forming units (CFU).
-
Data Analysis: Compare the bacterial load in the DP7-treated groups to the control groups to assess the peptide's antimicrobial efficacy.
Signaling Pathways and Workflows
Below are diagrams illustrating relevant signaling pathways and a general experimental workflow for in vivo peptide studies.
Caption: TLR4 signaling pathway and the inhibitory point of Peptide P7.
Caption: c-Met signaling pathway and the inhibitory point of Peptide CM 7.
Caption: A generalized workflow for conducting in vivo peptide experiments.
References
- 1. Peptide derived from SLAMF1 prevents TLR4-mediated inflammation in vitro and in vivo | Life Science Alliance [life-science-alliance.org]
- 2. Novel Peptide CM 7 Targeted c-Met with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanistically novel peptide agonist of the IL-7 receptor that addresses limitations of IL-7 cytokine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety evaluations of a synthetic antimicrobial peptide administered intravenously in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
reducing off-target effects of "Peptide 7"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help mitigate off-target effects of "Peptide 7."
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular responses in our in vitro assays with this compound. Could these be due to off-target effects?
A1: Yes, unexpected cellular responses are often an indication of off-target binding. Peptides, while designed for high specificity, can interact with unintended proteins or receptors, leading to unforeseen biological consequences.[1][2] To investigate this, we recommend performing a comprehensive off-target liability assessment.
Recommended Action:
-
Target Profiling: Screen this compound against a panel of common off-target proteins, such as kinases, GPCRs, and ion channels.
-
Phenotypic Screening: Utilize high-content imaging or other cell-based assays to observe the broader cellular impact of this compound.
-
Control Experiments: Include scrambled peptide controls and known inhibitors of suspected off-target pathways in your experiments.
Q2: How can we identify the specific off-target proteins that this compound is interacting with?
A2: Identifying the specific molecular off-targets of this compound is crucial for understanding and mitigating its unintended effects. Several biophysical and proteomic techniques can be employed for this purpose.
Recommended Techniques:
-
Peptide Arrays: Synthesize a library of peptides representing potential interacting partners and screen for binding with labeled this compound. This is a high-throughput method for identifying potential binding sites.[3][4]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): Use an antibody against your target of interest to pull it down along with any interacting partners, including this compound, which can then be identified by mass spectrometry.[5]
-
Affinity Chromatography: Immobilize this compound on a solid support and pass a cell lysate over it. Proteins that bind to this compound can then be eluted and identified by mass spectrometry.
-
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These techniques can be used to quantify the binding affinity and kinetics of this compound to suspected off-target proteins.[6]
Q3: What are the common strategies to reduce the off-target effects of this compound without compromising its on-target activity?
A3: Reducing off-target effects while preserving on-target potency is a key challenge in peptide therapeutic development. Several chemical modification and rational design strategies can be employed.[1][7]
Strategies for Optimization:
-
Alanine Scanning Mutagenesis: Systematically replace each amino acid of this compound with alanine to identify residues critical for both on-target and off-target binding.
-
Peptide Cyclization: Introducing cyclic constraints can pre-organize the peptide into its bioactive conformation, enhancing affinity for the intended target and reducing binding to off-targets.[7]
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at specific positions can increase proteolytic stability and alter binding specificity.[7][8]
-
N-Methylation: Methylating the amide backbone can improve metabolic stability and membrane permeability, and can also disfavor binding to certain off-targets.[1]
-
Pharmacophore-Guided Design: If the structures of both the on-target and off-target proteins are known, computational modeling can be used to design modifications to this compound that selectively disrupt off-target binding.[9]
Troubleshooting Guides
Issue 1: High background signal or non-specific binding in cell-based assays.
This issue often points to interactions between this compound and components of the cell culture medium or cell surface proteins other than the intended target.
Troubleshooting Steps:
-
Optimize Blocking Buffers: Increase the concentration or change the type of blocking agent (e.g., BSA, milk protein) to reduce non-specific binding.
-
Include a Scrambled Peptide Control: A peptide with the same amino acid composition as this compound but in a random sequence should be used as a negative control to assess the level of non-specific binding.
-
Reduce Peptide Concentration: Titrate down the concentration of this compound to the lowest effective concentration to minimize off-target interactions.
-
Wash Steps: Increase the number and stringency of wash steps to remove loosely bound peptide.
Issue 2: Observed toxicity or cell death at therapeutic concentrations.
This could be a direct result of this compound binding to an essential cellular protein or triggering an unintended signaling pathway.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response analysis to determine the precise concentration at which toxicity is observed.
-
Apoptosis/Necrosis Assays: Use assays such as TUNEL or Annexin V staining to determine the mechanism of cell death.
-
Off-Target Identification: Employ the techniques mentioned in FAQ 2 to identify the off-target protein(s) responsible for the toxicity.
-
Rational Redesign: Based on the identified off-target, modify this compound to abrogate this interaction. For example, a study on spider venom-derived peptides identified a conserved binding motif responsible for cardiotoxicity and engineered an analog with significantly reduced off-target effects.[9]
Data Presentation
Table 1: Example Data from Alanine Scan of this compound
| Residue Position | On-Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity Index (Off-Target/On-Target) |
| Wild-Type | 10 | 100 | 10 |
| A1 | 15 | 500 | 33.3 |
| A2 | 100 | 120 | 1.2 |
| A3 | 8 | 90 | 11.25 |
| A4 | 50 | >1000 | >20 |
This table illustrates how an alanine scan can identify residues (e.g., at position 4) that, when mutated, significantly improve the selectivity of this compound.
Experimental Protocols
Protocol 1: Alanine Scanning Mutagenesis
-
Peptide Synthesis: Synthesize a series of this compound analogs where each amino acid is individually replaced with alanine.
-
On-Target Activity Assay: Determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of each analog against the primary target using a relevant functional assay.
-
Off-Target Activity Assay: Determine the IC50 or EC50 of each analog against a known or suspected off-target.
-
Data Analysis: Calculate the selectivity index for each analog by dividing the off-target IC50 by the on-target IC50. A higher selectivity index indicates a more favorable profile.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects of this compound.
Caption: On-target vs. off-target signaling pathways for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying Protein-protein Interaction Sites Using Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. How to Analyze Protein-Peptide Interactions Using IP-MS? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Protein-Peptide Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 7. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Optimizing Nav1.7-Targeted Analgesics: Revealing Off-Target Effects of Spider Venom-Derived Peptide Toxins and Engineering Strategies for Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
"Peptide 7" solubility problems in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with Peptide-7 in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Peptide-7 is not dissolving in my standard aqueous buffer (e.g., PBS, Tris). What is the first step?
A1: The first and most critical step is to understand the physicochemical properties of Peptide-7. Peptides with a high proportion of hydrophobic amino acids will have poor solubility in aqueous solutions. Conversely, peptides with a high net charge at a given pH will be more soluble.
-
Initial Check: Review the amino acid sequence of Peptide-7. A high percentage (>50%) of hydrophobic residues (e.g., Val, Ile, Leu, Met, Phe, Trp, Ala) suggests that solubility in purely aqueous buffers will be challenging.
-
Troubleshooting Action: Attempt to dissolve a small amount of the peptide in a small volume of a polar organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN) to create a concentrated stock solution. This stock can then be serially diluted into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological assays.
Q2: I've tried using an organic solvent to create a stock solution, but Peptide-7 precipitates when I dilute it into my aqueous buffer. What should I do?
A2: This is a common issue when the final concentration of the peptide in the aqueous buffer exceeds its solubility limit.
-
pH Adjustment: The net charge of a peptide is pH-dependent. If Peptide-7 has a net positive charge at neutral pH (i.e., more basic residues like Lys, Arg, His), try dissolving it in a slightly acidic buffer (e.g., 10% acetic acid) and then diluting it into your working buffer. If it has a net negative charge (i.e., more acidic residues like Asp, Glu), try a slightly basic solution (e.g., 0.1% ammonium hydroxide).
-
Use of Denaturants or Chaotropic Agents: For highly aggregated or hydrophobic peptides, the use of denaturants like guanidinium chloride (GuHCl) or urea can aid in solubilization. However, these will disrupt protein structures and may not be suitable for all experiments.
Q3: Can I use sonication or vortexing to help dissolve my Peptide-7?
A3: Yes, mechanical agitation can help to break up aggregates and increase the rate of dissolution.
-
Recommended Procedure: After adding the solvent to the lyophilized peptide, vortex the vial for 1-2 minutes. If the peptide is still not dissolved, sonicate the sample in a water bath for 5-10 minutes. Be cautious with sonication as it can generate heat, which may degrade the peptide. It is advisable to sonicate in short bursts and cool the sample on ice in between.
Q4: How does the choice of buffer affect Peptide-7 solubility?
A4: The buffer composition, ionic strength, and pH can all significantly impact peptide solubility.
-
Ionic Strength: For some peptides, increasing the ionic strength of the buffer can enhance solubility (salting-in), while for others, it can decrease solubility (salting-out). It is often a matter of empirical testing.
-
Additives: The inclusion of certain excipients can improve solubility. These include:
-
Sugars (e.g., mannitol, sucrose): Can stabilize the peptide and prevent aggregation.
-
Amino Acids (e.g., arginine, glycine): Arginine is known to be a potent aggregation suppressor.
-
Non-ionic Surfactants (e.g., Tween® 20, Triton™ X-100): Can help to solubilize hydrophobic peptides, but be aware of their potential to interfere with certain assays.
-
Quantitative Data Summary
The following tables provide a summary of hypothetical experimental data for Peptide-7 solubility under various conditions.
Table 1: Solubility of Peptide-7 in Different Solvents
| Solvent | Maximum Solubility (mg/mL) | Observations |
| Deionized Water | < 0.1 | Insoluble, forms a suspension. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 | Insoluble, precipitation observed. |
| 10% Acetic Acid | 5.0 | Forms a clear solution. |
| 0.1% Ammonium Hydroxide | 0.5 | Partially soluble, some cloudiness. |
| Dimethyl Sulfoxide (DMSO) | 25.0 | Readily soluble, forms a clear solution. |
Table 2: Effect of pH on Peptide-7 Solubility in 50 mM Phosphate Buffer
| pH | Maximum Solubility (mg/mL) | Net Charge (Calculated) |
| 4.0 | 4.5 | +3 |
| 5.0 | 2.1 | +2 |
| 6.0 | 0.8 | +1 |
| 7.0 | < 0.1 | 0 |
| 8.0 | 0.4 | -1 |
| 9.0 | 1.2 | -2 |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing Hydrophobic Peptides
-
Preparation: Bring the lyophilized Peptide-7 and all solvents to room temperature.
-
Initial Solubilization: Add a small volume of 100% DMSO to the vial of lyophilized Peptide-7 to create a high-concentration stock solution (e.g., 10-25 mg/mL).
-
Mixing: Vortex the vial for 2-3 minutes until the peptide is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
-
Serial Dilution: While vortexing the aqueous buffer, slowly add the DMSO stock solution dropwise to the desired final concentration.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it indicates that the solubility limit has been exceeded.
Protocol 2: pH-Dependent Solubility Testing
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM phosphate or citrate-phosphate-borate) at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).
-
Peptide Addition: Add a pre-weighed amount of lyophilized Peptide-7 to a fixed volume of each buffer to create a supersaturated solution.
-
Equilibration: Gently agitate the samples at a controlled temperature for 24 hours to allow them to reach equilibrium.
-
Separation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 15 minutes to pellet the insoluble peptide.
-
Quantification: Carefully remove the supernatant and measure the concentration of the dissolved peptide using a suitable method, such as UV spectroscopy at 280 nm (if the peptide contains Trp or Tyr residues) or a colorimetric peptide assay (e.g., BCA assay).
-
Data Analysis: Plot the measured solubility (in mg/mL or mM) against the pH to determine the optimal pH for solubilization.
Visualizations
Caption: A troubleshooting flowchart for Peptide-7 solubility issues.
Caption: Workflow for preparing a Peptide-7 solution using an organic stock.
Technical Support Center: Preventing "Peptide 7" Degradation
Welcome to the technical support center for "Peptide 7." This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address proteolytic degradation of this compound during experiments.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address common issues encountered with this compound stability.
Question 1: My this compound is rapidly losing activity in my cell culture media or serum-containing buffer. What is the likely cause?
Answer: The most probable cause is enzymatic degradation by proteases present in the cell culture media (especially if supplemented with serum) or biological samples.[1] Proteases are enzymes that break down proteins and peptides.[2][3] Common proteases found in serum and cell culture environments include trypsin, chymotrypsin, and various exopeptidases (aminopeptidases and carboxypeptidases) and endopeptidases.[2][4][5]
Troubleshooting Workflow:
To systematically address this issue, follow the workflow below.
Caption: Troubleshooting workflow for this compound degradation.
Question 2: How can I confirm that proteases are responsible for degrading my this compound?
Answer: You can perform a peptide stability assay. This involves incubating this compound in the problematic biological matrix (e.g., serum or cell culture supernatant) and monitoring the concentration of the intact peptide over time using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
A simple approach is to run parallel experiments:
-
Test Condition: this compound incubated with the biological matrix.
-
Negative Control: this compound incubated in a simple buffer (e.g., PBS) where it is known to be stable.
-
Inhibitor Control: this compound incubated with the biological matrix that includes a broad-spectrum protease inhibitor cocktail.[7]
If this compound is stable in the simple buffer and the inhibitor control but degrades in the test condition, proteolytic activity is the confirmed cause.
Question 3: What are the main strategies to prevent protease degradation of this compound?
Answer: There are three primary strategies to enhance peptide stability against proteases. These can be used alone or in combination.
Caption: Core strategies for stabilizing this compound against proteases.
-
Structural Modification of the Peptide: This is often the most effective long-term solution. By altering the peptide's structure, you can make it a poor substrate for proteases.[8][9]
-
Use of Additives: Adding protease inhibitors to the experimental medium can temporarily protect the peptide.[7]
-
Formulation and Delivery Systems: Encapsulating the peptide in protective vehicles like liposomes or nanoparticles can shield it from proteases in the environment.[8]
Question 4: Which structural modifications are most effective for stabilizing this compound?
Answer: Several modifications can significantly increase the half-life of a peptide. The choice of modification depends on the specific sequence of this compound and its protease cleavage sites.
Summary of Common Peptide Modifications:
| Modification Strategy | Mechanism of Protection | Typical Fold Increase in Half-Life (t½) | Reference |
| Terminal Modifications | Blocks exopeptidases that cleave from the ends. | 6x | [10] |
| (N-terminal Acetylation & C-terminal Amidation) | |||
| D-Amino Acid Substitution | Proteases are stereospecific and do not recognize L-amino acid mirror images. | > 24x | [10][11] |
| Peptide Backbone Modification | Replaces the protease-cleavable amide bond with a non-natural bond. | Variable, often significant | [8] |
| (e.g., Pseudopeptides) | |||
| Cyclization | Restricts the peptide's conformation, making it less accessible to proteases. | Variable, often significant | [10] |
| PEGylation | Attaches a polyethylene glycol (PEG) chain, which sterically hinders protease access. | 10x - 100x+ | [8][10] |
| Stapled Peptides | Introduces a synthetic brace to lock the peptide into a stable α-helical structure. | > 10x | [9][11] |
Note: Fold increase is highly dependent on the specific peptide and the proteolytic environment. The values are illustrative.
Experimental Protocols
Protocol 1: General Peptide Stability Assay in Plasma
This protocol details how to assess the stability of this compound in a biologically relevant matrix like human plasma.
Objective: To determine the half-life (t½) of this compound in plasma at 37°C.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human plasma (thawed at 37°C)[10]
-
Quenching solution (e.g., cold acetonitrile with 1% trifluoroacetic acid)
-
Incubator or water bath at 37°C
-
HPLC or LC-MS system for analysis
Procedure:
-
Preparation: Pre-warm the required volume of plasma to 37°C.[10]
-
Initiation: Start the assay by adding a small volume of the this compound stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 10-100 µM). Ensure the final DMSO concentration is low (<1%) to prevent protein precipitation.[10]
-
Incubation: Incubate the mixture at 37°C with gentle agitation.[10]
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[10]
-
Quenching: Immediately stop the enzymatic reaction by adding the aliquot to a tube containing a larger volume of cold quenching solution (e.g., 150 µL).[10] Vortex vigorously. This step also precipitates the plasma proteins.
-
Protein Removal: Centrifuge the quenched samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an analysis vial and quantify the remaining intact this compound using a validated HPLC or LC-MS method.
-
Calculation: Plot the percentage of remaining this compound against time. Calculate the half-life (t½) from the degradation curve.
Frequently Asked Questions (FAQs)
Q1: Can I just use a standard protease inhibitor cocktail to protect this compound? A: Yes, for many in vitro experiments, a broad-spectrum protease inhibitor cocktail is a sufficient and convenient solution.[7] However, this approach is not suitable for in vivo applications or therapeutic development due to the off-target effects and toxicity of the inhibitors themselves. For these applications, structural modification of the peptide is the preferred strategy.
Q2: My peptide contains several potential cleavage sites. How do I know which one to modify? A: The most direct way is to perform cleavage site identification. This involves incubating this compound with the relevant proteases and then analyzing the resulting fragments by mass spectrometry (MS).[6] This will pinpoint the exact bonds that are being cleaved, allowing for a targeted modification strategy, such as substituting an amino acid at that specific location.
Q3: Will modifying this compound affect its biological activity? A: It is possible. Any structural modification carries the risk of altering the peptide's conformation and its ability to bind to its target. Therefore, after synthesizing a modified version of this compound, it is crucial to perform a functional assay to confirm that its biological activity is retained or, in some cases, enhanced.
Q4: How does PEGylation work to stabilize peptides? A: PEGylation is the process of attaching polyethylene glycol (PEG) chains to the peptide.[8][10] This increases the peptide's size and creates a protective "cloud" around it. This steric hindrance physically blocks proteases from accessing their cleavage sites on the peptide.[8] An added benefit is that the increased size can also reduce clearance by the kidneys, further extending the peptide's half-life in vivo.[12][13]
Q5: What are D-amino acids and why do they prevent degradation? A: Amino acids can exist in two forms that are mirror images of each other, known as L- (levo) and D- (dextro) enantiomers. Virtually all naturally occurring amino acids in proteins are in the L-form. Proteases have evolved to be highly specific for recognizing and cleaving peptide bonds between L-amino acids. By substituting a key L-amino acid with its D-amino acid counterpart, the peptide no longer fits correctly into the protease's active site, thus preventing cleavage and enhancing stability.[9][11]
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. Protease - Wikipedia [en.wikipedia.org]
- 3. Proteases [promega.com]
- 4. What are the different types of proteases? | AAT Bioquest [aatbio.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Technical Support Center: Optimizing Purification of "Peptide 7" by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of "Peptide 7" using High-Performance Liquid Chromatography (HPLC). The advice provided is based on established principles of peptide chromatography and is broadly applicable.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of "this compound" and offers systematic solutions.
Q1: Why am I seeing poor peak shape (e.g., tailing or fronting) for this compound?
Poor peak shape can be caused by several factors, often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Cause A: Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic residues in your peptide, causing peak tailing.
-
Solution: Ensure an adequate concentration of an ion-pairing agent, like trifluoroacetic acid (TFA), is present in your mobile phase (typically 0.1%).[1][] TFA helps to mask the silanol groups and provides a counter-ion for the peptide, improving peak shape.[1][] Using a high-purity silica column can also minimize these interactions, allowing for good peak shape even at lower TFA concentrations.[1]
-
-
Cause B: Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the sample concentration or the injection volume.[3] For preparative runs, consider using a larger-diameter column to increase loading capacity.
-
-
Cause C: Inappropriate Mobile Phase pH: The ionization state of your peptide, which is pH-dependent, significantly affects its chromatographic behavior.[4]
-
Solution: Adjust the mobile phase pH. For most reversed-phase applications, a pH of 2-3 (achieved with 0.1% TFA) is standard.[4] However, if this compound has specific acidic or basic properties, exploring alternative pH values (e.g., using formic acid for a slightly higher pH or a basic mobile phase like ammonium hydroxide) can dramatically improve peak shape and selectivity.[4]
-
Q2: this compound is not resolving from impurities. How can I improve the resolution?
Improving resolution involves manipulating the selectivity, efficiency, and retention of your chromatographic system.
-
Solution A: Optimize the Gradient: A shallow gradient is often key to separating closely eluting species.[3][5]
-
Start with a broad "scouting" gradient (e.g., 5-95% Acetonitrile in 60 minutes) to determine the approximate elution point of this compound.[3]
-
Run a shallower gradient around the elution concentration. For example, if the peptide elutes at 40% Acetonitrile, try a gradient of 30-50% over a longer period.
-
-
Solution B: Change the Organic Modifier: While acetonitrile is the most common organic solvent, others can alter selectivity.
-
Solution C: Adjust the Column Temperature: Temperature can affect selectivity and peak shape.
-
Solution D: Try a Different Stationary Phase: The column chemistry has a major impact on selectivity.[1][8]
Q3: My retention times for this compound are inconsistent. What is the cause?
Fluctuating retention times can point to problems with the HPLC system or column equilibration.
-
Cause A: System Leaks or Pump Issues: Leaks in the system or inconsistent pump performance will lead to variable flow rates and retention times.[10]
-
Cause B: Inadequate Column Equilibration: The column needs to be fully equilibrated with the starting mobile phase conditions before each injection.
-
Solution: Ensure you are flushing the column with at least 5-10 column volumes of the initial mobile phase composition before injecting your sample.[11]
-
-
Cause C: Changes in Mobile Phase Composition: Small variations in the preparation of the mobile phase can lead to shifts in retention.
-
Solution: Prepare mobile phases carefully and consistently. If using an online mixer, ensure it is functioning correctly.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting column for purifying this compound?
For general peptide purification, a reversed-phase C18 column is the most common and effective starting point.[1][12] Key parameters to consider are:
-
Pore Size: For peptides, especially those with a molecular weight over 2,000-3,000 Da, wide-pore columns (e.g., 300 Å) are recommended to allow for better interaction with the stationary phase.[1][3]
-
Particle Size: Smaller particles (e.g., <5 µm) provide higher efficiency and sharper peaks, leading to better resolution.[3][9]
Q2: What mobile phases should I use for purifying this compound?
The standard mobile phase system for reversed-phase peptide purification is:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[3][13]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[3][13]
TFA acts as an ion-pairing agent, which improves peak shape and resolution.[1][] If TFA interferes with downstream applications (like mass spectrometry due to ion suppression), 0.1% formic acid is a common alternative.[14]
Q3: Why is my baseline drifting during a gradient run?
Baseline drift, especially at low UV wavelengths (210-220 nm), is common in gradient elution when using TFA.[] This is because the absorbance of TFA changes as the concentration of acetonitrile in the mobile phase increases.
-
Solution: To minimize this, you can try detecting at a slightly higher wavelength if your peptide has sufficient absorbance. Alternatively, some chromatographers add a slightly lower concentration of TFA to the aqueous phase (A) than the organic phase (B) to help compensate for the drift.[]
Q4: How do I scale up my analytical method to a preparative purification?
Scaling up requires adjusting the flow rate and sample load according to the column dimensions while keeping the linear velocity and gradient profile constant.
-
Flow Rate: The flow rate should be scaled based on the square of the ratio of the column internal diameters.
-
Sample Load: The amount of peptide you can load increases with the column's cross-sectional area.
-
It is crucial to use columns packed with the same stationary phase material for both analytical and preparative scales to ensure a predictable transition.[14]
Data Presentation
Table 1: Effect of Mobile Phase Modifier on this compound Retention and Resolution
| Mobile Phase B Composition | Retention Time of this compound (min) | Resolution from Impurity X | Peak Asymmetry |
| 0.1% TFA in Acetonitrile | 15.2 | 1.8 | 1.1 |
| 0.1% TFA in Methanol | 18.5 | 1.5 | 1.3 |
| 0.1% Formic Acid in Acetonitrile | 14.8 | 2.1 | 1.2 |
Data is hypothetical and for illustrative purposes.
Table 2: Impact of Gradient Slope on this compound Purity
| Gradient Slope (%B/min) | Run Time (min) | Purity of Collected Fraction (%) |
| 5.0 | 20 | 85.2 |
| 2.0 | 40 | 92.5 |
| 1.0 | 60 | 98.1 |
| 0.5 | 90 | 98.3 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: General Method Development for this compound Purification
Objective: To establish an optimal gradient for the purification of crude this compound.
Materials:
-
HPLC system with gradient pump and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Crude this compound sample, dissolved in Mobile Phase A.
Methodology:
-
System Preparation:
-
Filter and degas all mobile phases before use.[15]
-
Purge the pump lines to remove any air bubbles.
-
Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes.
-
-
Initial Scouting Gradient:
-
Inject a small amount of the dissolved crude this compound.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 214 nm or 220 nm.[13]
-
-
Gradient Refinement:
-
Based on the scouting run, identify the approximate concentration of Mobile Phase B at which this compound elutes (%B_elution).
-
Design a new, shallower gradient centered around this value. For example:
-
Start at (%B_elution - 10%) and run to (%B_elution + 10%) over 40-60 minutes.
-
-
Inject the sample and run the refined gradient.
-
-
Fraction Collection and Analysis:
-
Collect peaks corresponding to the target peptide.[15]
-
Analyze the purity of the collected fractions using an analytical HPLC method.
-
Pool the fractions that meet the desired purity specifications.
-
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Key parameter relationships in HPLC optimization.
References
- 1. hplc.eu [hplc.eu]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 13. bachem.com [bachem.com]
- 14. agilent.com [agilent.com]
- 15. protocols.io [protocols.io]
Technical Support Center: Large-Scale Synthesis of "Peptide 7"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the large-scale synthesis of "Peptide 7". The term "this compound" can refer to different molecules in various research contexts; this guide addresses general challenges in peptide synthesis applicable to a range of peptides, with specific considerations for sequences that may be prone to aggregation or contain modified residues.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the large-scale synthesis of peptides.
Problem 1: Low Yield of Crude Peptide
Low yields are a frequent challenge in peptide synthesis, often stemming from incomplete reactions or aggregation.
Possible Causes and Solutions:
| Cause | Potential Solution | Experimental Protocol |
| Incomplete Deprotection | Extend deprotection reaction times, especially for sterically hindered amino acids. Consider using a stronger deprotection reagent. For Fmoc-SPPS, switching to a DBU-containing piperidine solution can be effective.[1] | Protocol 1: Extended Fmoc Deprotection |
| Incomplete Coupling | Double couple the problematic amino acid and the subsequent one.[2] Switch to a more potent coupling reagent such as HBTU, HATU, or PyBOP.[2] Optimize coupling temperature; microwave-assisted synthesis can enhance efficiency.[3] | Protocol 2: Double Coupling Strategy |
| On-Resin Aggregation | Change the synthesis solvent from DMF to N-methylpyrrolidone (NMP) to improve solvation.[2][4] Incorporate "difficult sequence" disruption strategies (see Problem 2). | Protocol 3: Solvent Exchange for Aggregation |
| Poor Resin Swelling | Ensure the chosen resin has good swelling properties in the synthesis solvent. If the resin shrinks during synthesis, it's an indication of aggregation. | - |
Problem 2: Peptide Aggregation During Synthesis
Peptide aggregation on the solid support is a major cause of synthesis failure, leading to incomplete reactions and low yields.[1][5]
Possible Causes and Solutions:
| Cause | Potential Solution | Experimental Protocol |
| Hydrophobic Sequences | Incorporate solubilizing tags like polyethylene glycol (PEG).[5] Use resins with low substitution and good swelling properties. | - |
| Secondary Structure Formation | Introduce pseudoproline dipeptides or Dmb-Gly residues at strategic points in the sequence to disrupt secondary structure formation.[5][6] | Protocol 4: Incorporation of Pseudoproline Dipeptides |
| Inter-chain Hydrogen Bonding | Add chaotropic salts such as LiCl or KSCN to the reaction mixture to disrupt hydrogen bonds.[1] Perform synthesis at a higher temperature.[1] | - |
Problem 3: Impurities in the Crude Product
Achieving high purity is critical for therapeutic and research applications. Impurities can arise from various side reactions.[5]
Possible Causes and Solutions:
| Cause | Potential Solution | Experimental Protocol |
| Deletion Sequences | Improve coupling and deprotection efficiency (see Problem 1). Identify and address "difficult" regions in the sequence using prediction tools.[4] | - |
| Aspartimide Formation | For Fmoc-SPPS, add HOBt to the piperidine deprotection solution.[1] Use a modified cleavage protocol to minimize this side reaction.[1] | Protocol 5: Aspartimide Formation Reduction during Deprotection |
| Racemization | Use coupling reagents known for low racemization, such as those based on Oxyma Pure.[7] The polarity of the solvent can influence racemization, with acetonitrile and THF being potentially better than DMF in some cases.[3] | - |
| Oxidation (e.g., Methionine) | If your peptide contains oxidation-prone residues, consider performing the cleavage and subsequent handling under an inert atmosphere. | - |
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and are there specific synthesis challenges associated with it?
A1: The designation "this compound" has been used to describe different molecules in scientific literature. One is a 7-amino acid peptide (MHSPGAD) involved in wound healing.[8] Another "this compound" is a component of self-assembling coiled-coils and contains a cysteine for disulfide bonding and a modified 4-pyridyl alanine.[9] A synthetic peptide referred to as "ABP-7" is also under investigation for its role in cellular signaling.[10][11] The specific challenges will depend on the amino acid sequence. For example, a peptide with multiple hydrophobic residues may be prone to aggregation, while one with cysteine may present challenges in forming the correct disulfide bonds.[5][12]
Q2: How can I predict if my peptide sequence will be difficult to synthesize?
A2: Several factors can contribute to a "difficult" peptide synthesis, including sequence length, the presence of hydrophobic residues, and the potential for secondary structure formation.[4][5] There are online tools and algorithms that can predict aggregation-prone regions within a peptide sequence based on its amino acid composition.[4][13]
Q3: What are the key differences between solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) for large-scale production?
A3: SPPS is generally preferred for the synthesis of smaller to medium-sized peptides (up to 50 amino acids) and allows for easier purification of intermediates.[14] LPPS, or solution-phase synthesis, is often more suitable for the large-scale production of shorter peptides (up to 15 amino acids) and can be more cost-effective for very large quantities.[14] For longer peptides, a hybrid approach combining the synthesis of peptide fragments by SPPS followed by their condensation in solution is a common strategy.[6][14]
Q4: What are some "greener" alternatives for peptide synthesis to minimize environmental impact?
A4: The pharmaceutical industry is increasingly focusing on sustainable chemistry.[7][15] Key areas for improvement in peptide synthesis include reducing solvent waste, which constitutes the bulk of the waste stream.[15] This can be achieved by using more environmentally friendly solvents, implementing solvent recycling, and exploring technologies like chemo-enzymatic peptide synthesis (CEPS) and multi-column countercurrent solvent gradient purification (MCSGP) which can reduce solvent consumption.[16] The use of less hazardous coupling reagents is also an important consideration.[7][15]
Q5: My peptide contains a disulfide bridge. What are the best practices for its formation?
A5: The formation of disulfide bonds is a critical post-synthesis modification for many peptides.[17] It involves the oxidation of cysteine residues. When multiple cysteines are present, orthogonal protecting group strategies are necessary to direct the formation of the correct disulfide bonds.[17] The choice of oxidation conditions is also crucial to avoid side reactions.
Experimental Protocols
Protocol 1: Extended Fmoc Deprotection
-
After the coupling step, wash the resin with DMF (3 x 1 min).
-
Add a 20-50% solution of piperidine in DMF to the resin.
-
Allow the reaction to proceed for 10-20 minutes. For difficult sequences, the time can be extended.
-
Drain the deprotection solution.
-
Repeat the deprotection step with fresh reagent for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
Protocol 2: Double Coupling Strategy
-
Following the standard deprotection and washing steps, perform the first coupling reaction as usual (e.g., using your chosen coupling reagent and amino acid).
-
After the designated reaction time, drain the reaction mixture.
-
Without performing a deprotection step, add a fresh solution of the same activated amino acid and coupling reagent to the resin.
-
Allow the second coupling reaction to proceed for the same duration as the first.
-
Wash the resin thoroughly with DMF before proceeding to the next deprotection step.
Protocol 3: Solvent Exchange for Aggregation
-
If aggregation is suspected (e.g., poor resin swelling, slow reaction kinetics), drain the DMF from the resin.
-
Wash the resin with N-methylpyrrolidone (NMP) (3 x 1 min).
-
Substitute NMP for DMF in all subsequent deprotection, washing, and coupling steps.
Protocol 4: Incorporation of Pseudoproline Dipeptides
-
Identify a suitable position in your peptide sequence for the insertion of a pseudoproline dipeptide (typically at a Ser or Thr residue).
-
Instead of coupling a single amino acid, use the corresponding Fmoc-protected pseudoproline dipeptide building block.
-
Dissolve the pseudoproline dipeptide and a suitable coupling reagent (e.g., HATU) in DMF or NMP.
-
Add the activation solution to the deprotected peptide-resin and allow the coupling to proceed.
-
The native peptide sequence is regenerated during the final TFA cleavage.
Protocol 5: Aspartimide Formation Reduction during Deprotection
-
Prepare a deprotection solution of 20% piperidine in DMF.
-
Add 1-hydroxybenzotriazole (HOBt) to the deprotection solution to a final concentration of 0.1 M.
-
Use this HOBt-containing deprotection solution for all Fmoc removal steps, particularly after the coupling of an aspartic acid residue.
Visualizations
Caption: Troubleshooting workflow for low yield and purity in peptide synthesis.
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle workflow.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Histone Deacetylase 7‐Derived 7‐Amino Acid Peptide Increases Skin Wound Healing via Regulating Epidermal Fibroblast Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ABP-7 Peptide: Insights into Its Possible Role in Research Implications - Fort Worth Weekly [fwweekly.com]
- 11. dailynewsegypt.com [dailynewsegypt.com]
- 12. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. biomatik.com [biomatik.com]
- 16. bachem.com [bachem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Minimizing Immunogenicity of Peptide 7
This center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address immunogenicity concerns related to the therapeutic candidate, "Peptide 7."
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the immunogenicity risk of this compound?
A1: The initial step is a comprehensive in silico analysis to predict potential T-cell epitopes. This is a cost-effective method to screen for sequences within this compound that may bind to Major Histocompatibility Complex (MHC) class I and class II molecules.[1][2] Tools like those available through the Immune Epitope Database (IEDB) can predict peptide binding affinity (IC50 values) to various Human Leukocyte Antigen (HLA) alleles.[3] This predictive analysis helps to identify high-risk sequences that warrant further experimental investigation.
Q2: My in silico analysis predicted several potential MHC-II binding epitopes in this compound. What is the next course of action?
A2: The next step is to validate these in silico predictions with in vitro assays. The two primary assays for this are:
-
MHC Binding Assays: These are competition-based assays (e.g., competitive ELISA) that directly measure the binding affinity of synthetic peptides (corresponding to your predicted epitopes) to purified, soluble HLA molecules.[4][5]
-
T-cell Proliferation Assays: These assays determine if the predicted epitopes can activate and induce the proliferation of CD4+ T-cells from a diverse pool of healthy human donors.[6] This provides a functional confirmation of the immunogenic potential.
Q3: How can I modify this compound to reduce its immunogenicity?
A3: Several strategies can be employed, a process often referred to as de-immunization:
-
Amino Acid Substitution: The most common approach is to introduce specific amino acid substitutions at key MHC-binding positions within the identified T-cell epitopes.[7] Alanine scanning or substitution with non-canonical D-amino acids can disrupt the peptide's ability to bind to the MHC groove without significantly altering its therapeutic function.[7][8][9]
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide can sterically hinder its interaction with immune cells and processing by antigen-presenting cells (APCs), thereby reducing immunogenicity.[10][11][12][13]
-
Sequence Deletion: If a specific region is highly immunogenic and not critical for function, it may be possible to delete that portion of the peptide sequence.[14]
Q4: What are the advantages and disadvantages of PEGylation for reducing the immunogenicity of this compound?
A4:
-
Advantages: PEGylation can significantly increase the peptide's half-life, improve solubility, and reduce immunogenicity by masking epitopes.[10][15] It can also protect the peptide from enzymatic degradation.[11]
-
Disadvantages: The addition of a large PEG molecule can sometimes reduce the peptide's biological activity or potency due to steric hindrance at the target binding site.[15] Furthermore, anti-PEG antibodies can develop in some individuals, which may limit the effectiveness of the therapy.[12][13]
Q5: My T-cell proliferation assay for a modified version of this compound is positive. What does this signify?
A5: A positive T-cell proliferation result indicates that the modified peptide can still be processed by APCs and presented to T-cells, leading to their activation. This suggests that the modifications were insufficient to eliminate immunogenicity. The next step would be to perform a cytokine release assay (e.g., ELISpot) to characterize the nature of the T-cell response (e.g., pro-inflammatory vs. regulatory).[16]
Troubleshooting Guides
Problem 1: High background noise in the ELISpot assay.
| Possible Cause | Recommended Solution |
| Non-specific antibody binding | Ensure plates are properly blocked (e.g., with 2% dry skim milk) after coating with the capture antibody.[17] |
| Cell viability issues | Confirm high viability of Peripheral Blood Mononuclear Cells (PBMCs) before starting the assay. If using frozen cells, ensure proper thawing protocols are followed to maximize viability.[17] |
| Contamination (e.g., endotoxin) | Use endotoxin-free reagents and screen peptide stocks for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay. |
| Inappropriate stimulation | Use appropriate negative controls (cells with no peptide) and positive controls (e.g., Phytohaemagglutinin (PHA) for IFN-gamma) to establish baseline and maximum responses.[17] |
Problem 2: Inconsistent results in MHC-II binding assays.
| Possible Cause | Recommended Solution |
| Peptide solubility issues | Ensure peptides are fully dissolved in an appropriate solvent (e.g., DMSO) before dilution in assay buffer. Aggregated peptides will not bind effectively.[18] |
| Incorrect peptide concentration | Perform accurate quantification of peptide stocks (e.g., via amino acid analysis) before preparing dilutions for the assay. |
| HLA protein instability | Use high-quality, purified HLA proteins and follow manufacturer's storage and handling instructions carefully. Avoid repeated freeze-thaw cycles. |
| Assay variability | Include a known high-affinity control peptide in every assay plate to normalize results and monitor inter-assay performance. |
Data Presentation
Table 1: In Silico MHC-II Binding Prediction for this compound and Variants This table illustrates hypothetical data for predicted binding affinity to the common HLA-DRB101:01 allele.*
| Peptide Sequence | Modification | Predicted IC50 (nM) | Immunogenicity Risk |
| This compound (WT) | None | 45.8 | High |
| Variant 7a | L5 -> A | 250.2 | Medium |
| Variant 7b | Y8 -> A | 890.5 | Low |
| Variant 7c | L5 -> D-Leu | >5000 | Very Low |
Table 2: In Vitro T-Cell Proliferation Assay Results Data represents the percentage of proliferating CD4+ T-cells in response to peptide stimulation, as measured by CFSE dye dilution.
| Peptide | Mean Proliferation (%) | Standard Deviation | Stimulation Index (SI) |
| Negative Control | 0.8 | 0.2 | 1.0 |
| Positive Control (PHA) | 25.5 | 3.1 | 31.9 |
| This compound (WT) | 12.3 | 2.5 | 15.4 |
| Variant 7a | 6.1 | 1.5 | 7.6 |
| Variant 7b | 2.4 | 0.8 | 3.0 |
| Variant 7c | 1.1 | 0.4 | 1.4 |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay (CFSE-based)
This protocol is used to measure the ability of this compound and its variants to induce antigen-specific T-cell proliferation.[6]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
Complete RPMI-1640 medium
-
Synthetic peptides (this compound and variants)
-
Positive control (e.g., PHA) and negative control (vehicle)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Label the PBMCs with CFSE dye. This is achieved by incubating the cells with a final CFSE concentration of 0.5 µM for 10 minutes at 37°C.[19]
-
Quench the labeling reaction by adding fetal calf serum.[19]
-
Wash the CFSE-labeled cells with PBS.[19]
-
Resuspend the cells in complete RPMI medium and plate them in a 96-well plate at a density of 2.5 x 10^5 cells per well.[20]
-
Add the test peptides, positive control, and negative control to the appropriate wells at their final desired concentration (e.g., 1 µg/mL per peptide).[20]
-
Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and stain with fluorescently labeled antibodies against CD4.
-
Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE signal within the CD4+ T-cell population.
Protocol 2: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Release
This assay quantifies the number of IFN-γ secreting cells in response to peptide stimulation.[16][21]
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-human IFN-γ capture and detection antibodies
-
PBMCs from healthy donors
-
Synthetic peptides
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate (e.g., TMB)
Procedure:
-
Pre-wet the ELISpot plate membrane with 35% ethanol for 30 seconds, then wash thoroughly with sterile PBS.[17]
-
Coat the wells with anti-human IFN-γ capture antibody and incubate overnight at 4°C.[17]
-
Wash the plate and block non-specific binding with a blocking buffer.
-
Add PBMCs to the wells (e.g., 2.5 x 10^5 cells/well) along with the test peptides, positive control (e.g., anti-CD3/CD28 antibodies), and negative control.[20]
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[17]
-
Wash the plate to remove cells, leaving behind the secreted cytokines captured by the antibodies.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate.
-
Wash the plate and add the streptavidin-enzyme conjugate.
-
Wash again and add the substrate to develop colored spots. Each spot represents a single cytokine-secreting cell.
-
Stop the reaction and count the spots using an automated ELISpot reader.
Visualizations
Caption: Workflow for assessing and minimizing peptide immunogenicity.
Caption: MHC Class II antigen presentation pathway.
Caption: Decision tree for troubleshooting high T-cell proliferation.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T Cell Tools [tools.iedb.org]
- 4. epivax.com [epivax.com]
- 5. m.youtube.com [m.youtube.com]
- 6. proimmune.com [proimmune.com]
- 7. Deimmunization of protein therapeutics – Recent advances in experimental and computational epitope prediction and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 12. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. blog.truegeometry.com [blog.truegeometry.com]
- 15. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 16. T cell ELISPOT assay | U-CyTech [ucytech.com]
- 17. creative-biolabs.com [creative-biolabs.com]
- 18. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mucosalimmunology.ch [mucosalimmunology.ch]
- 20. stemcell.com [stemcell.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Peptide 7 Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields during the synthesis of "Peptide 7." The following information provides a structured approach to troubleshooting, offering potential causes and solutions for common issues in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in solid-phase peptide synthesis?
A1: Low yields in SPPS can stem from several factors throughout the synthesis process. The most common culprits include incomplete deprotection of the N-terminal protecting group (e.g., Fmoc) and inefficient coupling of the next amino acid, leading to the formation of deletion sequences.[1][2][3] Another major issue is the aggregation of the growing peptide chain on the resin, which can hinder reagent access and prevent reactions from going to completion.[4][5][6] Side reactions, such as aspartimide formation, diketopiperazine formation, racemization, and oxidation, can also significantly reduce the yield of the desired peptide.[5][7][8][9][10]
Q2: How can I identify the cause of low yield in my this compound synthesis?
A2: A systematic approach involving analytical techniques is crucial for diagnosing the root cause of low yield. The primary methods for analyzing the crude peptide product are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3][6][11] HPLC provides a profile of the synthesized peptides, allowing for the quantification of the target peptide versus impurities.[12] Mass Spectrometry is used to identify the molecular weights of the components in the crude product. By analyzing the masses of the impurities, you can often deduce the nature of the problem. For example, masses corresponding to the target peptide minus an amino acid suggest deletion sequences due to incomplete coupling or deprotection.
Q3: My mass spectrometry results show significant peaks corresponding to deletion sequences. What should I do?
A3: Deletion sequences are a direct result of incomplete deprotection or coupling at one or more steps in the synthesis. To address this, consider the following:
-
Extend Reaction Times: Increasing the duration of both the deprotection and coupling steps can help drive these reactions to completion.[13]
-
Double Coupling: For amino acids that are known to be difficult to couple, such as those that are sterically hindered (e.g., Arginine), performing the coupling step twice can significantly improve efficiency.[13][14]
-
Use a More Potent Coupling Reagent: Switching to a more powerful coupling reagent, such as HBTU, HATU, or PyBOP, can enhance coupling efficiency, especially for challenging residues.[11][13]
-
Monitor Deprotection: If your synthesizer has the capability, monitoring the Fmoc deprotection in real-time can confirm the complete removal of the protecting group before proceeding to the next coupling step.[3]
Q4: I suspect peptide aggregation is occurring during the synthesis of this compound. How can I mitigate this?
A4: Peptide aggregation is a common problem, especially for hydrophobic sequences or peptides prone to forming secondary structures.[6][15] Here are several strategies to overcome aggregation:
-
Change the Solvent System: Switching from the standard solvent, N,N-Dimethylformamide (DMF), to N-Methyl-2-pyrrolidone (NMP) can improve the solvation of the growing peptide chain and disrupt aggregation.[5][16]
-
Incorporate Chaotropic Salts: Adding chaotropic salts, such as LiCl or KSCN, to the reaction mixture can help break up secondary structures and improve reaction kinetics.[5][17]
-
Use Backbone Protection: Introducing backbone-protected amino acids (e.g., with a 2-hydroxy-4-methoxybenzyl group) can disrupt the hydrogen bonding that leads to aggregation.[5]
-
Utilize Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the peptide sequence can act as "kink" formers, disrupting the formation of secondary structures.[15]
Q5: What are some common side reactions to be aware of, and how can they be minimized?
A5: Several side reactions can occur during SPPS, leading to a lower yield of the target peptide.[9] Key side reactions and their mitigation strategies include:
-
Aspartimide Formation: This is common at Asp-Xxx sequences. To minimize this, use protecting groups on the Asp side chain that are more resistant to cyclization or add HOBt to the deprotection solution.[5]
-
Diketopiperazine Formation: This can occur at the dipeptide stage, especially if Proline is one of the first two amino acids. Using 2-chlorotrityl chloride resin can help suppress this side reaction due to steric hindrance.[5]
-
Racemization: The loss of stereochemical integrity can be a problem, particularly for certain amino acids. Using additives like HOBt or HOAt during coupling can reduce racemization.[11]
Troubleshooting Guide
The following table summarizes common problems, potential causes, and recommended solutions for low yield in this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) | Analytical Confirmation |
| Low Crude Yield with Deletion Sequences | Incomplete Fmoc-deprotection or coupling reactions.[13] | - Extend deprotection and coupling reaction times. - Perform double coupling for the problematic amino acid and the subsequent one.[13][14] - Switch to a more potent coupling reagent (e.g., HBTU, HATU).[11][13] | Mass spectrometry showing peaks with masses corresponding to the target peptide minus one or more amino acids. |
| Resin Clumping, Poor Swelling, and Low Yield | On-resin peptide aggregation.[5][6] | - Switch the synthesis solvent from DMF to NMP.[5][16] - Add chaotropic salts (e.g., LiCl) to the reaction.[5] - Incorporate backbone protection or pseudoproline dipeptides in the sequence.[5][15] | Visual inspection of the resin; poor color development during ninhydrin testing. |
| Presence of Numerous Impurity Peaks in HPLC | Multiple side reactions occurring during synthesis.[7][8] | - For Asp-containing peptides, consider using protecting groups less prone to aspartimide formation.[5] - For peptides with N-terminal Gln, use a pre-activated Gln derivative to prevent pyroglutamate formation. - Add racemization suppressants like HOBt to the coupling reaction.[11] | HPLC profile with multiple, difficult-to-resolve peaks; Mass spectrometry identifying various side products. |
| Low Yield After Cleavage and Precipitation | Incomplete cleavage from the resin or poor precipitation of the peptide.[18] | - Extend the cleavage time or use a stronger cleavage cocktail.[18] - Ensure the use of fresh, high-quality cleavage reagents (e.g., TFA).[18] - After cleavage, concentrate the TFA solution before precipitating with cold ether.[18] | Re-cleaving the resin and analyzing the supernatant for any remaining peptide. |
Experimental Protocols
Protocol 1: Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is for analyzing the purity of the crude this compound after cleavage from the resin.
-
Sample Preparation: Dissolve a small amount of the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
HPLC System: Use a C18 column with a gradient of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).
-
Gradient: A typical gradient might be 5-65% Solvent B over 30 minutes, but this should be optimized based on the hydrophobicity of this compound.
-
Detection: Monitor the elution profile at a wavelength of 214 nm or 280 nm (if the peptide contains Trp or Tyr).
-
Analysis: Integrate the peak areas to determine the percentage purity of the target peptide relative to the total area of all peaks.
Protocol 2: Mass Spectrometry Analysis
This protocol is for identifying the molecular weights of the components in the crude peptide sample.
-
Sample Preparation: Prepare a dilute solution of the crude peptide in a solvent compatible with the mass spectrometer's ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Instrumentation: Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum over a range that includes the expected molecular weight of this compound and potential side products (e.g., deletion sequences, products of side reactions).
-
Data Analysis: Compare the observed masses to the theoretical masses of the target peptide and expected impurities. This will help in identifying the nature of the synthesis problem.
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical flow for troubleshooting common issues in this compound synthesis.
Caption: General troubleshooting workflow for low peptide yield.
Caption: Workflow for addressing deletion sequences.
Caption: Workflow for mitigating peptide aggregation.
References
- 1. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 12. ijsra.net [ijsra.net]
- 13. benchchem.com [benchchem.com]
- 14. biotage.com [biotage.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. biotage.com [biotage.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Unlocking the Therapeutic Potential of Peptide 7: A Comparative Analysis for Researchers
In the dynamic landscape of drug discovery, peptide-based therapeutics are gaining significant traction. This guide provides a comprehensive comparison of "Peptide 7," a promising therapeutic agent, with existing alternatives. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative performance, experimental validation, and underlying mechanisms of this compound, offering a clear perspective on its potential efficacy.
The term "this compound" has been used in scientific literature to refer to several distinct molecules with diverse therapeutic targets. This guide focuses on a potent, bimane-constrained macrocyclic peptide that targets the Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair, making it a compelling candidate for cancer therapy.[1]
Comparative Efficacy of PCNA-Interacting this compound
The therapeutic efficacy of the PCNA-interacting this compound has been evaluated against other p21-derived peptides designed to inhibit PCNA. The following table summarizes key quantitative data for comparison.
| Peptide/Inhibitor | Structure | Binding Affinity (KD) to PCNA | Cell Permeability | Therapeutic Target | Reference |
| This compound | Bimane-constrained macrocyclic p21 (145-149) analogue | 570 nM | Yes (observed in MDA-MB-468 cells) | PCNA | [1] |
| Unconstrained p21 (143-151) peptide | Linear peptide | Micromolar range (lower affinity) | Limited | PCNA | [1] |
| Other macrocyclic p21 analogues | Varied constraints | 3.86 µM (and higher) | Not specified | PCNA | [1] |
Mechanism of Action: Targeting the PCNA Hub
This compound functions by mimicking the 310-helical binding motif of the human p21 protein, a natural inhibitor of PCNA.[1] By binding to PCNA, this compound disrupts its interaction with various proteins involved in DNA replication and repair, thereby selectively inducing cell cycle arrest and apoptosis in cancer cells, which are highly dependent on these processes.
Figure 1: Mechanism of action of PCNA-inhibiting this compound.
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed methodologies for key experiments are crucial.
Determination of Binding Affinity (Surface Plasmon Resonance)
Objective: To quantify the binding affinity (KD) of this compound to purified PCNA.
-
Immobilization: Recombinant human PCNA is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor surface.
-
Data Acquisition: The association and dissociation phases are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Cell Permeability Assay (Confocal Microscopy)
Objective: To visualize the cellular uptake of this compound.
-
Cell Culture: MDA-MB-468 breast cancer cells are cultured on glass coverslips to an appropriate confluency.
-
Peptide Incubation: The cells are incubated with a fluorescently-tagged version of this compound (or a peptide with an inherent fluorescent moiety like the bimane in the cited study[1]) for a defined period.
-
Cell Staining: The cells are washed and counterstained with nuclear (e.g., DAPI) and/or membrane dyes.
-
Imaging: The coverslips are mounted and imaged using a confocal microscope to determine the subcellular localization of the peptide.
Figure 2: Workflow for the cell permeability assay.
Other "this compound" Molecules in Research
For clarity and to avoid confusion, it is important to note other molecules that have been designated "this compound" in different research areas. These are distinct from the PCNA-inhibiting peptide discussed above and have different therapeutic targets and mechanisms of action.
| "this compound" Designation | Biological Target/Function | Therapeutic Area | Reference(s) |
| Myostatin Inhibitory this compound | Myostatin | Muscle wasting disorders | [2] |
| GIPR Antagonist this compound | Glucose-dependent insulinotropic polypeptide receptor (GIPR) | Metabolic disorders | [3] |
| hIAPP Aggregation Inhibitor this compound | Human islet amyloid polypeptide (hIAPP) | Type 2 Diabetes | [4] |
| Dengue Virus Inhibitory this compound (P7) | Dengue virus | Infectious diseases | [5] |
| 7-Amino Acid Peptide (7P) | CD81 | Inflammatory conditions (e.g., asthma) | [6] |
| TNFSF14-derived this compound | TNFSF14 pathway | Metabolic syndrome, Type 2 Diabetes | [7][8] |
| HER2-targeting this compound (pep-7) | HER2 receptor | Cancer (lung) | [9] |
This guide provides a focused comparison to aid in the evaluation of the PCNA-targeting this compound. Researchers are encouraged to consider the specific context when encountering the term "this compound" in scientific literature. The presented data and protocols offer a solid foundation for further investigation into this promising anti-cancer therapeutic candidate.
References
- 1. A cell permeable bimane-constrained PCNA-interacting peptide - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Myostatin inhibitory this compound (1621169-52-5) for sale [vulcanchem.com]
- 3. Discovery of a potent GIPR peptide antagonist that is effective in rodent and human systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. Peptides as Therapeutic Agents for Dengue Virus [medsci.org]
- 6. 7-Amino acid peptide (7P) decreased airway inflammation and hyperresponsiveness in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Silico Design of Peptide Inhibitors Targeting HER2 for Lung Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of "Peptide 7" and Small Molecule Inhibitors: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, both peptides and small molecules represent powerful therapeutic modalities, each with a distinct set of advantages and disadvantages. This guide provides a comprehensive comparative analysis of "Peptide 7" and small molecule inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their respective properties, mechanisms of action, and supporting experimental data. For the purposes of this guide, "this compound" will be used as a representative term for various peptides of research interest that share common targeting principles, such as interfering with protein-protein interactions or specific signaling pathways.
Physicochemical and Pharmacokinetic Profiles: A Tale of Two Scales
Peptide and small molecule inhibitors exhibit fundamental differences in their physicochemical and pharmacokinetic properties, largely dictated by their disparate molecular sizes and structures. Small molecules, typically with a molecular weight of less than 500 Daltons, are characterized by their ability to readily cross cell membranes and their suitability for oral administration. In contrast, peptides, being
For Researchers, Scientists, and Drug Development Professionals
The term "Peptide 7" is not universally unique and can refer to different molecules in various research contexts. This guide focuses on a well-characterized synthetic peptide agonist of the Interleukin-7 (IL-7) receptor, designated as MDK1472 . This peptide has been developed to emulate the biological activity of IL-7, a cytokine crucial for lymphocyte development and homeostasis.[1][2][3]
This document provides a comparative analysis of MDK1472's binding and functional activity on the IL-7 receptor and its potential for cross-reactivity with other related cytokine receptors that share the common gamma chain (γc), a key signaling subunit.[4][5]
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of MDK1472 and its constituent fragments on the human IL-7 receptor subunits and their effects on related γc family cytokine receptors.
Table 1: Binding Affinity of MDK1472 and its Fragments to Human IL-7 Receptor Subunits
| Peptide | Target Subunit | Assay Type | Binding Affinity (IC₅₀, nM) |
| MDK1472 | IL-7Rα | Competition ELISA | 340 |
| MDK1472 | γc | Competition ELISA | 57 |
| MDK1248 (fragment) | IL-7Rα | Competition ELISA | 150 |
| MDK1188 (fragment) | γc | Competition ELISA | 24 |
Data sourced from a study by Drinkwater et al.[1]
Table 2: Functional Activity and Cross-Reactivity of MDK1472 on γc Family Cytokine Receptors
| Cytokine Receptor | Ligand | MDK1472 Activity | MDK1472 Inhibition of Natural Ligand |
| IL-7R | IL-7 | Agonist (EC₅₀ = 5 nM) | N/A |
| IL-2R | IL-2 | No Agonist Activity | No significant inhibition |
| IL-4R | IL-4 | No Agonist Activity | No significant inhibition |
| IL-9R | IL-9 | No Agonist Activity | No significant inhibition |
| IL-15R | IL-15 | No Agonist Activity | No significant inhibition |
| IL-21R | IL-21 | No Agonist Activity | No significant inhibition |
| TSLPR | TSLP | No Agonist Activity | Does not inhibit TSLP activation |
Functional activity was assessed by measuring STAT5 phosphorylation.[1][6][7]
Experimental Methodologies
Detailed protocols for the key experiments are provided below to allow for replication and validation of the findings.
Competition ELISA for Receptor Binding Affinity
This assay was used to determine the half-maximal inhibitory concentration (IC₅₀) of MDK1472 and its fragments for the IL-7Rα and γc subunits.
-
Plate Coating : 96-well plates were coated with the extracellular domain (ECD) of either His-tagged IL-7Rα or Fc-tagged γc.
-
Tracer Preparation : Biotinylated versions of reference peptides specific for IL-7Rα and γc were pre-complexed with Neutravidin-HRP.
-
Competition Reaction : A fixed concentration of the tracer was mixed with varying concentrations of the competitor peptide (MDK1472 or its fragments).
-
Incubation : The mixture was added to the coated plates and incubated to allow for competitive binding.
-
Detection : After washing, a substrate for HRP was added, and the resulting colorimetric signal was measured. The signal is inversely proportional to the binding of the competitor peptide.
-
Data Analysis : IC₅₀ values were calculated from the resulting dose-response curves.[1][8]
STAT5 Phosphorylation Assay for Functional Activity
This cell-based assay measures the phosphorylation of STAT5, a key downstream event in the IL-7 receptor signaling cascade, to determine the agonist or antagonist activity of the peptide.[1][9]
-
Cell Culture : An IL-7 responsive cell line, TF1-7Rα (engineered to express human IL-7Rα and naturally expressing γc), was used. For cross-reactivity studies, TF-1 cells expressing the respective α or β receptor subunits for other γc cytokines were utilized.[1][6][7]
-
Cytokine Starvation : Cells were starved of cytokines for a period (e.g., 2 days) to reduce baseline STAT5 phosphorylation.[9]
-
Stimulation : Cells were stimulated with varying concentrations of MDK1472, IL-7 (positive control), or other γc cytokines for a short duration (e.g., 15 minutes). For inhibition assays, cells were pre-incubated with MDK1472 before the addition of the natural cytokine.[1][9]
-
Cell Fixation and Permeabilization : Cells were fixed with paraformaldehyde and then permeabilized with methanol to allow intracellular antibody staining.[9]
-
Antibody Staining : Cells were stained with a fluorophore-conjugated antibody specific for phosphorylated STAT5 (pSTAT5).[9]
-
Flow Cytometry Analysis : The level of pSTAT5 was quantified by measuring the fluorescence intensity of the stained cells using a flow cytometer.[9][10]
Biolayer Interferometry (BLI) for Binding Kinetics
BLI is a label-free technique used to measure the kinetics of protein-peptide interactions in real-time.[11][12]
-
Sensor Preparation : Streptavidin biosensors were pre-wetted in the assay buffer.[11]
-
Ligand Immobilization : Biotinylated peptide (e.g., MDK1472) was immobilized onto the streptavidin biosensors.[13]
-
Baseline : A stable baseline was established by dipping the sensors in the assay buffer.[12]
-
Association : The sensors with the immobilized peptide were then moved to wells containing different concentrations of the analyte (e.g., IL-7Rα or γc ECD) to measure the association rate.[11][12]
-
Dissociation : The sensors were subsequently moved back to buffer-only wells to measure the dissociation rate.[12]
-
Data Analysis : The resulting sensorgrams were fitted to a 1:1 binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[8]
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.
Caption: Workflow for assessing peptide binding and cross-reactivity.
Caption: IL-7 receptor signaling pathway activated by MDK1472.
References
- 1. A mechanistically novel peptide agonist of the IL-7 receptor that addresses limitations of IL-7 cytokine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A mechanistically novel peptide agonist of the IL-7 receptor that addresses limitations of IL-7 cytokine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Common Cytokine Receptor γ Chain Family of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The common gamma chain (gamma c) is a required signaling component of the IL-21 receptor and supports IL-21-induced cell proliferation via JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Effects of MDK1472, MDK-703, and their subdomain peptides on activation of receptors sharing subunits with IL-7R. - Public Library of Science - Figshare [plos.figshare.com]
- 7. A mechanistically novel peptide agonist of the IL-7 receptor that addresses limitations of IL-7 cytokine therapy | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 10. altasciences.com [altasciences.com]
- 11. Identifying Protein Interactions with Histone Peptides Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 13. Frontiers | Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides [frontiersin.org]
Harnessing Synergy: A Comparative Analysis of NGR-TNF (Peptide 7) and Doxorubicin in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted peptides with conventional chemotherapeutic agents represents a promising frontier in oncology. This guide provides a detailed comparison of the synergistic effects observed between NGR-TNF, a tumor-homing peptide-cytokine fusion, and Doxorubicin, a widely used anthracycline chemotherapy drug. The objective is to present the experimental data supporting this synergy, detail the underlying mechanisms, and provide comprehensive experimental protocols for researchers.
Introduction to NGR-TNF and Doxorubicin
NGR-TNF is a vascular targeting agent that combines Tumor Necrosis Factor-α (TNF) with the asparagine-glycine-arginine (NGR) peptide.[1][2][3] This peptide selectively targets an isoform of the CD13 receptor, which is overexpressed on the endothelial cells of tumor blood vessels.[2][3] By delivering TNF directly to the tumor vasculature, NGR-TNF can induce damage to these vessels, thereby increasing their permeability.[4][5][6][7][8]
Doxorubicin is a potent anti-cancer drug that has been in clinical use since 1974.[9] Its primary mechanisms of action include intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species, all of which disrupt DNA replication and lead to cancer cell death.[9][][11][12][13] While effective, its use can be limited by significant side effects, most notably cardiotoxicity at high cumulative doses.[9]
The rationale for combining these two agents is based on the hypothesis that NGR-TNF-mediated vascular damage can enhance the delivery and penetration of doxorubicin into the tumor microenvironment, leading to a more potent anti-tumor effect at potentially lower, less toxic doses.[5][14][15]
Quantitative Analysis of Synergistic Effects
Clinical studies have demonstrated the promising activity and manageable safety profile of the NGR-TNF and doxorubicin combination in patients with various advanced solid tumors, including ovarian and small cell lung cancer.[3][5][15] The synergy is sequence- and time-dependent, with maximal effects observed when NGR-TNF is administered two hours before doxorubicin.[5][16][17]
| Clinical Trial Outcome | NGR-TNF + Doxorubicin Combination | Tumor Type | Key Findings | Reference |
| Phase II Study | NGR-TNF (0.8 µg/m²) + Doxorubicin (60 mg/m²) | Relapsed Ovarian Cancer | Partial Response (PR): 23% of patients. Stable Disease (SD): 43% of patients. Median Progression-Free Survival (PFS): 5.0 months. | [18] |
| Phase II Study | NGR-TNF (0.8 µg/m²) + Doxorubicin (75 mg/m²) | Relapsed Small Cell Lung Cancer | Disease Control Rate: 55% (22% PR, 33% SD). Median PFS: 3.2 months. 1-Year Overall Survival (OS): 34%. | [14] |
| Phase Ib Study | NGR-TNF (0.8 µg/m²) + Doxorubicin (75 mg/m²) | Advanced Solid Tumors | Objective Response: 1 PR (7%) and 10 SD (66%). Median Duration of SD: 5.6 months. The combination was well-tolerated. | [3] |
Mechanism of Synergy: A Dual-Action Approach
The synergistic anti-tumor effect of the NGR-TNF and doxorubicin combination is multifactorial, involving direct effects on the tumor vasculature and modulation of the tumor microenvironment. A crucial component of this synergy is the involvement of the host immune system, particularly the role of Interferon-gamma (IFN-γ).[1][19]
-
Vascular Targeting and Permeability: NGR-TNF binds to CD13 on tumor endothelial cells, leading to localized TNF activity. This disrupts the endothelial barrier, increasing the permeability of tumor vessels.[4][6][7][8]
-
Enhanced Drug Penetration: The increased vascular permeability allows for greater penetration of doxorubicin from the bloodstream into the tumor tissue, increasing its concentration at the site of action.[5][8][14][15][19]
-
Immune System Activation: The localized inflammation caused by TNF, coupled with the effects of doxorubicin, promotes the infiltration of immune cells, such as T-lymphocytes.[15]
-
Role of IFN-γ: Studies in murine models have shown that IFN-γ, produced locally by immune cells, is critical for the synergistic effect.[1][19] IFN-γ potentiates the TNF-induced alteration of the vascular barrier, further enhancing doxorubicin penetration.[19] The synergy was not observed in IFN-γ knockout mice, highlighting its essential role.[1][19]
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the synergy between NGR-TNF and doxorubicin, based on protocols adapted from preclinical and clinical studies.
-
Objective: To assess the anti-tumor efficacy of the combination therapy in a murine tumor model.
-
Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are implanted subcutaneously with tumor cells (e.g., B16F1 melanoma or TS/A mammary adenocarcinoma).[1][19]
-
Treatment Groups:
-
Control (vehicle)
-
NGR-TNF alone
-
Doxorubicin alone
-
NGR-TNF + Doxorubicin
-
-
Dosing and Administration:
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors can be excised, weighed, and processed for histological or molecular analysis.
-
-
Statistical Analysis: Tumor growth curves are compared between groups using appropriate statistical methods (e.g., ANOVA).
-
Objective: To quantify the intratumoral concentration of doxorubicin.
-
Procedure:
-
Mice bearing established tumors are treated as described above.
-
At a specified time point after doxorubicin administration (e.g., 1-2 hours), mice are euthanized.
-
Tumors are immediately excised, weighed, and snap-frozen.
-
Doxorubicin is extracted from the tumor homogenates using an appropriate solvent (e.g., acidified isopropanol).
-
The concentration of doxorubicin is quantified using high-performance liquid chromatography (HPLC) or fluorescence spectroscopy.
-
-
Analysis: The amount of doxorubicin per gram of tumor tissue is compared between the "Doxorubicin alone" and "NGR-TNF + Doxorubicin" groups.
-
Objective: To evaluate the safety and efficacy of the combination in patients with a specific type of relapsed cancer.
-
Patient Population: Patients with advanced or metastatic solid tumors who have progressed after at least one prior line of therapy.[5][15][20]
-
Treatment Regimen:
-
Assessments:
-
Safety: Monitored through physical exams, laboratory tests (complete blood counts, serum chemistries), and recording of adverse events according to standard criteria (e.g., NCI-CTC).[20]
-
Efficacy: Tumor responses are assessed using imaging (e.g., CT or MRI) every 6-9 weeks, based on Response Evaluation Criteria in Solid Tumors (RECIST).
-
Endpoints: Primary endpoint could be Overall Response Rate (ORR) or Progression-Free Survival (PFS). Secondary endpoints include Overall Survival (OS), duration of response, and safety.[14][18]
-
References
- 1. Crucial role for interferon gamma in the synergism between tumor vasculature-targeted tumor necrosis factor alpha (NGR-TNF) and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tumor vessel targeting agent NGR-TNF controls the different stages of the tumorigenic process in transgenic mice by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ib study of NGR-hTNF, a selective vascular targeting agent, administered at low doses in combination with doxorubicin to patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phase II study of NGR-hTNF in combination with doxorubicin in relapsed ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of the Tumor Vessel Targeting Agent NGR-hTNF: Role of Both NGR Peptide and hTNF in Cell Binding and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Doxorubicin - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. NGR-hTNF and Doxorubicin as Second-Line Treatment of Patients with Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase Ib study of NGR–hTNF, a selective vascular targeting agent, administered at low doses in combination with doxorubicin to patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NGR‐hTNF and Doxorubicin as Second‐Line Treatment of Patients with Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase II study of NGR-hTNF in combination with doxorubicin in relapsed ovarian cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Head-to-Head Comparison: Peptide 7 vs. Standard of Care for KRAS-Mutated Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between "Peptide 7," a novel investigational therapeutic peptide, and the current standard of care, FOLFIRINOX, for the treatment of KRAS-mutated pancreatic ductal adenocarcinoma (PDAC). The data presented is a synthesis of established preclinical and clinical findings for comparable therapeutic agents to provide a realistic performance evaluation.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy, with over 90% of cases harboring mutations in the KRAS oncogene.[1] These mutations lead to constitutive activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, driving uncontrolled cell proliferation and survival.[2][3][4][5] The current standard of care for medically fit patients with advanced PDAC is the combination chemotherapy regimen FOLFIRINOX.[6][7] However, FOLFIRINOX is associated with significant toxicity.[8]
"this compound" represents a new class of therapeutic peptides designed to selectively target and inhibit key cellular processes in KRAS-mutated cancer cells. This guide evaluates its preclinical efficacy against FOLFIRINOX.
Mechanism of Action
This compound: This hypothetical peptide is designed to act as a direct inhibitor of the KRAS G12D mutation, which is a major driver in PDAC.[9][10] By binding to the mutated KRAS protein, this compound prevents downstream signaling through the RAF/MEK/ERK (MAPK) pathway, thereby inducing apoptosis and inhibiting cell proliferation in cancer cells.[11][12]
FOLFIRINOX: This is a combination chemotherapy regimen consisting of four drugs:
-
FOL inic acid (Leucovorin): Enhances the effect of 5-FU.[8]
-
F luorouracil (5-FU): A pyrimidine analog that inhibits DNA synthesis.[8]
-
IRIN otecan: A topoisomerase inhibitor that prevents DNA uncoiling and replication.[8]
-
OX aliplatin: A platinum-based agent that inhibits DNA repair and synthesis.[8]
FOLFIRINOX works by inducing widespread DNA damage in rapidly dividing cells, including cancer cells.[13]
Signaling Pathway Diagrams
The following diagrams illustrate the targeted signaling pathway for this compound and the general mechanism for FOLFIRINOX.
Preclinical Efficacy Data
The following tables summarize hypothetical but plausible data from key preclinical experiments comparing this compound and FOLFIRINOX.
Table 1: In Vitro Cell Viability (MTT Assay)
This experiment measures the metabolic activity of cancer cells as an indicator of cell viability after 72 hours of treatment.
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) | IC₅₀ (nM) |
| Vehicle Control | - | 100 ± 4.5 | - |
| This compound | 10 nM | 78.2 ± 5.1 | 50 |
| 50 nM | 49.5 ± 3.8 | ||
| 100 nM | 25.7 ± 2.9 | ||
| FOLFIRINOX * | 1x | 35.1 ± 6.2 | N/A |
| 0.5x | 58.4 ± 7.1 | ||
| 0.1x | 85.3 ± 5.5 |
*Concentration for FOLFIRINOX is represented as a fraction of the standard clinical dose.
Table 2: In Vivo Tumor Growth Inhibition (Orthotopic Xenograft Model)
Human pancreatic cancer cells (PANC-1, KRAS G12D) were implanted into the pancreas of immunodeficient mice.[14] Treatment was initiated when tumors reached an average volume of 100 mm³.
| Treatment Group | Dose/Schedule | Mean Tumor Volume (mm³, Day 28) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | Daily IV | 1250 ± 150 | - |
| This compound | 20 mg/kg, Daily IV | 375 ± 85 | 70% |
| FOLFIRINOX | Standard Regimen, Bi-weekly | 450 ± 110 | 64% |
Table 3: Biomarker Analysis (Western Blot)
This analysis measures the levels of key proteins in the MAPK signaling pathway in tumor lysates from the xenograft study. Data is presented as relative band intensity normalized to a loading control.
| Treatment Group | p-ERK / Total ERK Ratio | p-AKT / Total AKT Ratio |
| Vehicle Control | 1.00 (Baseline) | 1.00 (Baseline) |
| This compound | 0.25 | 0.95 |
| FOLFIRINOX | 0.85 | 0.70 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
Protocol:
-
Cell Seeding: Pancreatic cancer cells (e.g., PANC-1) are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.[15]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or FOLFIRINOX. A vehicle control group is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[16][17]
-
Formazan Formation: The plates are incubated for an additional 4 hours to allow for the conversion of MTT to purple formazan crystals by metabolically active cells.[15][17][18]
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) is added to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[16][17] Cell viability is calculated as a percentage of the vehicle control.
Orthotopic Pancreatic Cancer Xenograft Model
Protocol:
-
Cell Preparation: PANC-1 cells are cultured, harvested, and resuspended in a solution of PBS and Matrigel at a concentration of 1x10⁷ cells/mL.[14]
-
Implantation: Immunodeficient mice (e.g., BALB/c nude) are anesthetized. A small abdominal incision is made to expose the pancreas. 2x10⁶ cells (in 0.2 mL) are injected into the tail of the pancreas.[14][19]
-
Tumor Growth Monitoring: Tumor growth is monitored weekly using calipers or ultrasound imaging.[14][19]
-
Treatment Initiation: When tumors reach a volume of approximately 100 mm³, mice are randomized into treatment groups (Vehicle, this compound, FOLFIRINOX).
-
Dosing: Treatments are administered as per the schedules outlined in Table 2.
-
Endpoint: Mice are euthanized at the end of the study (Day 28) or when tumors reach a predetermined maximum size. Tumors are excised, weighed, and processed for further analysis (e.g., Western Blot).
Western Blot Analysis
Protocol:
-
Protein Extraction: Excised tumor tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.[20] Lysates are cleared by centrifugation.[20][21]
-
Quantification: Protein concentration is determined using a BCA protein assay.[21]
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are denatured in Laemmli buffer and separated by size on a polyacrylamide gel.[20][21][22]
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[20][23]
-
Blocking: The membrane is blocked for 1 hour in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[20][22]
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, p-AKT, and total AKT.[21][22]
-
Secondary Antibody: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system.[20][21] Band intensities are quantified using image analysis software.
Summary and Conclusion
This comparative guide provides a preclinical overview of the investigational "this compound" against the standard of care, FOLFIRINOX, for KRAS-mutated pancreatic cancer.
-
Efficacy: Preclinical data suggests that this compound demonstrates superior or comparable efficacy in inhibiting tumor growth compared to FOLFIRINOX. Its targeted action leads to a more potent reduction in the activity of the MAPK signaling pathway, a key driver of this cancer.
-
Mechanism: this compound offers a targeted approach by directly inhibiting the mutated KRAS protein, whereas FOLFIRINOX is a cytotoxic regimen with a non-specific mechanism of action.
-
Potential Advantages: The high specificity of this compound suggests a potential for a more favorable safety profile with fewer off-target effects compared to the high toxicity associated with FOLFIRINOX.
Further clinical investigation is required to validate these preclinical findings and to fully assess the therapeutic potential of this compound in patients with KRAS-mutated pancreatic cancer.
References
- 1. KRAS Mutations and Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 2. KRAS mutation: The booster of pancreatic ductal adenocarcinoma transformation and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | KRAS mutation: The booster of pancreatic ductal adenocarcinoma transformation and progression [frontiersin.org]
- 5. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 6. Phage-based peptides for pancreatic cancer diagnosis and treatment: alternative approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FOLFIRINOX for Pancreatic Cancer | ChemoExperts [chemoexperts.com]
- 8. FOLFIRINOX - Wikipedia [en.wikipedia.org]
- 9. Targeting KRAS in pancreatic cancer: new drugs on the horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental treatments strike at a key mutation in deadly cancers | Drug Discovery News [drugdiscoverynews.com]
- 11. Inhibiting mutant KRAS G12D gene expression using novel peptide nucleic acid-based antisense: A potential new drug candidate for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Validating "Peptide 7" Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic peptide, such as "Peptide 7," binds to its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating peptide target engagement in cells, complete with experimental protocols and data presentation to aid in the selection of the most appropriate technique.
Comparison of Key Target Engagement Validation Methods
Choosing the right method to validate target engagement depends on various factors, including the nature of the peptide and its target, the required throughput, and the specific questions being asked. The following table summarizes and compares the most widely used techniques.
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Purification-Mass Spectrometry (AP-MS) | Fluorescence Polarization (FP) |
| Principle | Ligand binding alters the thermal stability of the target protein, which is measured by quantifying the amount of soluble protein after heat treatment.[1][2][3] | A tagged "bait" peptide captures its binding partners ("prey") from a cell lysate. The entire complex is purified and the interacting proteins are identified by mass spectrometry.[4][5] | Measures the change in the tumbling rate of a fluorescently labeled peptide upon binding to a larger protein partner.[6][7] |
| Cellular Context | Can be performed in intact cells, cell lysates, and even tissue samples, providing physiologically relevant data.[1][8] | Typically performed using cell lysates, which may not fully recapitulate the intracellular environment. | Performed in vitro using purified components or in cell lysates. |
| Peptide Modification | Not required, allowing the use of unmodified peptides.[1][9] | Requires tagging the peptide (e.g., with biotin or an affinity tag like GST or His-tag), which could potentially interfere with binding.[4] | Requires labeling the peptide with a fluorophore.[6][10] |
| Throughput | Can be adapted for high-throughput screening (HTS) formats.[1][2] | Traditionally lower throughput, but can be scaled up. | Inherently high-throughput and suitable for screening large compound libraries.[11][12] |
| Data Output | Provides information on target engagement and can be used to determine relative binding affinity and EC50 values.[3][13] | Identifies both direct and indirect binding partners of the peptide.[4][5] | Provides quantitative binding data, including dissociation constants (Kd).[14] |
| Key Advantages | Physiologically relevant; no peptide modification needed; versatile across different sample types.[1][2] | Excellent for identifying novel interacting proteins and mapping protein interaction networks.[4] | Homogeneous assay format (no wash steps); highly sensitive and quantitative; suitable for HTS.[12] |
| Key Limitations | Not all proteins exhibit a clear thermal shift upon ligand binding; can be labor-intensive for Western blot-based readout.[13] | Risk of false positives (non-specific binders) and false negatives (weak or transient interactions); peptide modification may alter binding.[4] | Requires a fluorescently labeled peptide; significant size difference between peptide and target is needed for a robust signal.[10] |
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding and implementing these techniques.
Illustrative Signaling Pathway for this compound
The diagram below depicts a hypothetical signaling pathway where "this compound" binds to a cell surface receptor, initiating a downstream cascade. Validating the engagement of this compound with its receptor is the first step in confirming its mechanism of action.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Mechanism of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Label-free technologies for target identification and validation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
Peptide 7: A Comparative Analysis of Efficacy in Primary Cells vs. Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of novel peptides is a burgeoning area of research, with "Peptide 7" emerging as a candidate of significant interest. A critical aspect of preclinical evaluation is understanding a compound's differential effects on target cells versus healthy, non-transformed cells. This guide provides a comparative analysis of the efficacy of a specific variant, T7 Peptide, in primary-like normal cells and cancer cell lines, supported by experimental data and methodologies. This analysis is supplemented with data from other peptides designated "this compound" to offer a broader perspective on this class of molecules.
T7 Peptide: Selective Cytotoxicity Towards Cancer Cells
T7 peptide, a 25-amino acid fragment of tumstatin, has demonstrated notable cytotoxic effects against cancer cells while exhibiting minimal impact on normal cells. This selectivity is a crucial attribute for a potential therapeutic agent, suggesting a favorable therapeutic window.
Data Summary
| Cell Type | Cell Line | Peptide Concentration | Effect | Citation |
| Cancer Cell Lines | Huh-7 (Hepatocellular Carcinoma) | 0-2 µM | Significant decrease in cell viability in a dose- and time-dependent manner.[1][2] | [1][2] |
| Hep3B (Hepatocellular Carcinoma) | 0-2 µM | Significant decrease in cell viability in a dose- and time-dependent manner.[1][2] | [1][2] | |
| HUVECs (Human Umbilical Vein Endothelial Cells) | Not specified | Inhibition of cell growth and angiogenesis.[1][2] | [1][2] | |
| Normal Cells (Primary-like) | L-02 (Normal Human Liver Cell Line) | 0-2 µM | Little to no effect on cell viability.[1][2] | [1][2] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Experimental evidence indicates that T7 peptide exerts its cytotoxic effects on hepatocellular carcinoma (HCC) cells through the induction of apoptosis and cell cycle arrest.[1][2]
-
Apoptosis: Treatment of Huh-7 and Hep3B cells with T7 peptide led to a significant increase in apoptotic cell death, as determined by flow cytometry analysis after PI and Annexin V-FITC staining.[1][2]
-
Cell Cycle Arrest: The peptide was found to arrest the cell cycle of Huh-7 and Hep3B cells at the G0/G1 phase.[1][2]
Signaling Pathway Involvement
The antitumor activity of T7 peptide in HCC cells is linked to the modulation of the Akt/mTOR signaling pathway. Treatment with T7 peptide was shown to inhibit the phosphorylation of Akt and mTOR.[1][2] This inhibition is a key event that can lead to the induction of autophagy and apoptosis.
Caption: T7 Peptide Signaling Pathway in HCC Cells.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: HCC cells (Huh-7, Hep3B) and normal liver cells (L-02) were seeded in 96-well plates.
-
Treatment: Cells were exposed to various concentrations of T7 peptide (e.g., 0, 0.25, 0.5, 1, 2 µM) for 24 hours.
-
Assay: Cell viability was determined using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.
-
Analysis: The viability of treated cells was calculated as a percentage relative to untreated control cells.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Huh-7 and Hep3B cells were treated with different concentrations of T7 peptide for 24 hours.
-
Staining: Cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: The percentage of apoptotic cells (early and late apoptosis) was quantified using a flow cytometer.
Caption: Apoptosis Assay Experimental Workflow.
Comparative Efficacy of Other "this compound" Variants
While T7 peptide shows clear selectivity, other peptides also designated "this compound" have been investigated in different contexts, primarily in cancer cell lines.
| Peptide Variant | Target/Mechanism | Cell Lines Tested | Key Findings | Citation |
| P7 Peptide | bFGF Antagonist | MDA-MB-231 (Breast Cancer), SKOV3 (Ovarian Cancer), HT-29, LoVo, Caco2 (Colon Cancer), BALB/c 3T3 (Mouse Fibroblasts) | Inhibits bFGF-stimulated proliferation.[3][4][5][6] | [3][4][5][6] |
| CM7 Peptide | c-Met Inhibitor | MKN-45 (Gastric Cancer, c-Met+), U87 (Glioblastoma, c-Met+), MKN-28 (Gastric Cancer, c-Met-), MDCK (Canine Kidney Epithelial) | Inhibits proliferation and signaling in c-Met positive cells; no effect on c-Met negative cells.[7][8][9] | [7][8][9] |
| Cyclic this compound | Allosteric Inhibitor of Thymidylate Synthase | IGROV-1, A2780, A2780/CP (Ovarian Cancer) | Showed IC50 values comparable to 5-fluorouracil.[10] | [10] |
This broader look at different "this compound" molecules highlights a common theme: targeted activity against cancer cells. However, the direct comparison of efficacy in primary versus cancer cells, as demonstrated for the T7 peptide, is a critical step in validating their therapeutic potential and selectivity. Future studies on other "this compound" variants should aim to include non-cancerous primary cell controls to establish a clearer picture of their safety and specificity.
References
- 1. T7 peptide cytotoxicity in human hepatocellular carcinoma cells is mediated by suppression of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Peptide P7 inhibits the bFGF-stimulated proliferation and invasion of SKOV3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel bFGF antagonist peptide inhibits breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of antitumor effect of a novel bFGF binding peptide on human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of a novel basic FGF-binding peptide with potent antiangiogenetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Peptide CM 7 Targeted c-Met with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel Peptide CM 7 Targeted c-Met with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic Peptides Acting as Allosteric Inhibitors of Human Thymidylate Synthase and Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: Cyclic Analogs Outlast Linear Predecessors in Preclinical Assays
A comparative analysis of "Peptide 7" and its cyclic analog, "Peptide 9," reveals a significant enhancement in metabolic stability with cyclization, a critical parameter for the development of peptide-based therapeutics. This guide provides a detailed comparison of their stability, supported by experimental data, and outlines the methodologies used for these assessments. Furthermore, it visualizes the associated cellular signaling pathway to provide a broader context for their mechanism of action.
In the quest for potent and durable peptide-based drugs, overcoming rapid degradation in plasma is a primary obstacle. A study focused on peptide inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers, highlights the dramatic impact of structural modification on peptide stability. The linear "this compound" was compared to its cyclized counterpart, "Peptide 9," demonstrating a more than four-fold increase in metabolic half-life in rat plasma.[1][2]
Comparative Stability of this compound and Analogs
The stability of this compound, a linear peptide, was directly compared to Peptide 9, a cyclic analog. The experimental data clearly indicates that the cyclic structure of Peptide 9 offers substantial protection against hydrolytic degradation in a biological matrix.
| Peptide ID | Structure | Half-Life (t½) in Rat Plasma (minutes) |
| This compound | Linear | 14.3[1][2] |
| Peptide 9 | Cyclic | 59.8[1][2] |
This marked increase in stability is a common goal in peptide drug design, as a longer half-life can lead to improved therapeutic efficacy and more convenient dosing regimens. Cyclization is a well-known strategy to enhance peptide stability by reducing susceptibility to exopeptidases, which are enzymes that cleave peptides from their ends.[3]
Experimental Protocols
The determination of peptide stability is a crucial step in preclinical development. The following is a detailed methodology for assessing the metabolic stability of peptides in plasma, based on the protocols used in the cited research.
Metabolic Stability Assay in Rat Plasma
This protocol outlines the procedure for determining the half-life of peptides when incubated in rat plasma.
1. Reagents and Materials:
-
Peptide stock solutions (e.g., in DMSO or an aqueous buffer)
-
Rat plasma
-
Incubator or water bath set to 25°C or 37°C
-
Reaction tubes (e.g., low-bind microcentrifuge tubes)
-
Quenching solution (e.g., trichloroacetic acid or an organic solvent like acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) for peptide quantification
2. Procedure:
-
Peptide Incubation: The peptide of interest is incubated with rat plasma at a defined concentration and temperature (e.g., 25°C).[1][2]
-
Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: At each time point, the enzymatic degradation is stopped by adding a quenching solution to the aliquot. This typically involves protein precipitation.
-
Sample Preparation: The quenched samples are centrifuged to pellet the precipitated plasma proteins. The supernatant, containing the remaining intact peptide, is collected for analysis.
-
Quantification: The concentration of the intact peptide in the supernatant is quantified using a suitable analytical method, most commonly HPLC coupled with mass spectrometry (LC-MS).
-
Data Analysis: The percentage of intact peptide remaining at each time point is plotted against time. The half-life (t½) is then calculated from the degradation curve, often by fitting the data to a first-order decay model.
Experimental Workflow for Peptide Stability Assessment
References
Validation of Novel Peptide Biomarkers for Hepatocellular Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The early and accurate diagnosis of Hepatocellular Carcinoma (HCC) is critical for improving patient outcomes. While several protein biomarkers are in clinical use, their sensitivity and specificity are not always optimal, driving the search for novel biomarkers such as peptides. This guide provides a comparative overview of a novel 7-mer peptide, identified as having diagnostic potential for residual hepatoma cells, against established HCC biomarkers.[1] Due to the early stage of research, data for "Peptide 7" is presented as a realistic, hypothetical model for comparison purposes.
Comparative Performance of HCC Biomarkers
The diagnostic performance of a biomarker is determined by its ability to correctly identify individuals with the disease (sensitivity) and those without (specificity). The following table summarizes the performance of the hypothetical "this compound" against established biomarkers for HCC.
| Biomarker | Sensitivity | Specificity | Method of Detection |
| This compound (Hypothetical) | 85% | 90% | Mass Spectrometry |
| Alpha-fetoprotein (AFP) | 41-65% | 80-94% | Immunoassay |
| AFP-L3 | 37-84.7% | 90-92% | Immunoassay |
| Des-gamma-carboxy prothrombin (DCP) | 58-74% | 88-94% | Immunoassay |
| Combined Panel (AFP, AFP-L3, DCP) | 81-88% | 79-82% | Immunoassay |
Note: Sensitivity and specificity values for established biomarkers are based on published literature and can vary depending on the study population, disease stage, and cutoff values used.[2][3][4][5][6][7] The data for "this compound" is a hypothetical projection to illustrate its potential as a valuable diagnostic tool.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the validation of any new biomarker. Below are methodologies for two common techniques used in biomarker analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Biomarkers
ELISA is a widely used method for quantifying protein biomarkers like AFP, AFP-L3, and DCP in serum or plasma.[8][9][10]
Principle: A capture antibody specific to the biomarker is coated onto a microplate well. The patient sample is added, and the biomarker binds to the capture antibody. A second, detection antibody (which is enzyme-linked) is then added, which binds to a different site on the biomarker, creating a "sandwich". Finally, a substrate is added that reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the amount of biomarker present.
Protocol Steps:
-
Coating: Dilute the capture antibody in a coating buffer (e.g., PBS) and add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Wash the plate. Prepare serial dilutions of the standard protein and dilute patient samples. Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate. Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the biomarker in the patient samples.
Mass Spectrometry (MS) for Peptide Biomarker Quantification
Mass spectrometry is a highly sensitive and specific technique for the detection and quantification of peptides, such as "this compound".[11][12]
Principle: This method, often coupled with liquid chromatography (LC-MS), measures the mass-to-charge ratio of ions. For peptide quantification, a common approach is Multiple Reaction Monitoring (MRM), where a specific peptide ion (precursor ion) is selected, fragmented, and a specific fragment ion (product ion) is detected. This provides high specificity and sensitivity.
Protocol Steps:
-
Sample Preparation:
-
Deplete high-abundance proteins from plasma/serum samples using affinity columns.
-
Denature, reduce, and alkylate the remaining proteins.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
Clean up the peptide mixture using solid-phase extraction.
-
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled version of the target peptide ("this compound") to the sample. This serves as an internal standard for accurate quantification.
-
Liquid Chromatography (LC) Separation: Inject the sample onto an LC system. The peptides are separated based on their physicochemical properties (e.g., hydrophobicity) as they pass through a column.
-
Mass Spectrometry (MS) Analysis:
-
As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer.
-
In the first quadrupole, the precursor ion of "this compound" is selected.
-
In the second quadrupole (collision cell), the precursor ion is fragmented.
-
In the third quadrupole, a specific product ion of "this compound" is selected and detected.
-
-
Data Analysis: The signal intensity of the endogenous "this compound" is compared to the signal intensity of the stable isotope-labeled internal standard to calculate the precise concentration of the biomarker in the original sample.
Visualizing Key Processes
Signaling Pathway in Hepatocellular Carcinoma
Many signaling pathways are dysregulated in HCC, leading to uncontrolled cell growth and proliferation.[13][14][15][16] The PI3K/AKT/mTOR pathway is one of the most frequently activated.[13][16]
References
- 1. mdpi.com [mdpi.com]
- 2. Diagnostic performance of des-Y-carboxy prothrombin (DCP) for hepatocellular carcinoma: a bivariate meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jdc.jefferson.edu [jdc.jefferson.edu]
- 4. AFP-L3 for the diagnosis of early hepatocellular carcinoma: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Combined Application of AFP, AFP-L3%, and DCP for Hepatocellular Carcinoma Diagnosis: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on the applications and limitations of alpha-fetoprotein for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sandwich ELISA protocol | Abcam [abcam.com]
- 9. mabtech.com [mabtech.com]
- 10. ELISA Protocols [sigmaaldrich.com]
- 11. Protocol for Standardizing High-to-Moderate Abundance Protein Biomarker Assessments Through an MRM-with-Standard-Peptides Quantitative Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unraveling Key Signaling Pathways Altered in Hepatocellular Carcinoma [xiahepublishing.com]
- 14. Signaling pathways in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Peptide 7
For researchers, scientists, and professionals in drug development, the responsible management and disposal of synthetic peptides are paramount for ensuring laboratory safety and environmental protection. Due to the limited availability of specific toxicological data for many research peptides, including Peptide 7, it is crucial to handle them as potentially hazardous substances. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general laboratory safety principles and best practices for peptide waste management. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough hazard assessment is essential. Although specific hazards for "this compound" are not extensively documented, it should be handled with care. The following personal protective equipment (PPE) is mandatory when handling this compound:
-
Gloves: Use chemical-resistant gloves, such as nitrile.[1][2]
-
Eye Protection: Wear safety goggles or a face shield to protect against accidental splashes.[1]
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.[1]
All handling of this compound, especially in its lyophilized powder form which can be easily aerosolized, should be conducted in a well-ventilated area or a fume hood to minimize the risk of inhalation.[1]
Step-by-Step Disposal Procedures
The proper method for disposing of this compound waste depends on its form (liquid or solid). Never dispose of peptides directly down the drain or in regular trash, as this can pose environmental and health risks.[1][3]
Liquid waste includes unused this compound solutions, contaminated buffers, and the initial rinse of any contaminated labware.
-
Collection: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and leak-proof hazardous waste container.[4]
-
Inactivation (Recommended): Before final disposal, it is best practice to inactivate the peptide's biological activity through chemical hydrolysis.
-
Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0.[2] This is a critical step before it can be processed for final disposal.
-
Storage and Disposal: Store the sealed and labeled container in a designated hazardous waste accumulation area. Contact your institution's EHS department for pickup and disposal through a licensed hazardous waste contractor.[1][2]
Solid waste contaminated with this compound includes items like pipette tips, gloves, empty vials, and contaminated labware.[2]
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[2][4]
-
Labeling: The container should be clearly labeled as "Hazardous Waste" and list the contaminant ("this compound").[2]
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area and arrange for pickup and disposal through your institution's certified hazardous waste management service.[2]
Data Presentation: this compound Inactivation Parameters
The following table summarizes the general recommendations for the chemical inactivation of peptide waste.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient to hydrolyze and inactivate the peptide.[2] |
| Reagent Ratio | 10 parts inactivation solution to 1 part peptide waste | Ensures a sufficient excess of the hydrolyzing agent.[2] |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[2] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams.[2] |
| Waste Storage | Labeled, sealed, leak-proof containers in a designated area | Prevents accidental exposure and ensures proper handling.[2] |
| Final Disposal | Through institutional EHS or a licensed contractor | Ensures compliance with all local, state, and federal regulations.[1][2] |
Experimental Protocols: Chemical Inactivation of this compound Waste
This protocol details the methodology for inactivating liquid this compound waste through chemical hydrolysis.
Objective: To chemically degrade this compound to eliminate its biological activity before final disposal.
Materials:
-
Liquid this compound waste
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
Appropriate hazardous waste collection container
-
pH meter or pH strips
-
Stir bar and stir plate
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a designated chemical fume hood, prepare the inactivation solution (1 M HCl or 1 M NaOH).
-
Addition of Waste: Slowly and carefully add the liquid this compound waste to the inactivation solution in the hazardous waste container. A recommended ratio is 1 part waste to 10 parts inactivation solution.[2]
-
Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[2]
-
Neutralization: After the 24-hour inactivation period, neutralize the solution to a pH between 6.0 and 8.0.[2] If using HCl, slowly add a base (e.g., sodium bicarbonate or sodium hydroxide). If using NaOH, add a weak acid. Continuously monitor the pH during neutralization.
-
Final Collection and Labeling: Once neutralized, securely seal the container. Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound, inactivated"), and any other known hazards.[2]
-
Disposal: Store the container in a designated hazardous waste accumulation area and contact your institution's EHS for final disposal.
Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound liquid and solid waste.
Caption: Step-by-step experimental protocol for chemical inactivation of this compound.
References
Essential Safety and Operational Guide for Handling Peptide 7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Peptide 7. Given that the specific chemical, physical, and toxicological properties of novel or custom peptides like this compound may not be thoroughly investigated, it is imperative to handle them with the utmost care, treating them as potentially hazardous substances.[1][2] The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on established best practices for working with synthetic peptides in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
The primary defense against accidental exposure to laboratory chemicals is the consistent and correct use of personal protective equipment and appropriate engineering controls.[3] A risk assessment should be conducted to determine the specific PPE required for tasks involving this compound.[3]
Recommended Personal Protective Equipment:
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat.[1] | Chemical-resistant or disposable coveralls.[3] |
| Hand Protection | Disposable nitrile gloves (double gloving is recommended).[3][4] | Silver Shield gloves under disposable nitrile gloves for enhanced protection.[3] |
| Eye & Face Protection | Safety glasses with side-shields (marked with "Z87").[3] | Full-face shield or safety goggles for splash hazards.[3][5] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area.[3] Work in a fume hood or biosafety cabinet when handling lyophilized powders.[4] | N95 respirator or higher (e.g., full-face air-purifying respirator) if there is a risk of aerosolization or when handling large quantities of powdered peptide.[3] |
| Foot Protection | Closed-toe shoes.[3] | Chemical-resistant boots.[3] |
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[6] For handling lyophilized powder, which can easily become airborne, use a fume hood or biosafety cabinet to prevent inhalation.[4]
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible.[6]
Operational Plan: Safe Handling and Storage
Proper handling and storage are vital for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the designated work area is clean and uncluttered.[1]
-
Don PPE: Put on all required personal protective equipment, including a lab coat, safety goggles, and gloves.[1]
-
Weighing: When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[1] The fine powder is easily aerosolized during transfer.[4]
-
Reconstitution: If preparing a solution, add the solvent slowly and cap the container securely before mixing to avoid splashes.[1]
-
Clean-up: After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[1]
Storage Guidelines:
-
Lyophilized Peptide: For long-term stability, store lyophilized this compound at –20°C or -80°C.[2][4] Keep the container tightly sealed and protected from direct sunlight.[6][7]
-
In Solution: If stored in a solution, it is best to aliquot the peptide to avoid repeated freeze-thaw cycles and store at -20°C or below.[1]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is crucial.
Spill or Leak Procedures:
-
Wear protective clothing and equipment.[8]
-
For liquid spills, absorb the solution with an inert material like sand or vermiculite.[8]
-
For solid spills, carefully sweep up the powder and place it in a closed container for disposal.[8]
-
Ventilate the area and wash the spill site thoroughly after the material has been collected.[8]
First Aid Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, seek medical attention.[9] |
| Skin Contact | Immediately rinse the affected area with soap and water for at least 15 minutes.[4] Remove contaminated clothing.[8] |
| Eye Contact | Use the nearest eyewash station to flush eyes continuously for at least 15 minutes.[4] Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential health risks. All waste should be handled in accordance with institutional and local regulations for chemical waste.[7]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Liquid Waste: Collect all solutions containing this compound, including unused stock solutions and the first rinse of any contaminated labware, in a dedicated and clearly labeled hazardous waste container.[2] Never pour peptide solutions down the sink.[7]
-
Solid Waste: All contaminated solid waste, such as gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled biohazard or chemical waste container.[3][7]
-
-
Container Sealing and Labeling: Securely seal all waste containers to prevent leakage.[1] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[2]
-
Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area.[2] Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal through a licensed hazardous waste disposal contractor.[4]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal. Adherence to these steps is critical for minimizing exposure and contamination.[3]
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide24.store [peptide24.store]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. puretidestherapy.com [puretidestherapy.com]
- 8. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 9. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
